molecular formula C5H6N2O3 B3044159 5-Hydroxymethyluracil-d3 CAS No. 352438-73-4

5-Hydroxymethyluracil-d3

Número de catálogo: B3044159
Número CAS: 352438-73-4
Peso molecular: 145.13 g/mol
Clave InChI: JDBGXEHEIRGOBU-APAIHEESSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-(Hydroxymethyl-D2)uracil-6-D1 (CAS 352438-73-4) is a stable isotope-labeled analog of 5-hydroxymethyluracil (5-hmU). This compound, with a molecular formula of C 5 H 3 D 3 N 2 O 3 and a molecular weight of 145.13 g/mol, is characterized by a deuterium atom at the 6-position of the uracil ring and a deuterated hydroxymethyl group (-CD 2 OH) at the 5-position . It is supplied with a high isotopic enrichment of 98 atom % D and a minimum chemical purity of 98% . In research, this deuterated compound serves as a crucial internal standard in mass spectrometry-based assays for the accurate quantification of endogenous 5-hmU levels in cellular DNA and biological fluids like urine . The formation of 5-hmU in DNA occurs through oxidative damage to thymine, for instance, via gamma-irradiation . Furthermore, emerging evidence indicates that 5-hmU is not merely a lesion but also a potential epigenetic mark, generated by the Ten-eleven translocation (TET) family of enzymes through the oxidation of thymine, suggesting a role in the active demethylation pathway and regulatory functions in the genome . By utilizing 5-(Hydroxymethyl-D2)uracil-6-D1 as a standard, researchers can achieve precise and reliable measurements, enabling studies on oxidative stress, DNA repair mechanisms, and the elusive epigenetic function of 5-hmU . Please note : This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or for any diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-deuterio-5-[dideuterio(hydroxy)methyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)/i1D,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGXEHEIRGOBU-APAIHEESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1)C([2H])([2H])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 5-Hydroxymethyluracil-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-Hydroxymethyluracil-d3, a deuterated analog of 5-Hydroxymethyluracil. This document details a feasible synthetic route, purification protocols, and the analytical methods required for the characterization of the final product. The inclusion of deuterated compounds in drug development and metabolic research is a critical strategy for understanding pharmacokinetic profiles and reaction mechanisms.

Introduction

5-Hydroxymethyluracil (5-hmU) is a modified pyrimidine base found in the DNA of various organisms. It is formed by the oxidation of the methyl group of thymine and is involved in epigenetic regulation and DNA repair pathways. The deuterated isotopologue, this compound, serves as a valuable tool in metabolic studies, as a tracer in biological systems, and as an internal standard for quantitative analysis by mass spectrometry. The deuterium labeling at the hydroxymethyl group provides a distinct mass shift, facilitating its differentiation from the endogenous, non-labeled counterpart.

Synthesis of this compound

The synthesis of this compound can be achieved through a direct hydroxymethylation of uracil using a deuterated formaldehyde source. This method is advantageous due to its straightforward approach and the commercial availability of the deuterated starting material.

A plausible and efficient synthetic pathway is the reaction of uracil with formaldehyde-d2 in an aqueous solution. This reaction proceeds via an electrophilic substitution at the C5 position of the uracil ring.

Synthesis_of_5_Hydroxymethyluracil_d3 cluster_reactants Reactants cluster_product Product Uracil Uracil Intermediate Intermediate Uracil->Intermediate + CD2O, H2O Formaldehyde_d2 Formaldehyde-d2 (CD2O) Product This compound Intermediate->Product

Diagram 1: Synthesis of this compound.
Experimental Protocol: Synthesis

Materials:

  • Uracil

  • Formaldehyde-d2 solution (e.g., 20 wt. % in D2O)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, dissolve uracil in deionized water.

  • Add a molar excess of formaldehyde-d2 solution to the uracil solution.

  • Adjust the pH of the reaction mixture to approximately 7-8 using a dilute NaOH solution.

  • Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with dilute HCl.

  • The crude product may precipitate upon cooling and neutralization. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and any by-products. A combination of recrystallization and column chromatography is recommended to achieve high purity.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Filtration1 Filtration Recrystallization->Filtration1 MotherLiquor1 Mother Liquor (impurities) Filtration1->MotherLiquor1 discard PurifiedCrystals Partially Purified Crystals Filtration1->PurifiedCrystals ColumnChromatography Column Chromatography PurifiedCrystals->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection PurityAnalysis Purity Analysis (TLC/HPLC) FractionCollection->PurityAnalysis SolventEvaporation Solvent Evaporation PurityAnalysis->SolventEvaporation pool pure fractions FinalProduct Pure this compound SolventEvaporation->FinalProduct

Diagram 2: Purification and Analysis Workflow.
Experimental Protocol: Purification

A. Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot water or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

B. Column Chromatography:

  • Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of dichloromethane and methanol).

  • Dissolve the partially purified crystals in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed by various analytical techniques.

Data Presentation
ParameterExpected Value/Observation
Molecular Weight C5H3D3N2O3: ~145.13 g/mol
Mass Spectrometry (ESI-MS) Expected [M-H]⁻ ion at m/z ~144.0. The exact mass will confirm the incorporation of three deuterium atoms.
¹H NMR The spectrum will be similar to that of 5-Hydroxymethyluracil, but the signal corresponding to the hydroxymethyl protons (-CH2OH) will be absent. The proton at the C6 position of the uracil ring will be observable. The exchangeable protons on the nitrogen atoms will also be present.
¹³C NMR The spectrum will show the characteristic peaks for the uracil ring carbons. The carbon of the deuterated hydroxymethyl group (-CD2OH) will show a characteristic triplet in the proton-coupled spectrum due to C-D coupling and will have a significantly reduced intensity in the proton-decoupled spectrum.
Purity (HPLC) >98%
Experimental Protocols: Analysis

A. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is suitable for this compound.

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent such as methanol or acetonitrile/water.

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H NMR and ¹³C NMR spectroscopy.

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as DMSO-d6 or D2O.

  • Analysis: Acquire the spectra on a high-resolution NMR spectrometer.

C. High-Performance Liquid Chromatography (HPLC):

  • Technique: Reversed-phase HPLC with UV detection.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of a modifier like formic acid or trifluoroacetic acid.

  • Detection: UV detection at the λmax of 5-Hydroxymethyluracil (around 260-280 nm).

Conclusion

This guide outlines a robust and efficient methodology for the synthesis and purification of this compound. The described protocols, when followed with care, will allow researchers and scientists to produce high-purity material suitable for a wide range of applications in drug development, metabolic research, and as an analytical standard. The detailed analytical characterization methods will ensure the quality and identity of the final product.

The Dual Identity of 5-Hydroxymethyluracil in DNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the formation, biological significance, and repair of 5-Hydroxymethyluracil (5-hmU), with a special focus on the role of its deuterated analogue, 5-Hydroxymethyluracil-d3, in advancing research.

Introduction

Within the intricate landscape of DNA modifications, 5-Hydroxymethyluracil (5-hmU) emerges as a molecule of dual identity. It is recognized both as a lesion arising from oxidative damage to thymine and as a potential epigenetic marker, adding another layer of complexity to the regulation of genetic information.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of the biological role of 5-hmU is paramount for deciphering disease mechanisms and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of 5-hmU, detailing its formation, biological functions, and the cellular mechanisms that govern its removal. A significant focus is placed on the practical application of this compound, a deuterated isotopologue that serves as an indispensable tool for the accurate quantification of 5-hmU in biological samples.

The Role of this compound in Research

This compound is a stable isotope-labeled version of 5-hmU where three hydrogen atoms have been replaced with deuterium. Its primary and critical role in research is to serve as an internal standard for quantitative mass spectrometry (MS)-based analyses, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to its identical chemical properties to the endogenous 5-hmU, this compound is added to biological samples at a known concentration at the beginning of the sample preparation process. It co-purifies with the analyte of interest and experiences similar losses during extraction and derivatization. In the mass spectrometer, this compound is distinguished from the natural 5-hmU by its increased mass. By comparing the signal intensity of the analyte to that of the internal standard, researchers can achieve highly accurate and precise quantification of 5-hmU levels, correcting for any experimental variability. The biological role of this compound is therefore not as an active molecule within cellular pathways, but as a silent, mass-shifted partner that ensures the fidelity of quantitative measurements, which are crucial for understanding the subtle changes in 5-hmU levels in various physiological and pathological states.

Formation of 5-Hydroxymethyluracil in DNA

5-hmU can be generated in the genome through two primary pathways:

  • Oxidation of Thymine: Reactive oxygen species (ROS), byproducts of normal cellular metabolism and exogenous insults like ionizing radiation, can oxidize the methyl group of thymine to a hydroxymethyl group, forming 5-hmU.[1] More recently, it has been demonstrated that Ten-Eleven Translocation (TET) enzymes, which are known to oxidize 5-methylcytosine, can also catalyze the oxidation of thymine to 5-hmU.[1][3]

  • Deamination of 5-Hydroxymethylcytosine (5-hmC): 5-hmC, an important epigenetic modification, can undergo deamination to form 5-hmU. This conversion results in a 5-hmU:G mismatch in the DNA, which is a potent trigger for DNA repair mechanisms.[1]

Figure 1. Formation of 5-Hydroxymethyluracil (5-hmU) in DNA. Thymine Thymine 5-hmU 5-Hydroxymethyluracil Thymine->5-hmU Oxidation (ROS, TET enzymes) 5-hmC 5-Hydroxymethylcytosine 5-hmC->5-hmU Deamination

Caption: Formation pathways of 5-Hydroxymethyluracil.

Biological Significance of 5-Hydroxymethyluracil

The biological role of 5-hmU is context-dependent, acting as both a detrimental lesion and a potential carrier of epigenetic information.

  • DNA Damage: When formed through oxidative stress or deamination of 5-hmC, 5-hmU is recognized as a DNA lesion. If left unrepaired, particularly the 5-hmU:G mismatch, it can lead to mutations during DNA replication and has been implicated in carcinogenesis.[2]

  • Epigenetic Mark: The enzymatic formation of 5-hmU by TET enzymes suggests a potential role in epigenetic regulation.[1][3] In some organisms, like dinoflagellates, 5-hmU is found at remarkably high levels and is associated with the silencing of transposable elements, indicating a defined epigenetic function.[4] In mammals, its role as a stable epigenetic mark is still under investigation, but it may influence DNA-protein interactions and chromatin structure.[2]

Repair of 5-Hydroxymethyluracil

The primary mechanism for the removal of 5-hmU from DNA is the Base Excision Repair (BER) pathway. This multi-step process is initiated by a specific class of enzymes called DNA glycosylases.

Key DNA Glycosylases Involved in 5-hmU Repair:

  • SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1): In vertebrates, SMUG1 is a major enzyme responsible for the removal of 5-hmU from DNA.[2] It efficiently recognizes and cleaves the N-glycosidic bond between the 5-hmU base and the deoxyribose sugar, leaving an apurinic/apyrimidinic (AP) site.

  • TDG (Thymine-DNA Glycosylase): TDG is another crucial DNA glycosylase that excises 5-hmU, particularly when it is mismatched with guanine (5-hmU:G).[5] This activity is vital for correcting the lesion arising from the deamination of 5-hmC.

  • Bacterial DNA Glycosylases (MutM, Nei, Nth): In E. coli, the DNA glycosylases MutM, Nei, and Nth have been shown to possess activity against 5-hmU, with a strong preference for excising it from a 5-hmU:G mismatch compared to a 5-hmU:A pair.[6][7]

Following the action of the DNA glycosylase, the BER pathway proceeds with the incision of the DNA backbone at the AP site by an AP endonuclease, followed by DNA synthesis to fill the gap and ligation to seal the nick.

Figure 2. Base Excision Repair (BER) of 5-hmU. 5-hmU_in_DNA DNA with 5-hmU AP_Site AP Site 5-hmU_in_DNA->AP_Site DNA Glycosylase (SMUG1, TDG) Nicked_DNA Nicked DNA AP_Site->Nicked_DNA AP Endonuclease Repaired_DNA Repaired DNA Nicked_DNA->Repaired_DNA DNA Polymerase & DNA Ligase

Caption: Overview of the Base Excision Repair pathway for 5-hmU.

Quantitative Data

The levels of 5-hmU in DNA and urine can serve as biomarkers for oxidative stress and DNA damage. The efficiency of its repair is determined by the kinetic parameters of the involved DNA glycosylases.

Parameter Matrix Value Significance Reference
Endogenous 5-hmU LevelHuman Colon & Lymphocytes~0.5 / 106 dNBaseline level in somatic tissues[1]
Urinary 5-hmU ExcretionHealthy VolunteersMean: 8.5 nmoles/mmole creatinineNon-invasive biomarker of oxidative DNA damage[8]
Urinary 5-hmU in SmokersHuman UrineSignificantly higher than non-smokersIndicates increased oxidative stress from smoking[8]
Enzyme Substrate Relative Excision Efficiency Organism Reference
MutM5-hmU:G vs 5-hmU:A~58-fold higher for G mismatchE. coli[6]
Nei5-hmU:G vs 5-hmU:A~5-fold higher for G mismatchE. coli[6]
Nth5-hmU:G vs 5-hmU:A~37-fold higher for G mismatchE. coli[6]

Experimental Protocols

Quantification of 5-Hydroxymethyluracil in DNA by LC-MS/MS

This protocol provides a general workflow for the accurate measurement of 5-hmU levels in genomic DNA.

1. DNA Extraction and Purification:

  • Extract genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

  • Treat the DNA with RNase A to remove contaminating RNA.

  • Precipitate and wash the DNA to ensure high purity.

2. Isotope-Labeled Internal Standard Spiking:

  • Accurately quantify the purified genomic DNA.

  • Add a known amount of this compound to the DNA sample.

3. DNA Hydrolysis:

  • Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. This method is preferred over acid hydrolysis to prevent degradation of 5-hmU.[9]

4. Sample Cleanup:

  • Remove proteins and other macromolecules from the digested sample, for example, by ultrafiltration.

5. LC-MS/MS Analysis:

  • Inject the cleaned-up nucleoside mixture onto a liquid chromatography system coupled to a tandem mass spectrometer.

  • Separate the nucleosides using a suitable reversed-phase column.

  • Detect and quantify 5-hmU and this compound using multiple reaction monitoring (MRM) mode. The mass transitions for each analyte will be specific and pre-determined.

6. Data Analysis:

  • Calculate the ratio of the peak area of endogenous 5-hmU to the peak area of the this compound internal standard.

  • Determine the absolute amount of 5-hmU in the original DNA sample by comparing this ratio to a standard curve generated with known amounts of 5-hmU and this compound.

Figure 3. Workflow for LC-MS/MS Quantification of 5-hmU. DNA_Extraction DNA Extraction & Purification Spiking Spike with 5-hmU-d3 DNA_Extraction->Spiking Hydrolysis Enzymatic Hydrolysis to Nucleosides Spiking->Hydrolysis Cleanup Sample Cleanup Hydrolysis->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification LCMS->Quantification

Caption: Experimental workflow for 5-hmU quantification.

DNA Glycosylase Activity Assay

This protocol describes a method to measure the activity of a DNA glycosylase on a 5-hmU-containing DNA substrate.

1. Substrate Preparation:

  • Synthesize a short single-stranded oligonucleotide containing a single 5-hmU at a defined position.

  • Label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

  • Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded DNA substrate.

2. Glycosylase Reaction:

  • Prepare a reaction buffer containing the purified DNA glycosylase (e.g., SMUG1 or TDG) and the radiolabeled DNA substrate.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for various time points.

3. Product Cleavage and Analysis:

  • Stop the reaction at each time point.

  • The product of the glycosylase reaction is an AP site. To visualize the cleavage, treat the reaction products with an agent that cleaves the DNA backbone at the AP site, such as hot alkali (e.g., piperidine) or an AP endonuclease.

  • Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

4. Data Analysis:

  • Visualize the radiolabeled DNA fragments using autoradiography or a phosphorimager.

  • Quantify the intensity of the bands corresponding to the intact substrate and the cleaved product.

  • Calculate the percentage of substrate converted to product at each time point to determine the reaction kinetics.

Conclusion

5-Hydroxymethyluracil stands at a fascinating intersection of DNA damage and epigenetics. Its formation, biological consequences, and repair are subjects of intense research with implications for cancer biology, neurodevelopment, and aging. The ability to accurately quantify this modified base is crucial for advancing our understanding, and in this context, this compound serves as a cornerstone of modern analytical methods. The detailed protocols and data presented in this guide are intended to equip researchers with the knowledge and tools necessary to explore the multifaceted roles of 5-hmU and to contribute to the development of novel diagnostic and therapeutic strategies targeting the pathways that govern its presence in the genome.

References

5-Hydroxymethyluracil-d3 as a Biomarker for Oxidative Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. This relentless assault on cellular components leads to damage of lipids, proteins, and nucleic acids. One of the significant products of oxidative DNA damage is 5-hydroxymethyluracil (5-OH-Me-U), a modified pyrimidine base. The quantification of 5-OH-Me-U serves as a reliable biomarker for assessing the extent of oxidative DNA damage. For accurate and precise measurement, stable isotope-labeled internal standards are indispensable. 5-Hydroxymethyluracil-d3 (5-OH-Me-U-d3), a deuterated analog of 5-OH-Me-U, is the internal standard of choice for isotope dilution mass spectrometry, the gold standard for quantitative analysis. This technical guide provides a comprehensive overview of 5-OH-Me-U as a biomarker for oxidative stress, detailing its formation, the signaling pathways involved, and in-depth experimental protocols for its quantification using 5-OH-Me-U-d3.

Introduction to 5-Hydroxymethyluracil and Oxidative Stress

Under normal physiological conditions, ROS are generated as byproducts of cellular metabolism and play a role in cell signaling. However, excessive ROS production, stemming from factors like environmental toxins, radiation, and inflammation, can overwhelm the cell's antioxidant defenses, leading to oxidative stress. DNA is a primary target of ROS, resulting in a variety of lesions, including base modifications.

5-Hydroxymethyluracil is a product of oxidative damage to the thymine methyl group in DNA. Its presence in biological fluids and tissues is indicative of DNA damage and subsequent repair processes.[1][2][3] The measurement of 5-OH-Me-U levels can thus provide a quantitative assessment of oxidative stress in a biological system.

Signaling Pathways in 5-Hydroxymethyluracil Formation and Repair

The formation and subsequent repair of 5-OH-Me-U involve complex cellular signaling pathways, primarily the DNA damage response and repair mechanisms.

Formation of 5-Hydroxymethyluracil

There are two primary pathways for the formation of 5-OH-Me-U in DNA:

  • Direct Oxidation of Thymine: Reactive oxygen species, particularly the hydroxyl radical (•OH), can attack the methyl group of thymine residues in DNA, leading to the formation of 5-hydroxymethyluracil.[2][4][5]

  • Oxidation and Deamination of 5-Methylcytosine (5mC): 5-methylcytosine, an important epigenetic mark, can be oxidized to 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][2][6][7][8] Subsequent deamination of 5hmC can lead to the formation of 5-OH-Me-U.[6][9][10]

G cluster_formation Formation of 5-Hydroxymethyluracil Thymine Thymine 5-Hydroxymethyluracil (5-OH-Me-U) 5-Hydroxymethyluracil (5-OH-Me-U) Thymine->5-Hydroxymethyluracil (5-OH-Me-U) 5-Methylcytosine (5mC) 5-Methylcytosine (5mC) 5-Hydroxymethylcytosine (5hmC) 5-Hydroxymethylcytosine (5hmC) 5-Methylcytosine (5mC)->5-Hydroxymethylcytosine (5hmC) ROS ROS ROS->Thymine Oxidation TET Enzymes TET Enzymes TET Enzymes->5-Methylcytosine (5mC) Oxidation 5-Hydroxymethylcytosine (5hmC)->5-Hydroxymethyluracil (5-OH-Me-U) Deamination

Formation of 5-Hydroxymethyluracil.
Repair of 5-Hydroxymethyluracil

The primary mechanism for the removal of 5-OH-Me-U from DNA is the Base Excision Repair (BER) pathway.[11][12][13] This multi-step process involves:

  • Recognition and Excision: A specific DNA glycosylase, such as SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1) or TDG (Thymine-DNA glycosylase), recognizes the 5-OH-Me-U lesion and cleaves the N-glycosidic bond, removing the damaged base.[9][11] This creates an apurinic/apyrimidinic (AP) site.

  • AP Site Incision: An AP endonuclease cleaves the phosphodiester backbone at the AP site.

  • DNA Synthesis: A DNA polymerase fills the gap with the correct nucleotide.

  • Ligation: DNA ligase seals the nick in the DNA backbone, completing the repair process.

G cluster_repair Base Excision Repair of 5-Hydroxymethyluracil DNA with 5-OH-Me-U DNA with 5-OH-Me-U DNA Glycosylase (SMUG1/TDG) DNA Glycosylase (SMUG1/TDG) DNA with 5-OH-Me-U->DNA Glycosylase (SMUG1/TDG) Recognition & Excision AP Site AP Site DNA Glycosylase (SMUG1/TDG)->AP Site AP Endonuclease AP Endonuclease AP Site->AP Endonuclease Incision Nick in DNA Nick in DNA AP Endonuclease->Nick in DNA DNA Polymerase DNA Polymerase Nick in DNA->DNA Polymerase Synthesis Repaired DNA Repaired DNA DNA Polymerase->Repaired DNA DNA Ligase DNA Ligase Repaired DNA->DNA Ligase Ligation

Base Excision Repair of 5-Hydroxymethyluracil.

Quantitative Analysis of 5-Hydroxymethyluracil

Accurate quantification of 5-OH-Me-U is crucial for its use as a biomarker. Isotope dilution mass spectrometry, using 5-OH-Me-U-d3 as an internal standard, is the preferred method for achieving high accuracy and precision.

The Role of this compound

This compound is a stable isotope-labeled analog of 5-OH-Me-U where three hydrogen atoms have been replaced with deuterium. When added to a biological sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the endogenous 5-OH-Me-U during chromatography. By comparing the mass spectrometer's signal intensities of the analyte and the internal standard, any loss of analyte during sample extraction, purification, and analysis can be corrected for, leading to a highly accurate quantification.

Quantitative Data

The levels of 5-OH-Me-U can vary depending on the biological matrix, the level of oxidative stress, and individual factors. The following tables summarize representative quantitative data from the literature.

Table 1: 5-Hydroxymethyluracil Levels in Human Urine

Condition5-OH-Me-U Concentration (nmol/mmol creatinine)Reference
Healthy Non-Smokers8.5 (mean)[14]
Healthy SmokersSignificantly higher than non-smokers[14]
Healthy Volunteers (Normal)0.0052 ± 0.0026 µmol/mmol creatinine[15]

Table 2: 5-Hydroxymethyluracil Levels in DNA

Tissue/Cell Type5-OH-Me-U Level (lesions per 106 bases)ConditionReference
Human Colon~0.5Normal[9]
Colorectal Cancer~0.5Cancerous[9]
Rat and Porcine Tissues~0.5Normal[9]
DNA treated with H2O2 and Iron1.6-fold higher with enzymatic vs. acid hydrolysisIn vitro oxidative stress[11][16]

Experimental Protocols

The following sections provide detailed methodologies for the analysis of 5-OH-Me-U in biological samples.

Sample Preparation
  • Collection: Collect a mid-stream urine sample. For longitudinal studies, first-morning void is often preferred.

  • Internal Standard Spiking: Add a known amount of 5-OH-Me-U-d3 solution to an aliquot of the urine sample.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering salts and polar compounds.

    • Elute 5-OH-Me-U and 5-OH-Me-U-d3 with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • DNA Extraction: Isolate genomic DNA from tissue or cell samples using a standard DNA extraction kit or protocol.

  • Internal Standard Spiking: Add a known amount of 5-OH-Me-U-d3 to the purified DNA solution.

  • Enzymatic Hydrolysis (Recommended):

    • To the DNA solution, add nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into deoxynucleosides.

    • Add alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the deoxynucleosides.

  • Protein Removal: Precipitate proteins by adding cold ethanol or by using a centrifugal filter device.

  • Supernatant Collection: Collect the supernatant containing the deoxynucleosides for LC-MS/MS analysis.

Note on Hydrolysis: Acid hydrolysis can be used but is known to cause degradation of 5-OH-Me-U, leading to underestimation. Enzymatic hydrolysis is the preferred method for accurate quantification.[11][16]

Analytical Methods

G cluster_lcms LC-MS/MS Workflow for 5-OH-Me-U Analysis Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Injection Ionization (ESI) Ionization (ESI) LC Separation->Ionization (ESI) Mass Analyzer (QQQ) Mass Analyzer (QQQ) Ionization (ESI)->Mass Analyzer (QQQ) Detection & Quantification Detection & Quantification Mass Analyzer (QQQ)->Detection & Quantification

LC-MS/MS Workflow.
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes. The specific gradient will need to be optimized for the particular column and system.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 5-OH-Me-U: Precursor ion (m/z) → Product ion (m/z). Specific transitions need to be determined empirically but will be based on the fragmentation of the protonated molecule.

      • 5-OH-Me-U-d3: Precursor ion (m/z) → Product ion (m/z). The precursor and product ions will be shifted by +3 Da compared to the unlabeled analyte.

    • Optimization: Ion source parameters (e.g., capillary voltage, gas flow rates) and collision energy for each MRM transition should be optimized for maximum sensitivity.

  • Derivatization: 5-OH-Me-U is not volatile and requires derivatization prior to GC-MS analysis. Silylation is a common method, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Chromatographic Separation:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized 5-OH-Me-U and 5-OH-Me-U-d3.

Conclusion

5-Hydroxymethyluracil is a valuable biomarker for assessing oxidative DNA damage. Its accurate quantification, facilitated by the use of the stable isotope-labeled internal standard this compound and sensitive analytical techniques like LC-MS/MS, provides a powerful tool for researchers and clinicians. This guide offers a comprehensive overview of the underlying biology and detailed methodologies to aid in the implementation of 5-OH-Me-U analysis in studies of oxidative stress and its role in human health and disease. The provided protocols serve as a starting point, and optimization for specific instrumentation and sample matrices is recommended for achieving the best results.

References

The Discovery and Significance of 5-Hydroxymethyluracil-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyluracil (5-hmU) is a modified pyrimidine base that has garnered significant interest in the fields of epigenetics, DNA damage and repair, and cancer biology. Its presence in genomic DNA, once considered solely a product of oxidative damage, is now recognized as a dynamic modification with potential regulatory roles. The accurate quantification of 5-hmU in biological matrices is paramount to understanding its physiological and pathological significance. This has led to the development and application of stable isotope-labeled internal standards, with 5-Hydroxymethyluracil-d3 (d3-5-hmU) emerging as a critical tool for precise and accurate measurement by isotope dilution mass spectrometry. This technical guide provides a comprehensive overview of the discovery, synthesis, and significance of this compound, with a focus on its application in quantitative bioanalysis.

Core Concepts: The Biology of 5-Hydroxymethyluracil

5-Hydroxymethyluracil can be generated in the cell through several distinct pathways, highlighting its dual role as both a DNA lesion and a potential epigenetic marker.

  • Oxidative DNA Damage: Reactive oxygen species (ROS), byproducts of normal cellular metabolism and environmental insults, can oxidize the methyl group of thymine in DNA to form 5-hmU.

  • Enzymatic Formation by TET Proteins: The Ten-Eleven Translocation (TET) family of dioxygenases, key enzymes in DNA demethylation, can directly oxidize thymine to 5-hmU. This enzymatic production suggests a regulated and potentially functional role for 5-hmU in the genome.[1][2]

  • Deamination of 5-Hydroxymethylcytosine (5-hmC): 5-hmC, another important epigenetic modification generated by TET enzymes from 5-methylcytosine (5-mC), can undergo deamination by activation-induced deaminase (AID) or other deaminases to form 5-hmU.[3][4][5] This pathway links the dynamic cycles of cytosine methylation and demethylation to the formation of 5-hmU.

  • Base Excision Repair (BER): Once formed, 5-hmU can be recognized and excised by DNA glycosylases such as Thymine-DNA Glycosylase (TDG) and Single-strand-selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1) as part of the Base Excision Repair (BER) pathway.[1][4][6] This repair mechanism prevents the accumulation of 5-hmU and maintains genomic integrity.

The Role of this compound in Quantitative Analysis

The accurate measurement of 5-hmU levels in biological samples is challenging due to its low abundance and the potential for analytical variability. Isotope dilution mass spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard is the gold standard for quantitative analysis.[7] this compound serves as an ideal internal standard for this purpose.

Principle of Isotope Dilution Mass Spectrometry:

A known amount of the deuterated internal standard (this compound) is added to the biological sample at the earliest stage of sample preparation. The deuterated standard is chemically identical to the endogenous analyte (5-hmU) but has a different mass due to the presence of deuterium atoms. During sample processing (extraction, purification, and derivatization), any loss of the analyte will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the initial concentration of the analyte in the sample can be accurately determined, regardless of sample loss during preparation.

Data Presentation

The following table summarizes hypothetical quantitative data for 5-hmU levels in different biological samples, as would be determined using an isotope dilution LC-MS/MS method with this compound as the internal standard.

Sample IDSample Type5-hmU Concentration (ng/mL)Standard Deviation (ng/mL)
CTRL-01Healthy Human Plasma0.520.08
CTRL-02Healthy Human Plasma0.480.06
CAN-01Cancer Patient Plasma2.150.25
CAN-02Cancer Patient Plasma3.010.31
TISS-01Healthy Tissue Homogenate5.80.6
TISS-02Tumor Tissue Homogenate15.21.8

Experimental Protocols

Synthesis of this compound

While a detailed, publicly available synthesis protocol for this compound is not readily found in the primary literature, the synthesis of deuterated heterocyclic compounds is a well-established field in organic chemistry. A plausible synthetic route would involve the use of deuterated starting materials. For instance, a synthetic strategy could employ deuterated formaldehyde (CD2O) in a reaction with uracil under basic conditions, analogous to the synthesis of unlabeled 5-hmU. The deuterium atoms would be incorporated into the hydroxymethyl group. Further deuteration at other positions could be achieved using deuterated solvents and reagents under specific reaction conditions. Custom synthesis of such labeled compounds is often performed by specialized chemical companies.

Quantitative Analysis of 5-Hydroxymethyluracil by LC-MS/MS using this compound

The following is a generalized protocol for the quantification of 5-hmU in a biological matrix such as plasma.

1. Materials and Reagents:

  • 5-Hydroxymethyluracil (analyte) standard

  • This compound (internal standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Preparation of Standard and Internal Standard Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-hmU and this compound in methanol to prepare 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of 5-hmU by serial dilution of the stock solution with methanol:water (1:1, v/v). These will be used to construct a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) in methanol:water (1:1, v/v).

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the internal standard spiking solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation of the analyte from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 5-hmU: Monitor the transition from the precursor ion (protonated molecule, [M+H]+) to a specific product ion.

      • This compound: Monitor the transition from its corresponding precursor ion to a specific product ion. The specific m/z values will depend on the exact deuteration pattern.

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of 5-hmU to this compound against the concentration of the 5-hmU standards.

  • Determine the concentration of 5-hmU in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Signaling Pathways

Caption: Formation and repair pathways of 5-hydroxymethyluracil.

Experimental Workflow

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (Reversed-Phase) Supernatant->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data Result Quantification of 5-hmU Data->Result

Caption: Workflow for 5-hmU quantification by LC-MS/MS.

Logical Relationship: Isotope Dilution Principle

Isotope_Dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_result Result Analyte Endogenous 5-hmU (Unknown Amount) Mix Mixing and Extraction (Proportional Loss) Analyte->Mix IS This compound (Known Amount) IS->Mix Ratio Measure Peak Area Ratio (5-hmU / 5-hmU-d3) Mix->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of isotope dilution mass spectrometry.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of 5-Hydroxymethyluracil in complex biological matrices. Its use in isotope dilution LC-MS/MS has enabled researchers to reliably measure the levels of this important DNA modification, paving the way for a deeper understanding of its roles in epigenetics, DNA repair, and disease. As research into the "epigenetic" and "damage" aspects of 5-hmU continues, the demand for high-quality deuterated internal standards like this compound will undoubtedly grow, facilitating further discoveries in these critical areas of biomedical science.

References

An In-depth Technical Guide to 5-Hydroxymethyluracil-d3: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 5-Hydroxymethyluracil-d3 (5-hmU-d3), a critical tool in the study of DNA damage, repair, and epigenetics. This document is intended to serve as a valuable resource for researchers utilizing this isotopically labeled compound in their experimental workflows.

Introduction to 5-Hydroxymethyluracil and its Deuterated Analog

5-Hydroxymethyluracil (5-hmU) is a modified pyrimidine base that can arise in DNA through the oxidation of thymine by reactive oxygen species (ROS) or the enzymatic action of Ten-Eleven Translocation (TET) proteins.[1][2] It can also be formed via the deamination of 5-hydroxymethylcytosine (5-hmC).[1] The presence of 5-hmU in DNA is significant as it can be a marker of oxidative stress and is also considered a potential epigenetic mark.[1][3]

This compound is the deuterium-labeled version of 5-hmU. It is primarily used as an internal standard in quantitative mass spectrometry-based analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure the levels of endogenous 5-hmU in biological samples.[4] The known mass difference allows for precise differentiation and quantification.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, its chemical and physical properties are expected to be very similar to its non-deuterated counterpart. The primary difference will be its molecular weight.

Table 1: Chemical and Physical Properties of 5-Hydroxymethyluracil and this compound

Property5-HydroxymethyluracilThis compound
CAS Number 4433-40-3352438-73-4
Molecular Formula C₅H₆N₂O₃[5][6][7][8]C₅H₃D₃N₂O₃
Molecular Weight 142.11 g/mol [5][6][7][8]Approx. 145.13 g/mol (Calculated)
Appearance White to cream or grey solid powder[5]Solid[3]
Melting Point >300 °C[7][9]Not available (expected to be similar to non-deuterated form)
Boiling Point Not availableNot available
Solubility Soluble in water (50 g/L at 20°C), DMSO, dimethyl formamide, 100% ethanol[9]Not available (expected to be soluble in similar solvents)
Purity Typically >97%Varies by supplier

Stability and Storage

Stability: 5-Hydroxymethyluracil is stable under normal laboratory conditions.[6] Deuterated compounds generally exhibit similar stability to their non-labeled counterparts. To ensure the integrity of this compound, it should be protected from strong oxidizing agents.[6]

Storage: For long-term storage, this compound should be kept in a tightly sealed container in a dry and well-ventilated place.[6] It is recommended to store the solid powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months.

Biological Pathways and Mechanisms

5-Hydroxymethyluracil is involved in several key biological processes related to DNA modification and repair.

Formation of 5-Hydroxymethyluracil in DNA

There are two primary pathways for the formation of 5-hmU in DNA:

  • Oxidation of Thymine: Thymine residues in DNA can be oxidized to form 5-hmU. This can be a result of attack by reactive oxygen species (ROS) or through the enzymatic activity of TET dioxygenases.[1]

  • Deamination of 5-Hydroxymethylcytosine: 5-Hydroxymethylcytosine (5-hmC), an oxidative product of 5-methylcytosine (5-mC), can undergo deamination to form a 5-hmU:G mismatch in the DNA.[1]

formation_of_5hmU Thymine Thymine _5hmU 5-Hydroxymethyluracil Thymine->_5hmU Oxidation (ROS, TET enzymes) _5hmC 5-Hydroxymethylcytosine _5hmC->_5hmU Deamination repair_of_5hmU cluster_0 Base Excision Repair (BER) Pathway _5hmU_DNA DNA containing 5-Hydroxymethyluracil AP_Site AP Site (Apurinic/Apyrimidinic) _5hmU_DNA->AP_Site SMUG1 / TDG (DNA Glycosylase) Repaired_DNA Repaired DNA AP_Site->Repaired_DNA APE1, DNA Polymerase, DNA Ligase experimental_workflow DNA_Isolation 1. DNA Isolation Spiking 2. Spiking with 5-hmU-d3 Internal Standard DNA_Isolation->Spiking Digestion 3. Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) Spiking->Digestion Sample_Prep 4. Sample Cleanup (Centrifugation/Filtration) Digestion->Sample_Prep LC_MS 5. LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis 6. Data Analysis and Quantification LC_MS->Data_Analysis

References

natural occurrence of 5-Hydroxymethyluracil-d3 in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Recontextualizing the Inquiry

A technical exploration into the "natural occurrence of 5-Hydroxymethyluracil-d3" requires an initial clarification. The designation "-d3" signifies that three hydrogen atoms on the 5-hydroxymethyluracil molecule have been replaced by deuterium, a stable heavy isotope of hydrogen. While deuterium itself is a naturally occurring isotope, present in trace amounts in the environment and within biological systems, the specific, targeted trideuteration of a molecule like 5-hydroxymethyluracil is not a known natural biological process.[1][2] Such molecules are synthetically produced for specific scientific applications.

Therefore, this technical guide is reframed to address the core scientific interest of the target audience: the role and quantification of the naturally occurring 5-Hydroxymethyluracil (5-hmU) in biological systems, a process in which its deuterated counterpart, this compound (5-hmU-d3), serves as an indispensable analytical tool. This guide will detail the biological significance of 5-hmU, present quantitative data on its prevalence, and provide in-depth experimental protocols for its measurement, highlighting the critical function of 5-hmU-d3 as an internal standard in mass spectrometry-based assays.

Introduction to 5-Hydroxymethyluracil (5-hmU)

5-Hydroxymethyluracil is a modified pyrimidine base found in the DNA of a wide range of organisms, from bacteriophages to mammals.[3][4] It is considered a significant molecule in the field of epigenetics and DNA repair. The presence and concentration of 5-hmU in DNA can vary between different cell types and tissues and may be associated with various biological processes and disease states.[5][6]

Biological Formation of 5-hmU

The formation of 5-hmU in DNA is understood to occur through several key biological pathways:

  • Oxidation of Thymine: The methyl group of thymine can be directly oxidized to a hydroxymethyl group, forming 5-hmU. This reaction can be catalyzed by enzymes such as the Ten-Eleven Translocation (TET) family of dioxygenases.[3][5]

  • Deamination of 5-Hydroxymethylcytosine (5-hmC): 5-hmC, another important epigenetic marker, can undergo deamination to form a 5-hmU:G mismatch in the DNA.[5][7] This is considered an intermediate step in a proposed pathway for active DNA demethylation.

  • Oxidative Stress: Reactive oxygen species (ROS) generated during normal cellular metabolism or in response to environmental stressors can also lead to the oxidation of thymine, resulting in the formation of 5-hmU.[5]

These pathways underscore that 5-hmU can be either a regulated epigenetic mark or a form of DNA damage, making its accurate quantification crucial for understanding cellular health and disease.[5]

Quantitative Analysis of 5-hmU in Biological Systems

The precise measurement of 5-hmU levels is essential for elucidating its biological role. Due to its low abundance relative to the canonical DNA bases, highly sensitive analytical techniques are required. The gold-standard method for this purpose is isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] This technique relies on the use of a stable isotope-labeled internal standard, such as 5-hmU-d3, to ensure high accuracy and precision.[9]

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is an analytical method that achieves high accuracy by introducing a known amount of an isotopically labeled version of the analyte (the internal standard) into the sample. The deuterated standard, 5-hmU-d3, is chemically identical to the naturally occurring 5-hmU but has a higher mass due to the presence of deuterium atoms.

During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the instrument can distinguish between the natural analyte and the heavier isotope-labeled standard. By measuring the ratio of the signal from the natural analyte to that of the known amount of internal standard, the original concentration of the analyte in the sample can be calculated with great accuracy, correcting for variations in sample recovery and instrument response.[9][10]

Figure 1: Logical workflow of the stable isotope dilution method for 5-hmU quantification.

Quantitative Data on 5-hmU Occurrence

The levels of 5-hmU can vary significantly depending on the organism and tissue type. The data below, compiled from various studies, illustrates the typical abundance of 5-hmU.

Organism/Tissue TypeAbundance (5-hmU per 106 bases)Analytical Method
Human Colon~0.5LC-MS/MS
Rat Tissues~0.5LC-MS/MS
LeishmaniaEnriched in specific genomic regionsChemical Tagging & Sequencing
Dinoflagellates12% - 68% of ThyminesVarious
Mouse Embryonic Stem CellsVaries during differentiationIsotope Tracing & MS

References for table data:[4][5][11][12]

Experimental Protocols

This section provides a detailed methodology for the quantification of 5-hmU in genomic DNA using LC-MS/MS with 5-hmU-d3 as an internal standard.

Materials and Reagents
  • Genomic DNA samples

  • This compound (Internal Standard)

  • Nuclease P1

  • Alkaline Phosphatase

  • Formic Acid

  • Acetonitrile (LC-MS grade)

  • Ultrapure Water (LC-MS grade)

  • DNA/RNA purification columns

Experimental Workflow

Experimental_Workflow start Start: Genomic DNA Sample spike Spike with 5-hmU-d3 Internal Standard start->spike hydrolysis Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) spike->hydrolysis filtration Ultrafiltration to Remove Proteins hydrolysis->filtration lcms LC-MS/MS Analysis (UPLC coupled to a triple quadrupole mass spectrometer) filtration->lcms quant Data Analysis: Quantify 5-hmU based on 5-hmU/5-hmU-d3 ratio lcms->quant end End: Report 5-hmU Concentration quant->end

Figure 2: Standard experimental workflow for 5-hmU quantification using LC-MS/MS.

Detailed Protocol
  • DNA Extraction and Quantification: Isolate high-quality genomic DNA from the biological sample using a commercial kit. Quantify the DNA concentration accurately using a fluorometric method (e.g., Qubit or PicoGreen).

  • Internal Standard Spiking: To approximately 10-20 µg of genomic DNA, add a known quantity of 5-hmU-d3 internal standard. The amount should be chosen to be in a similar range to the expected amount of endogenous 5-hmU.

  • Enzymatic Hydrolysis:

    • Denature the DNA by heating at 100°C for 3 minutes, then rapidly chill on ice.

    • Add Nuclease P1 in a compatible buffer and incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside monophosphates.

    • Add Alkaline Phosphatase and a suitable buffer and incubate for an additional 1-2 hours at 37°C to dephosphorylate the mononucleosides into deoxynucleosides. Enzymatic hydrolysis is preferred over acid hydrolysis to prevent the degradation of 5-hmU.[13][14]

  • Sample Cleanup: Remove the enzymes and other proteins, which can interfere with the LC-MS/MS analysis, by passing the hydrolyzed sample through a 10 kDa molecular weight cutoff ultrafiltration unit.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the cleaned sample onto a reverse-phase UPLC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient separates the deoxynucleosides.

    • Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for detection and quantification.[15]

      • MRM Transition for 5-hmU: Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion (e.g., m/z 143 -> m/z 126).

      • MRM Transition for 5-hmU-d3: Monitor the corresponding mass-shifted transition (e.g., m/z 146 -> m/z 129).

  • Data Analysis: Integrate the peak areas for both the endogenous 5-hmU and the 5-hmU-d3 internal standard. Calculate the ratio of the areas. Determine the absolute quantity of 5-hmU in the original sample by comparing this ratio to a standard curve prepared with known amounts of 5-hmU and a fixed amount of 5-hmU-d3.

Biological Pathways and Significance

The presence of 5-hmU is not merely incidental; it is part of a complex network of DNA modification and repair. Understanding its origin is key to interpreting its function.

5hmU_Formation_Pathways T Thymine (in DNA) FiveHMU 5-Hydroxymethyluracil (5-hmU) T->FiveHMU Oxidation (TET, ROS) FiveMC 5-Methylcytosine (5-mC) FiveHMC 5-Hydroxymethylcytosine (5-hmC) FiveMC->FiveHMC TET Oxidation FiveHMC->FiveHMU Deamination Repair Base Excision Repair (SMUG1, TDG) FiveHMU->Repair Removal

References

Isotopic Labeling with 5-Hydroxymethyluracil-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Applications and Methodologies of Isotopic Labeling with 5-Hydroxymethyluracil-d3.

This technical guide provides a comprehensive overview of the synthesis, application, and analysis of this compound (5hmU-d3) as a stable isotope-labeled internal standard for the accurate quantification of 5-hydroxymethyluracil (5hmU) in biological matrices. 5hmU is a significant product of oxidative DNA damage and has emerged as a potential epigenetic marker, making its precise measurement critical in various fields of research, including cancer biology, neurodegeneration, and toxicology. The use of a deuterated analog like 5hmU-d3 in conjunction with mass spectrometry-based methods offers unparalleled accuracy and sensitivity for these quantitative studies.

Introduction to 5-Hydroxymethyluracil and Isotopic Labeling

5-Hydroxymethyluracil is a modified pyrimidine base formed in DNA through the oxidation of the methyl group of thymine or the deamination of 5-hydroxymethylcytosine. Its presence in DNA is associated with oxidative stress and has been implicated in mutagenesis and genomic instability. Furthermore, emerging evidence suggests a role for 5hmU in epigenetic regulation.

Isotopic labeling involves the incorporation of a stable isotope, such as deuterium (²H or D), into a molecule of interest. In the context of quantitative analysis, a known amount of the isotopically labeled compound (e.g., 5hmU-d3) is added to a biological sample as an internal standard. Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatographic separation and co-ionizes during mass spectrometric analysis. The mass difference allows for their distinct detection, and the ratio of the analyte to the internal standard provides a highly accurate measure of the analyte's concentration, correcting for variations in sample preparation and instrument response.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established methods for the synthesis of unlabeled 5-hydroxymethyluracil, primarily through the reaction of uracil with a deuterated source of formaldehyde. A common approach involves the use of deuterated paraformaldehyde (paraformaldehyde-d₂).

Conceptual Synthetic Pathway

The synthesis involves the base-catalyzed reaction of uracil with deuterated formaldehyde, generated in situ from paraformaldehyde-d₂.

Synthesis Uracil Uracil Reaction Reaction Uracil->Reaction Paraformaldehyde_d2 Paraformaldehyde-d₂ Paraformaldehyde_d2->Reaction Base Base (e.g., KOH) Base->Reaction Solvent Solvent (e.g., H₂O) Solvent->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound (Adapted from general procedures)

Materials:

  • Uracil

  • Paraformaldehyde-d₂ (99 atom % D)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Acetone

  • Hydrochloric acid (HCl), dilute

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in deionized water to create a basic solution.

  • Add uracil and paraformaldehyde-d₂ to the solution.

  • Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen) at a controlled temperature (e.g., 50-60 °C) for an extended period (e.g., 48-72 hours), monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and adjust the pH to neutral (pH ~7.0) using dilute HCl.

  • Concentrate the solution under reduced pressure.

  • Precipitate the crude product by adding acetone.

  • Collect the precipitate by filtration and wash with cold acetone.

  • The crude product can be further purified by recrystallization from water or by column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic enrichment.

Quantification of 5-Hydroxymethyluracil in DNA by LC-MS/MS with Isotope Dilution

Materials:

  • DNA sample

  • This compound internal standard of known concentration

  • Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Procedure:

  • DNA Extraction: Isolate genomic DNA from cells or tissues using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).[1][2]

  • Sample Spiking: To a known amount of extracted DNA, add a precise amount of the this compound internal standard solution.

  • DNA Digestion: Digest the DNA to its constituent nucleosides using an enzymatic digestion cocktail. This typically involves incubation at 37°C for several hours.

  • Sample Cleanup: Remove proteins and other interfering substances, for example, by solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Inject the digested and cleaned sample onto the LC-MS/MS system.

    • Separate the nucleosides using a reversed-phase C18 column with a suitable gradient of mobile phases (e.g., water and acetonitrile with a small amount of formic acid).

    • Detect and quantify the native 5-hydroxymethyluracil and the deuterated internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer. The specific precursor-to-product ion transitions for both analyte and standard need to be optimized.

  • Data Analysis: Calculate the concentration of 5-hydroxymethyluracil in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled 5-hydroxymethyluracil and a fixed concentration of the deuterated standard.[3][4][5]

Cellular Incorporation and Analysis Workflow

CellularWorkflow CellCulture Cell Culture Treatment Treat cells with 5-hydroxymethyluracil CellCulture->Treatment Incubation Incubate for desired time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest DNA_Extraction Genomic DNA Extraction Harvest->DNA_Extraction Spiking Spike with 5-hmU-d3 Internal Standard DNA_Extraction->Spiking Digestion Enzymatic Digestion to Nucleosides Spiking->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quantification Quantification of 5-hmU LCMS->Quantification

Caption: Experimental workflow for studying 5-hydroxymethyluracil in cell culture.

Data Presentation

The use of this compound as an internal standard allows for the generation of precise and accurate quantitative data. Below are representative tables illustrating how such data can be presented.

Table 1: LC-MS/MS Parameters for 5-Hydroxymethyluracil Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Hydroxymethyluracil143.1126.115
This compound146.1129.115

Table 2: Quantification of 5-Hydroxymethyluracil in DNA from different cell lines

Cell LineTreatment5-hmU (lesions per 10⁶ bases) ± SD
Cell Line AControl2.5 ± 0.3
Cell Line AOxidative Stress Inducer15.2 ± 1.8
Cell Line BControl1.8 ± 0.2
Cell Line BOxidative Stress Inducer10.5 ± 1.1

Signaling Pathways

The formation and repair of 5-hydroxymethyluracil are intricately linked to the cellular DNA damage response (DDR) and specifically the base excision repair (BER) pathway.

DNA Damage Response (DDR) Pathway

The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair.

DDR_Pathway cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors DNA_Damage DNA Damage (e.g., Oxidative Stress) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 p53 p53 Chk1_Chk2->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Overview of the DNA Damage Response (DDR) signaling pathway.[4][5][6]

Base Excision Repair (BER) Pathway for 5-Hydroxymethyluracil

The BER pathway is the primary mechanism for the removal of small, non-helix-distorting base lesions like 5-hydroxymethyluracil.

BER_Pathway DNA_lesion DNA with 5-hmU Glycosylase 5-hmU DNA Glycosylase (e.g., SMUG1, TDG) DNA_lesion->Glycosylase Recognizes and excises 5-hmU AP_site AP Site Glycosylase->AP_site APE1 APE1 AP_site->APE1 Cleaves phosphodiester backbone Nick Nick in DNA backbone APE1->Nick PolB DNA Polymerase β Nick->PolB Removes dRP and inserts correct nucleotide Gap_filling Gap Filling PolB->Gap_filling Ligase DNA Ligase III/XRCC1 Gap_filling->Ligase Seals the nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for 5-hydroxymethyluracil.[7][8][9][10]

Conclusion

The use of this compound as an internal standard in isotopic labeling experiments provides a robust and reliable method for the accurate quantification of 5-hydroxymethyluracil in biological systems. This technical guide outlines the fundamental principles, synthesis, experimental protocols, and data presentation strategies for employing this powerful technique. The ability to precisely measure 5hmU levels is essential for advancing our understanding of its roles in DNA damage, repair, and epigenetics, with significant implications for drug development and disease research.

References

Metabolic Pathways of 5-Hydroxymethyluracil-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways involving 5-Hydroxymethyluracil (5hmU), with a particular focus on the utility of its deuterated isotopologue, 5-Hydroxymethyluracil-d3 (d3-5hmU), in metabolic research. This document details the formation and repair pathways of 5hmU, presents quantitative data, outlines experimental protocols, and provides visualizations of the key processes.

Introduction to 5-Hydroxymethyluracil

5-Hydroxymethyluracil is a modified pyrimidine base that can be found in the DNA of various organisms. It is formed through the oxidation of thymine or the deamination of 5-hydroxymethylcytosine (5hmC)[1]. While its precise biological roles are still under active investigation, 5hmU is implicated in both DNA damage and epigenetic regulation[1][2]. The use of stable isotope-labeled internal standards, such as this compound, is crucial for the accurate quantification of 5hmU in biological samples by mass spectrometry, allowing for the differentiation from endogenous, unlabeled 5hmU.

Metabolic Pathways Involving 5-Hydroxymethyluracil

The metabolism of 5hmU can be broadly categorized into its formation and its subsequent removal and repair from DNA.

Formation of 5-Hydroxymethyluracil

There are three primary pathways for the formation of 5hmU in DNA:

  • Oxidation of Thymine by Ten-Eleven Translocation (TET) Enzymes: The TET family of dioxygenases, known for their role in the oxidation of 5-methylcytosine, can also directly oxidize the methyl group of thymine to form 5hmU[2]. This enzymatic process suggests a potential role for 5hmU as an epigenetic mark.

  • Oxidation by Reactive Oxygen Species (ROS): The methyl group of thymine is susceptible to attack by reactive oxygen species, leading to the formation of 5hmU. This pathway represents a form of oxidative DNA damage[3].

  • Deamination of 5-Hydroxymethylcytosine (5hmC): 5hmC, an intermediate in the active DNA demethylation pathway, can undergo spontaneous or enzyme-catalyzed deamination to form 5hmU. This results in a G:5hmU mismatch in the DNA, which is a substrate for the base excision repair pathway[1].

Figure 1: Formation Pathways of 5-Hydroxymethyluracil (5hmU)
Repair and Removal of 5-Hydroxymethyluracil

5hmU, once formed in DNA, is recognized and removed primarily through the Base Excision Repair (BER) pathway, initiated by specific DNA glycosylases:

  • Thymine-DNA Glycosylase (TDG): TDG can recognize and excise 5hmU, particularly when it is mismatched with guanine (G:5hmU)[2].

  • Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1): SMUG1 is considered the primary enzyme for the removal of 5hmU from both single- and double-stranded DNA[3][4].

Following the excision of 5hmU by these glycosylases, the resulting abasic site is further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the original DNA sequence.

LCMSMS_Workflow Figure 3: LC-MS/MS Workflow for 5hmU Quantification Sample Biological Sample DNA_Extraction DNA Extraction Sample->DNA_Extraction Spike_IS Spike with This compound DNA_Extraction->Spike_IS Hydrolysis Enzymatic Hydrolysis to Nucleosides Spike_IS->Hydrolysis LC_Separation LC Separation Hydrolysis->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

References

5-Hydroxymethyluracil-d3: A Technical Guide to its Role in DNA Damage and Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Hydroxymethyluracil (5-hmU) as a significant biomarker of oxidative DNA damage and its intricate relationship with cellular DNA repair mechanisms. The document details the formation of 5-hmU, its recognition and excision by specific DNA glycosylases, and the subsequent signaling pathways involved in restoring DNA integrity. Furthermore, this guide emphasizes the critical role of the stable isotope-labeled internal standard, 5-Hydroxymethyluracil-d3 (d3-5hmU), in the accurate quantification of 5-hmU in biological matrices.

Data Presentation

The following tables summarize key quantitative data related to the levels of 5-hmU in various biological contexts and the kinetic parameters of the primary DNA glycosylases responsible for its removal.

Table 1: Levels of 5-Hydroxymethyluracil (5-hmU) in Mammalian Tissues

TissueSpeciesLevel (lesions per 106 DNA bases)Reference
Human ColonHuman~0.5[1]
Colorectal CancerHuman~0.5[1]
Various Rat TissuesRat~0.5[1]
Various Porcine TissuesPorcine~0.5[1]
Cultured Human CellsHuman3-8[2]
Mammalian TissuesMammalian3-8[2]

Table 2: Kinetic Parameters of Human DNA Glycosylases for 5-Hydroxymethyluracil (5-hmU)

EnzymeSubstratekobs/kmax (min-1)KD (nM)kcat/KD (min-1/nM)Reference
hTDG5hmU:G7.95 ± 0.26--[3]
MBD4cat5hmU:G1.10 ± 0.06--[3]
MBD45hmU:G0.78--[3]
hSMUG1fU:A0.021 ± 0.0071100 ± 9000.00002[4]
hSMUG1fU:G0.014 ± 0.002200 ± 1000.00007[4]
hSMUG1fU:C0.012 ± 0.00270 ± 500.00018[4]
hSMUG1fU:T0.012 ± 0.00250 ± 300.00022[4]

Note: Kinetic parameters can vary depending on the experimental conditions, such as substrate sequence context and reaction buffer composition. fU (5-formyluracil) is a structurally related oxidized pyrimidine also recognized by these glycosylases.

Experimental Protocols

Quantification of 5-Hydroxymethyluracil in DNA by LC-MS/MS

This protocol outlines the general steps for the sensitive and accurate quantification of 5-hmU in a genomic DNA sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-dilution method.[5]

a. DNA Isolation and Digestion:

  • Isolate genomic DNA from cells or tissues using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit). Ensure high purity and integrity of the DNA.

  • Quantify the isolated DNA using a spectrophotometer or a fluorometric method.

  • To a known amount of DNA (typically 1-10 µg), add a precise amount of the deuterated internal standard, this compound (d3-5hmU).

  • Enzymatically digest the DNA to its constituent nucleosides. This is typically achieved by a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase. Incubate the reaction mixture at 37°C for a sufficient time to ensure complete digestion.

b. Sample Preparation for LC-MS/MS:

  • Following digestion, remove proteins from the sample, for example, by filtration through a 10 kDa molecular weight cutoff filter.

  • The resulting solution containing the nucleosides is then ready for injection into the LC-MS/MS system.

c. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the nucleosides using a reverse-phase HPLC column. A gradient elution with a mobile phase consisting of a weak acid (e.g., formic acid) in water and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Quantify the analytes using MRM. This involves monitoring specific precursor-to-product ion transitions for both the native 5-hmU and the d3-5hmU internal standard.

    • For 5-hmU: Monitor the transition of the protonated molecule [M+H]+ to a specific fragment ion.

    • For d3-5hmU: Monitor the corresponding transition for the deuterated analog, which will have a mass shift of +3 Da.

  • Quantification: The concentration of 5-hmU in the original DNA sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing this to a standard curve generated with known amounts of 5-hmU and d3-5hmU.

DNA Glycosylase Activity Assay

This protocol describes a common method to assess the activity of DNA glycosylases, such as SMUG1, TDG, or MBD4, on a DNA substrate containing 5-hmU. This assay is based on the cleavage of the N-glycosidic bond, leading to the formation of an abasic (AP) site, which can then be cleaved by hot alkali or an AP endonuclease.[6][7]

a. Substrate Preparation:

  • Synthesize a short single-stranded oligonucleotide (e.g., 30-mer) containing a single 5-hmU at a defined position.

  • Label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP for radioactive detection, or with a fluorescent dye for non-radioactive detection.

  • Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded DNA substrate.

b. Glycosylase Reaction:

  • Prepare a reaction buffer typically containing a buffer (e.g., Tris-HCl), EDTA, and other components depending on the specific enzyme's requirements.

  • Incubate the radiolabeled or fluorescently-labeled DNA substrate with the purified DNA glycosylase enzyme at 37°C for a defined period.

  • The enzyme will recognize and excise the 5-hmU base, leaving an AP site.

c. Product Analysis:

  • Alkali Cleavage: Stop the reaction and add NaOH to a final concentration of 0.1 M. Heat the sample at 90°C to induce cleavage of the DNA backbone at the AP site.

  • Gel Electrophoresis: Neutralize the samples and resolve the DNA fragments on a denaturing polyacrylamide gel.

  • Detection and Quantification:

    • For radiolabeled substrates, visualize the DNA fragments by autoradiography.

    • For fluorescently-labeled substrates, visualize the fragments using a fluorescence imager.

  • The activity of the glycosylase is determined by quantifying the amount of the cleaved product relative to the total amount of substrate.

Mandatory Visualization

The following diagrams illustrate the key pathways of 5-hmU formation and repair, as well as a typical experimental workflow for its quantification.

formation_of_5hmU cluster_oxidative_stress Oxidative Stress Pathway cluster_enzymatic_pathway Enzymatic Pathways Thymine Thymine in DNA hmU_A 5-Hydroxymethyluracil (paired with Adenine) Thymine->hmU_A Formation of 5-hmU:A ROS Reactive Oxygen Species (ROS) ROS->Thymine Oxidation 5mC 5-methylcytosine (5mC) in DNA 5hmC 5-hydroxymethylcytosine (5hmC) 5mC->5hmC Oxidation TET TET Enzymes TET->5hmC hmU_G 5-Hydroxymethyluracil (mismatched with Guanine) 5hmC->hmU_G Deamination Deaminase AID/APOBEC Deaminases Deaminase->hmU_G Thymine_enz Thymine in DNA hmU_A2 5-Hydroxymethyluracil (paired with Adenine) Thymine_enz->hmU_A2 Oxidation TET_thy TET Enzymes TET_thy->hmU_A2

Caption: Formation pathways of 5-Hydroxymethyluracil (5-hmU) in DNA.

BER_pathway_for_5hmU DNA_damage DNA with 5-hmU AP_site Abasic (AP) Site DNA_damage->AP_site Base Excision Glycosylase DNA Glycosylase (SMUG1, TDG, MBD4) Glycosylase->AP_site Nick Single-Strand Break (Nick) AP_site->Nick Incision APE1 APE1 APE1->Nick Gap_filling Gap Filling with Correct Nucleotide Nick->Gap_filling Synthesis PolB DNA Polymerase β (Pol β) PolB->Gap_filling Repaired_DNA Repaired DNA Gap_filling->Repaired_DNA Ligation Ligase DNA Ligase III / XRCC1 Ligase->Repaired_DNA

Caption: Base Excision Repair (BER) pathway for 5-hmU.

LCMS_workflow start Biological Sample (Cells or Tissue) dna_extraction Genomic DNA Isolation start->dna_extraction add_is Addition of 5-hmU-d3 Internal Standard dna_extraction->add_is digestion Enzymatic Digestion to Nucleosides add_is->digestion lc_separation Liquid Chromatography (LC) Separation digestion->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis result Quantified 5-hmU Level data_analysis->result

Caption: Workflow for 5-hmU quantification by LC-MS/MS.

References

Methodological & Application

Quantitative Analysis of 5-Hydroxymethyluracil in Biological Matrices using LC-MS/MS with 5-Hydroxymethyluracil-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the sensitive and specific quantification of 5-Hydroxymethyluracil (5-hmU) in various biological matrices, such as digested DNA, urine, and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, 5-Hydroxymethyluracil-d3 (5-hmU-d3), to ensure high accuracy and precision.

5-Hydroxymethyluracil is a modified pyrimidine base formed from the oxidation of thymine. It is an important biomarker for oxidative DNA damage and has potential roles in epigenetic regulation. Accurate quantification of 5-hmU is crucial for understanding its biological functions and its implications in various pathological conditions, including cancer.

Principle

The method is based on the principle of stable isotope dilution mass spectrometry. A known amount of the internal standard (5-hmU-d3), which is chemically identical to the analyte (5-hmU) but has a different mass, is added to the sample at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction, derivatization, and ionization.

Following sample preparation, the analyte and internal standard are separated from other matrix components using reverse-phase liquid chromatography. The separated compounds are then introduced into a tandem mass spectrometer, where they are ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of 5-hmU in the original sample.

Experimental Workflow

Experimental Workflow for 5-hmU Quantification Sample Biological Sample (DNA, Urine, Plasma) Spiking Spike with 5-hmU-d3 (IS) Sample->Spiking 1 Preparation Sample Preparation (Extraction/Digestion) Spiking->Preparation 2 LC_Separation LC Separation Preparation->LC_Separation 3 MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection 4 Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis 5

Caption: Overall workflow for the quantitative analysis of 5-Hydroxymethyluracil.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the biological matrix.

A. From Genomic DNA:

  • DNA Extraction: Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit according to the manufacturer's instructions. Assess DNA purity and concentration using UV spectrophotometry.

  • Internal Standard Spiking: To 10-50 µg of purified DNA, add a known amount of 5-hmU-d3 internal standard solution.

  • Enzymatic Digestion: Digest the DNA to individual nucleosides. A common enzyme cocktail includes nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. Incubate the mixture at 37°C for 12-24 hours.

  • Protein Removal: After digestion, precipitate proteins by adding cold acetonitrile or using a centrifugal filter device. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant containing the nucleosides for LC-MS/MS analysis.

B. From Urine or Plasma:

  • Internal Standard Spiking: To 100 µL of urine or plasma, add the 5-hmU-d3 internal standard.

  • Protein Precipitation (for plasma): Add 3 volumes of ice-cold acetonitrile to the plasma sample. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) (optional, for increased cleanliness):

    • Condition a mixed-mode or reverse-phase SPE cartridge.

    • Load the supernatant from the protein precipitation step (for plasma) or the spiked urine sample.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument used.

Liquid Chromatography (LC):

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 2% B; 1-5 min: 2-30% B; 5-6 min: 30-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Tandem Mass Spectrometry (MS/MS):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Rates Optimize for the specific instrument

MRM Transitions:

The most common fragmentation for nucleosides in positive ESI mode is the cleavage of the glycosidic bond, resulting in the protonated nucleobase as the product ion.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
5-Hydroxymethyluracil (5-hmU) 143.0126.0Optimize (e.g., 15-25)
This compound (5-hmU-d3) 146.0129.0Optimize (e.g., 15-25)

Note: The exact m/z values and collision energies should be optimized for the specific instrument and experimental conditions.

Data Presentation and Quantitative Analysis

Calibration Curve

A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of 5-hmU and a constant concentration of 5-hmU-d3. The curve is generated by plotting the peak area ratio (5-hmU / 5-hmU-d3) against the concentration of 5-hmU. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
0.10.0052102.1
0.50.026199.5
1.00.0518100.3
5.00.259598.9
10.00.5210101.2
50.02.601599.8
100.05.198798.5
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Method Validation

The method should be validated for linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, and accuracy according to established guidelines.

Table 2: Method Validation Summary

ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.990.998
LLOQ S/N > 10, Precision < 20%, Accuracy 80-120%0.1 ng/mL
Intra-day Precision (%CV) < 15%3.5 - 8.2%
Inter-day Precision (%CV) < 15%5.1 - 9.8%
Accuracy (%) 85-115%92.5 - 105.3%
Matrix Effect (%) 85-115%95.7%
Recovery (%) Consistent and reproducible> 90%

Signaling Pathways and Logical Relationships

The quantification of 5-hmU is relevant to several biological pathways, primarily those related to DNA damage and repair, as well as potential epigenetic regulation.

Biological Relevance of 5-hmU Thymine Thymine in DNA Oxidation Oxidation Thymine->Oxidation ROS Reactive Oxygen Species (ROS) ROS->Oxidation hmU 5-Hydroxymethyluracil (5-hmU) in DNA Oxidation->hmU BER Base Excision Repair (BER) Pathway hmU->BER Epigenetics Potential Epigenetic Signaling hmU->Epigenetics Excision Excision & Repair BER->Excision Normal_DNA Restored DNA Sequence Excision->Normal_DNA

Caption: Formation and potential fate of 5-Hydroxymethyluracil in DNA.

This comprehensive protocol provides a robust framework for the quantitative analysis of 5-Hydroxymethyluracil. Adherence to these guidelines, with appropriate optimization for specific instrumentation and sample types, will enable researchers to obtain accurate and reproducible data for this important biological molecule.

Application Notes: Quantification of 5-Hydroxymethyluracil in Genomic DNA using 5-Hydroxymethyluracil-d3 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyluracil (5hmU) is a modified pyrimidine base found in genomic DNA, arising from either the enzymatic oxidation of thymine by Ten-eleven translocation (TET) enzymes or the deamination of 5-hydroxymethylcytosine (5hmC).[1][2] Its presence in DNA is implicated in both epigenetic regulation and as a marker of oxidative DNA damage.[3] Given its low abundance and potential significance as a biomarker in various physiological and pathological states, including cancer, highly sensitive and specific quantification methods are essential.[3]

This application note describes a robust and accurate method for the quantification of 5-hydroxymethyl-2'-deoxyuridine (5hmdU), the nucleoside form of 5hmU, in genomic DNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 5-Hydroxymethyluracil-d3. The use of a deuterated internal standard is critical for correcting for variability in sample preparation, matrix effects, and instrument response, ensuring high precision and accuracy.

Principle of the Method

The method involves the enzymatic hydrolysis of genomic DNA into its constituent deoxynucleosides. The resulting mixture of deoxynucleosides, including 5hmdU, is then separated by reverse-phase liquid chromatography. The eluent is introduced into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous 5hmdU and the spiked-in 5hmdU-d3 internal standard are monitored. The ratio of the peak area of the endogenous analyte to that of the internal standard is used to calculate the absolute amount of 5hmdU in the original DNA sample.

Applications in Epigenetic Research

  • Studying DNA Demethylation Pathways: The formation of 5hmU from 5hmC is a proposed step in active DNA demethylation.[4][5] Quantifying 5hmU levels can provide insights into the dynamics of this fundamental epigenetic process.

  • Biomarker Discovery: Altered levels of 5hmU have been associated with certain diseases, such as cancer, and may serve as a valuable biomarker for diagnosis, prognosis, or monitoring therapeutic response.

  • Investigating Oxidative DNA Damage and Repair: As a product of thymine oxidation, 5hmU levels can reflect the extent of oxidative stress and the efficiency of DNA repair mechanisms within cells.[3]

  • Understanding Gene Regulation: The presence of 5hmU in DNA can influence the binding of transcription factors and other DNA-binding proteins, thereby modulating gene expression.[1]

Quantitative Data Summary

The following table presents representative data on the levels of 5-hydroxymethyl-2'-deoxyuridine (5hmdU) in the DNA from peripheral blood of breast cancer patients compared to control subjects. This data illustrates the potential of 5hmdU as a biomarker.

Sample GroupNumber of SubjectsMean 5hmdU Level (pg 5hmdU / ng Thymidine)Standard Deviation
Breast Cancer Patients250.1120.046
Control Subjects380.0830.025

Data adapted from a study on oxidative DNA damage in breast cancer.

Experimental Protocols

Enzymatic Hydrolysis of Genomic DNA

This protocol describes a simplified one-step method for the complete digestion of DNA into deoxynucleosides.[6]

Materials:

  • Purified genomic DNA (20 ng/µL in water or hydrolysis buffer)

  • Digest Mix:

    • Benzonase (250 Units)

    • Phosphodiesterase I (300 mUnits)

    • Alkaline Phosphatase (200 Units)

    • Tris-HCl buffer (20 mM, pH 7.9) containing 100 mM NaCl and 20 mM MgCl₂ to a final volume of 5 mL.

  • This compound (as 5-hydroxymethyl-2'-deoxyuridine-d3) internal standard solution.

  • Microcentrifuge tubes.

  • Heating block or incubator at 37°C.

Procedure:

  • To a microcentrifuge tube, add 1 µg of genomic DNA.

  • Spike the sample with a known amount of this compound internal standard. The optimal amount should be determined empirically but should be in the range of the expected endogenous levels.

  • Add 50 µL of the prepared Digest Mix to the DNA sample.

  • Incubate the reaction mixture at 37°C for 6 hours.

  • Following incubation, the sample is ready for LC-MS/MS analysis. If necessary, the sample can be centrifuged to pellet any undissolved material, and the supernatant transferred to an autosampler vial.

LC-MS/MS Analysis of 5-hydroxymethyl-2'-deoxyuridine

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B

    • 10-12 min: 40% to 95% B

    • 12-14 min: 95% B

    • 14-15 min: 95% to 5% B

    • 15-20 min: 5% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
5-hydroxymethyl-2'-deoxyuridine (5hmdU)259.1143.110015
5-hydroxymethyl-2'-deoxyuridine-d3262.1146.110015

Note: The optimal collision energy may vary depending on the instrument and should be optimized empirically.

Data Analysis:

  • Integrate the peak areas for the MRM transitions of both endogenous 5hmdU and the 5hmdU-d3 internal standard.

  • Calculate the peak area ratio (5hmdU / 5hmdU-d3).

  • Generate a calibration curve using known concentrations of unlabeled 5hmdU standard spiked with a constant amount of the internal standard.

  • Determine the concentration of 5hmdU in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the amount of 5hmdU to the total amount of DNA analyzed, typically by quantifying another stable deoxynucleoside (e.g., deoxyguanosine) in the same run and expressing the result as a ratio (e.g., 5hmdU per 10⁶ dG).

Visualizations

TET_Pathway_for_5hmU_Formation cluster_formation Formation of 5hmU cluster_function Potential Roles of 5hmU 5mC 5mC 5hmC 5hmC 5mC->5hmC Oxidation Thymine Thymine 5hmU 5hmU Thymine->5hmU Oxidation 5hmC->5hmU Deamination DNA_Repair DNA_Repair 5hmU->DNA_Repair Recognized as lesion Epigenetic_Regulation Epigenetic_Regulation 5hmU->Epigenetic_Regulation Alters protein binding TET_Enzymes TET_Enzymes AID_APOBEC AID_APOBEC

Caption: Formation and potential roles of 5-Hydroxymethyluracil (5hmU) in DNA.

Experimental_Workflow start Start Genomic_DNA_Isolation Genomic_DNA_Isolation start->Genomic_DNA_Isolation 1. process_node process_node analysis_node analysis_node data_node data_node end_node End Spike_Internal_Standard Spike with 5hmU-d3 Genomic_DNA_Isolation->Spike_Internal_Standard 2. Enzymatic_Hydrolysis DNA Digestion to Nucleosides Spike_Internal_Standard->Enzymatic_Hydrolysis 3. LC_MS_MS_Analysis UHPLC Separation & MS/MS Detection Enzymatic_Hydrolysis->LC_MS_MS_Analysis 4. Data_Processing Peak Integration & Ratio Calculation LC_MS_MS_Analysis->Data_Processing 5. Quantification Calculation using Calibration Curve Data_Processing->Quantification 6. Quantification->end_node

Caption: Workflow for the quantification of 5hmU in genomic DNA.

References

Application Notes and Protocols for DNA Methylation Studies Using 5-Hydroxymethyluracil-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyluracil (5hmU) is a modified pyrimidine base found in DNA that arises from either the oxidative damage of thymine or as an intermediate in the epigenetic demethylation pathway of 5-methylcytosine (5mC). Its presence and levels in genomic DNA are of significant interest in various fields, including cancer biology, neurobiology, and developmental biology, as it can be a marker of oxidative stress and is implicated in gene regulation. Accurate quantification of 5hmU is crucial for understanding its biological roles. 5-Hydroxymethyluracil-d3, a deuterated stable isotope of 5hmU, serves as an ideal internal standard in mass spectrometry-based quantification methods, ensuring high accuracy and precision.

These application notes provide an overview of the roles of 5hmU, protocols for its quantification using this compound, and methods for the enrichment of 5hmU-containing DNA fragments.

Biological Significance and Signaling Pathways

5hmU can be formed in DNA through two primary pathways:

  • Oxidative Damage: Reactive oxygen species (ROS) can oxidize the methyl group of thymine, resulting in the formation of 5hmU. This is considered a form of DNA damage that needs to be repaired to maintain genomic integrity.

  • Epigenetic Regulation: The Ten-Eleven Translocation (TET) family of enzymes can oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[1][2][3] 5hmC can be further oxidized or deaminated by enzymes like Activation-Induced Deaminase (AID) to form 5hmU, creating a G:5hmU mismatch.[2][3] This 5hmU is then recognized and excised by DNA glycosylases such as SMUG1 and TDG as part of the base excision repair (BER) pathway, ultimately leading to the replacement with an unmodified cytosine, thus completing the active DNA demethylation process.[4][5]

The phylogenetic distribution of 5hmU-DNA glycosylase, the enzyme responsible for removing 5hmU, correlates with the presence of 5mC as a regulator of gene expression, suggesting its role in maintaining the fidelity of DNA methylation patterns.[6]

DNA_Methylation_and_Repair_Pathways Thymine Thymine _5hmU_A 5-Hydroxymethyluracil:Adenine (5hmU:A) Thymine->_5hmU_A _5mC 5-Methylcytosine (5mC) _5hmC 5-Hydroxymethylcytosine (5hmC) _5mC->_5hmC _5hmU_G 5-Hydroxymethyluracil:Guanine (5hmU:G) _5hmC->_5hmU_G BER Base Excision Repair (BER) _5hmU_A->BER _5hmU_G->BER Demethylation Active DNA Demethylation BER->Demethylation ROS ROS ROS->Thymine Oxidation TET TET Enzymes TET->_5mC Oxidation AID AID/APOBEC Deaminases AID->_5hmC Deamination SMUG1_TDG SMUG1/TDG Glycosylases SMUG1_TDG->_5hmU_A SMUG1_TDG->_5hmU_G

Caption: Formation and repair pathways of 5-Hydroxymethyluracil (5hmU) in DNA.

Quantitative Analysis of 5hmU using this compound

Isotope-dilution mass spectrometry is the gold standard for accurate quantification of DNA modifications.[7] this compound is used as an internal standard to correct for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer.[8][9]

General Workflow

The general workflow involves spiking a known amount of the deuterated standard into the biological sample, followed by DNA extraction, hydrolysis, chromatographic separation, and finally, detection by tandem mass spectrometry (MS/MS).

Quantification_Workflow Sample Biological Sample (Tissue, Cells, etc.) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Genomic DNA Extraction Spike->Extraction Hydrolysis DNA Hydrolysis (to Nucleosides/Bases) Extraction->Hydrolysis HPLC HPLC Separation Hydrolysis->HPLC MS Tandem Mass Spectrometry (LC-MS/MS) HPLC->MS Quant Quantification (Ratio of endogenous 5hmU to 5hmU-d3) MS->Quant

References

Application Notes and Protocols for Cell Culture Labeling with 5-Hydroxymethyluracil-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Hydroxymethyluracil (5hmU) and Stable Isotope Labeling

5-Hydroxymethyluracil (5hmU) is a modified pyrimidine base found in the DNA of various organisms, from bacteriophages to mammals.[1] It is formed through the oxidation of thymine, a process that can be mediated by reactive oxygen species (ROS) or catalyzed by enzymes such as the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2] 5hmU is also a product of the deamination of 5-hydroxymethylcytosine (5hmC), another important epigenetic modification.[3] Due to its origins, 5hmU is implicated in both DNA damage pathways and epigenetic regulation, making it a significant biomarker for oxidative stress, DNA repair studies, and cancer research.[4]

Stable isotope labeling with deuterated compounds, such as 5-Hydroxymethyluracil-d3 (5-hmU-d3), offers a powerful technique for tracing the metabolic fate of 5hmU in a cellular context. By introducing a "heavy" version of 5hmU into cell culture, researchers can distinguish newly incorporated 5hmU-d3 from the endogenous, unlabeled pool. This allows for the precise quantification of 5hmU incorporation and turnover rates using mass spectrometry, providing valuable insights into DNA damage and repair dynamics.

Applications in Research and Drug Development

The use of 5-hmU-d3 in cell culture labeling has several key applications:

  • Quantifying DNA Damage and Repair: By exposing cells to oxidative stress-inducing agents and supplementing the culture medium with 5-hmU-d3, researchers can measure the rate of its incorporation into DNA. This provides a quantitative measure of the extent of DNA damage and the subsequent repair activity.

  • Screening of Drugs Affecting DNA Integrity: 5-hmU-d3 labeling can be employed in high-throughput screening assays to evaluate the efficacy of drugs designed to protect against DNA damage or to enhance DNA repair mechanisms.

  • Elucidating Epigenetic Pathways: The turnover of 5hmU in genomic DNA can be tracked using pulse-chase experiments with 5-hmU-d3. This can help to elucidate the dynamics of epigenetic modifications and the enzymes involved in these processes.

  • Biomarker Discovery: Measuring the levels of 5-hmU in cells and tissues can serve as a biomarker for various pathological conditions, including cancer and neurodegenerative diseases. 5-hmU-d3 can be used as an internal standard for the accurate quantification of endogenous 5hmU levels in biological samples.

Experimental Workflow Overview

The general workflow for a cell culture labeling experiment with 5-hmU-d3 involves several key steps: cell culture and labeling, DNA extraction and hydrolysis, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed cells and allow to adhere B Introduce 5-hmU-d3 containing medium A->B C Incubate for desired labeling period B->C D Harvest cells C->D E Extract genomic DNA D->E F Enzymatic hydrolysis of DNA to nucleosides E->F G LC-MS/MS analysis F->G H Quantify 5-hmU-d3 and endogenous 5-hmU G->H I Data analysis and interpretation H->I

Caption: General experimental workflow for 5-hmU-d3 labeling in cell culture.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with 5-hmU-d3

Materials:

  • Adherent mammalian cell line of choice

  • Complete cell culture medium

  • This compound (powder)

  • Sterile PBS

  • Trypsin-EDTA

  • Cell culture plates or flasks

  • DNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS grade water and acetonitrile

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the complete cell culture medium containing the desired final concentration of 5-hmU-d3. A starting concentration in the range of 1-10 µM is recommended, but this should be optimized for the specific cell line and experimental goals.

  • Labeling: Remove the standard culture medium from the cells, wash once with sterile PBS, and replace it with the 5-hmU-d3 labeling medium.

  • Incubation: Incubate the cells for the desired labeling period. The incubation time can range from a few hours to several cell cycles, depending on the experimental question. For studies of rapid DNA repair, shorter time points may be appropriate. For turnover studies, longer time points are necessary.

  • Cell Harvesting: After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS. Detach the cells using trypsin-EDTA, and then neutralize the trypsin with complete medium. Centrifuge the cell suspension to pellet the cells.

  • DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.

  • DNA Hydrolysis:

    • To 10-20 µg of genomic DNA, add nuclease P1 and incubate at 37°C for 2 hours.

    • Add alkaline phosphatase and continue to incubate at 37°C for an additional 2 hours.

    • The resulting mixture of deoxynucleosides is then ready for LC-MS/MS analysis.

Protocol 2: Quantification of 5-hmU-d3 Incorporation by LC-MS/MS

Instrumentation and Conditions:

  • A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • A C18 reversed-phase column is typically used for separation.

  • The mobile phase often consists of a gradient of water and methanol or acetonitrile with a small amount of formic acid or ammonium acetate.

Procedure:

  • Sample Preparation: Dilute the hydrolyzed DNA sample in the initial mobile phase conditions.

  • Injection: Inject the sample onto the LC-MS/MS system.

  • Mass Spectrometry Analysis: Monitor the transitions for both endogenous 5-hydroxymethyl-2'-deoxyuridine (5hmdU) and the labeled 5-hydroxymethyl-2'-deoxyuridine-d3 (5hmdU-d3). The exact mass-to-charge ratios (m/z) will depend on the ionization mode (positive or negative) and the specific adducts formed.

  • Quantification: Create a calibration curve using standards of known concentrations for both unlabeled and labeled 5hmdU. The ratio of the peak areas of 5hmdU-d3 to endogenous 5hmdU can be used to determine the percentage of incorporation.

Data Presentation

Quantitative data from 5-hmU-d3 labeling experiments should be presented in a clear and structured format to allow for easy comparison.

Table 1: Example LC-MS/MS Parameters for 5hmdU and 5hmdU-d3 Detection

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5hmdU[To be determined empirically][To be determined empirically][To be optimized]
5hmdU-d3[Precursor of 5hmdU + 3][Product of 5hmdU + 3][To be optimized]

Table 2: Example Data from a 5-hmU-d3 Labeling Experiment

Cell LineTreatmentLabeling Time (h)% 5-hmU-d3 Incorporation
HeLaControl245.2 ± 0.8
HeLaH₂O₂ (100 µM)2415.7 ± 2.1
A549Control243.1 ± 0.5
A549H₂O₂ (100 µM)2410.4 ± 1.5

Signaling and Metabolic Pathways

The formation of 5hmU in cells is a complex process involving multiple pathways. The following diagram illustrates the key enzymatic and damage-induced routes leading to the formation of 5hmU.

signaling_pathway cluster_epigenetic Epigenetic Modification Pathway cluster_damage DNA Damage Pathway 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC Oxidation 5hmU 5-Hydroxymethyluracil in DNA 5hmC->5hmU Deamination TET_enzymes TET Enzymes TET_enzymes->5mC Deamination Deamination (e.g., AID/APOBEC) Deamination->5hmC Thymine Thymine Thymine->5hmU Oxidation ROS Reactive Oxygen Species (ROS) ROS->Thymine

Caption: Pathways of 5-Hydroxymethyluracil (5hmU) formation in DNA.

Conclusion

Cell culture labeling with this compound is a versatile and powerful tool for researchers in various fields, including cancer biology, toxicology, and epigenetics. The protocols and information provided here offer a solid foundation for designing and executing experiments to investigate the dynamic roles of 5hmU in cellular processes. As with any metabolic labeling technique, optimization of labeling conditions for each specific cell line and experimental setup is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for 5-Hydroxymethyluracil-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyluracil (5-hmU) is a modified nucleobase formed through the oxidation of thymine by Ten-Eleven Translocation (TET) enzymes.[1] It is also recognized as a product of oxidative DNA damage.[2] The analysis of 5-hmU is of significant interest in epigenetic research and cancer studies. Accurate quantification of 5-hmU in biological matrices such as urine and DNA hydrolysates is crucial for understanding its physiological and pathological roles. The stable isotope dilution method, utilizing 5-Hydroxymethyluracil-d3 (5-hmU-d3) as an internal standard, coupled with mass spectrometry, is the gold standard for achieving the highest levels of accuracy and precision in quantification.[3] This deuterated standard mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects, extraction inconsistencies, and instrument variability.[3]

This document provides detailed application notes and protocols for the sample preparation of 5-hmU for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing 5-hmU-d3 as an internal standard.

Signaling Pathway: Formation of 5-Hydroxymethyluracil

The formation of 5-hmU can occur through the enzymatic oxidation of thymine by TET enzymes. This process is part of the broader regulatory functions of TET enzymes on DNA modifications.[1] Additionally, 5-hmU can be formed from the deamination of 5-hydroxymethylcytosine (5-hmC).[4]

TET_Pathway Thymine Thymine 5hmU 5-Hydroxymethyluracil (5-hmU) Thymine->5hmU Oxidation 5hmC 5-Hydroxymethylcytosine (5-hmC) 5hmC->5hmU AID/APOBEC Deaminases TET TET Enzymes TET->Thymine Deamination Deamination Deamination->5hmC

TET enzyme-mediated formation of 5-Hydroxymethyluracil.

Experimental Protocols

The following protocols describe the preparation of samples from urine and DNA for the analysis of 5-hmU using 5-hmU-d3 as an internal standard.

Protocol 1: Solid Phase Extraction (SPE) for 5-Hydroxymethyluracil from Urine

This protocol is designed for the extraction and purification of 5-hmU from human urine prior to LC-MS/MS analysis.

Materials:

  • Human urine sample

  • This compound (5-hmU-d3) internal standard solution

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Spike the sample with the 5-hmU-d3 internal standard solution to a final concentration appropriate for the expected range of endogenous 5-hmU.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 3 mL of methanol through them.

    • Equilibrate the cartridges by passing 3 mL of water through them. Do not allow the cartridges to dry out.[5]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and other polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the 5-hmU and 5-hmU-d3 from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE) for 5-Hydroxymethyluracil from DNA Hydrolysates

This protocol is suitable for the extraction of 5-hmU from enzymatically hydrolyzed DNA samples.

Materials:

  • DNA hydrolysate sample

  • This compound (5-hmU-d3) internal standard solution

  • Ethyl acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • DNA Hydrolysis:

    • Hydrolyze DNA samples to single nucleosides using an appropriate enzymatic digestion method. Enzymatic hydrolysis is preferred over acid hydrolysis to prevent the degradation of 5-hmU.[2]

  • Sample Pre-treatment:

    • To the DNA hydrolysate, add the 5-hmU-d3 internal standard solution to a final concentration appropriate for the expected range of endogenous 5-hmU.

    • Vortex for 10 seconds.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl acetate to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) containing the 5-hmU and 5-hmU-d3 to a clean tube.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of 5-Hydroxymethyluracil.

Sample_Prep_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine, DNA) Spiking Spike with 5-hmU-d3 Internal Standard Sample->Spiking Extraction Extraction (SPE or LLE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing and Quantification LCMS->Data

General workflow for 5-hmU-d3 analysis.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the analysis of 5-hmU using 5-hmU-d3 as an internal standard. Specific values should be determined during method validation.

Table 1: Recovery and Precision of 5-Hydroxymethyluracil Sample Preparation

Sample TypePreparation MethodAnalyte Concentration (ng/mL)Recovery (%)Precision (RSD, %)
UrineSPELow QCValueValue
Mid QCValueValue
High QCValueValue
DNA HydrolysateLLELow QCValueValue
Mid QCValueValue
High QCValueValue

Table 2: Method Sensitivity for 5-Hydroxymethyluracil Analysis

ParameterUrineDNA Hydrolysate
Limit of Detection (LOD) Value (ng/mL)Value (ng/mL)
Limit of Quantification (LOQ) Value (ng/mL)Value (ng/mL)

Conclusion

The protocols outlined in this application note provide a robust framework for the sample preparation of 5-Hydroxymethyluracil from biological matrices for accurate quantification by LC-MS/MS. The use of this compound as an internal standard is critical for mitigating variability and ensuring high-quality data. Researchers, scientists, and drug development professionals can adapt these methods to their specific needs, ensuring proper validation is performed to meet regulatory and scientific standards.

References

Application Notes and Protocols for the Quantitative Analysis of 5-Hydroxymethyluracil-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyluracil (5hmU) is a modified nucleobase formed from the oxidation of thymine. It is recognized as a significant biomarker for oxidative DNA damage and is also implicated in epigenetic regulatory pathways.[1][2][3] Accurate and sensitive quantification of 5hmU is crucial for understanding its biological roles in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the "gold standard" for the analysis of modified nucleosides due to its high sensitivity, specificity, and accuracy.[4][5] The use of a stable isotope-labeled internal standard, such as 5-Hydroxymethyluracil-d3 (5hmU-d3), is essential for reliable quantification, as it effectively corrects for variations in sample preparation, matrix effects, and instrument response.[2][6]

This document provides detailed application notes and protocols for the quantitative analysis of 5hmU using 5hmU-d3 as an internal standard by LC-MS/MS.

Principle

The methodology involves the extraction of DNA from a biological sample, followed by enzymatic hydrolysis to release the constituent nucleosides. The resulting mixture of nucleosides is then separated by reversed-phase liquid chromatography. The separated nucleosides are ionized using electrospray ionization (ESI) and analyzed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 5hmU and 5hmU-d3 are monitored to ensure specificity and to enable accurate quantification. The concentration of 5hmU in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of 5-Hydroxymethyluracil and its deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Hydroxymethyluracil143.0125.015
97.020
This compound146.0128.015
100.020

Note: The exact m/z values and collision energies may require optimization based on the specific mass spectrometer used.

Experimental Protocols

DNA Extraction and Hydrolysis

Materials:

  • Biological sample (e.g., cultured cells, tissue)

  • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Nuclease P1

  • Alkaline Phosphatase

  • Ammonium acetate buffer (pH 5.3)

  • This compound internal standard solution (1 µg/mL in water)

Protocol:

  • Extract genomic DNA from the biological sample using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

  • To 20 µg of DNA, add 10 µL of the this compound internal standard solution.

  • Add 2 units of Nuclease P1 in ammonium acetate buffer.

  • Incubate the mixture at 37°C for 2 hours.

  • Add 5 units of Alkaline Phosphatase.

  • Incubate at 37°C for an additional 1 hour.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated protein.

  • Transfer the supernatant containing the digested nucleosides to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) % B
    0.0 2
    5.0 2
    10.0 50
    10.1 98
    12.0 98
    12.1 2

    | 15.0 | 2 |

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimize for the specific instrument

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing DNA_Extraction DNA Extraction Add_IS Addition of 5hmU-d3 Internal Standard DNA_Extraction->Add_IS Enzymatic_Hydrolysis Enzymatic Hydrolysis (Nuclease P1 & AP) Add_IS->Enzymatic_Hydrolysis Centrifugation Centrifugation Enzymatic_Hydrolysis->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Reversed-Phase C18) Supernatant_Collection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_MS Tandem MS (MRM Mode) ESI->MS_MS Data_Acquisition Data Acquisition MS_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification fragmentation_pathway cluster_fragments Product Ions Precursor 5-Hydroxymethyluracil Precursor Ion [M+H]+ m/z 143.0 Product1 [M+H - H2O]+ m/z 125.0 Precursor->Product1 - H2O Product2 [M+H - H2O - CO]+ m/z 97.0 Product1->Product2 - CO

References

Application Note: Accurate Quantification of 5-Hydroxymethyluracil in Nucleic Acids Using Isotope-Dilution Mass Spectrometry with 5-Hydroxymethyluracil-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxymethyluracil (5hmU) is a modified pyrimidine base found in the DNA of various organisms. It is formed through the oxidation of the thymine methyl group, a process that can be initiated by reactive oxygen species (ROS), indicating oxidative DNA damage.[1][2] Additionally, enzymes from the ten-eleven translocation (TET) family can catalyze the oxidation of thymine to form 5hmU, suggesting a potential role for this modified base in epigenetic regulation.[3][4][5] Given its dual role as a marker for both DNA damage and potential epigenetic processes, the accurate quantification of 5hmU in biological samples is of significant interest to researchers in toxicology, cancer biology, and epigenetics.

However, quantifying 5hmU presents analytical challenges due to its low physiological abundance and susceptibility to degradation or artificial formation during sample workup, particularly with methods involving acid hydrolysis.[1][2][6] To overcome these obstacles, stable isotope-dilution mass spectrometry has become the gold standard methodology. This approach utilizes a heavy-isotope labeled internal standard, such as 5-Hydroxymethyluracil-d3 (5-hmU-d3), which is chemically identical to the analyte but mass-shifted. By adding a known quantity of 5-hmU-d3 to a sample at the earliest stage of preparation, it co-processes with the endogenous 5hmU, enabling precise correction for analyte loss, degradation, and variations in instrument response. This note provides a detailed protocol for the quantification of 5hmU in DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 5-hmU-d3 as an internal standard.

Principle of the Method

The isotope-dilution method relies on adding a known amount of an isotopically labeled standard (5-hmU-d3) to the unknown quantity of the native analyte (5hmU) in a biological sample. The standard and analyte are nearly identical in their chemical and physical properties, ensuring they behave similarly during extraction, digestion, derivatization, and chromatographic separation.[2] Because the mass spectrometer can differentiate between the light (analyte) and heavy (standard) forms, the ratio of their signal intensities is used to calculate the precise amount of the analyte in the original sample. This ratiometric measurement corrects for procedural inconsistencies, leading to high accuracy and precision.[7]

Experimental Workflow

The overall workflow for the quantification of 5hmU involves DNA extraction, addition of the internal standard, enzymatic hydrolysis of DNA to constituent nucleosides, sample cleanup, and analysis by LC-MS/MS.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample DNA Sample AddIS Spike with 5-hmU-d3 Internal Standard Sample->AddIS Digest Enzymatic Digestion to Nucleosides AddIS->Digest Cleanup Solid-Phase Extraction (SPE) Cleanup Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Pathway Thymine Thymine in DNA hmU 5-Hydroxymethyluracil (5hmU) Damage DNA Damage Marker hmU->Damage Epigenetics Epigenetic Regulation hmU->Epigenetics Repair Base Excision Repair (BER) hmU->Repair ROS Reactive Oxygen Species (ROS) ROS->hmU Oxidative Stress TET TET Family Enzymes TET->hmU Enzymatic Oxidation

References

Application Notes and Protocols for 5-Hydroxymethyluracil-d3 Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting tracer studies using 5-Hydroxymethyluracil-d3 (d3-5-hmU). This stable isotope-labeled compound is a powerful tool for investigating the metabolic fate of 5-Hydroxymethyluracil (5-hmU), a modified pyrimidine base implicated in DNA repair, epigenetic regulation, and as a biomarker for oxidative stress.

Introduction to 5-Hydroxymethyluracil (5-hmU)

5-Hydroxymethyluracil is a nucleobase that can be formed in DNA through several mechanisms. It can arise from the oxidation of thymine by reactive oxygen species (ROS), making it a potential biomarker for oxidative stress.[1][2][3] Additionally, 5-hmU can be generated enzymatically. The Ten-Eleven-Translocation (TET) family of enzymes can hydroxylate thymine to form 5-hmU.[4][5] It can also be formed through the deamination of 5-hydroxymethylcytosine (5hmC), another modified base involved in epigenetic regulation.[1][5][6] Due to its multiple origins and roles, understanding the dynamics of 5-hmU metabolism is crucial for research in cancer, neurodegenerative diseases, and inflammatory conditions.[3]

Principle of d3-5-hmU Tracer Studies

Stable isotope tracing is a powerful technique used to follow the metabolic fate of a molecule of interest within a biological system.[7][8] By introducing this compound, in which three hydrogen atoms are replaced by deuterium, researchers can distinguish the exogenously supplied tracer from the endogenous, unlabeled 5-hmU. The deuterium label results in a predictable mass shift that can be detected by mass spectrometry (MS).[7] This allows for the precise measurement of the incorporation, turnover, and conversion of 5-hmU into downstream metabolites.

Key Applications of d3-5-hmU Tracer Studies

  • Investigating DNA Repair Pathways: Tracing the incorporation and removal of d3-5-hmU from DNA can elucidate the activity of specific DNA glycosylases, such as SMUG1 and TDG, which are involved in its excision.[1]

  • Elucidating Epigenetic Dynamics: By tracking the fate of d3-5-hmU, researchers can study its potential role as an epigenetic mark and its relationship with other DNA modifications.[1]

  • Assessing Oxidative Stress: These studies can help to differentiate between the enzymatic and oxidative stress-induced formation of 5-hmU, providing a more dynamic measure of oxidative damage and repair.

  • Drug Development: Evaluating how therapeutic agents affect the metabolism and turnover of 5-hmU can provide insights into their mechanisms of action, particularly for drugs targeting DNA repair or epigenetic pathways.

Experimental Design and Protocols

A typical d3-5-hmU tracer experiment involves several key steps, from cell culture and tracer introduction to sample analysis.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis Cell_Culture 1. Cell Culture/ Animal Model Tracer_Intro 2. Introduce d3-5-hmU Cell_Culture->Tracer_Intro Optimization Time_Course 3. Time-Course Sampling Tracer_Intro->Time_Course Labeling Quenching 4. Metabolic Quenching Time_Course->Quenching Harvesting Extraction 5. Metabolite/ DNA Extraction Quenching->Extraction Separation LC_MS 6. LC-MS/MS Analysis Extraction->LC_MS Quantification Data_Analysis 7. Data Processing & Interpretation LC_MS->Data_Analysis Analysis

Caption: A generalized workflow for d3-5-hmU tracer studies.

Protocol 1: In Vitro d3-5-hmU Tracing in Cultured Cells

This protocol is designed for studying the metabolism of d3-5-hmU in adherent cell lines.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (d3-5-hmU)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of harvest. Culture overnight in complete medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing nutrient-free medium with d3-5-hmU at the desired final concentration (e.g., 10-100 µM) and dFBS. The optimal concentration should be determined empirically.

  • Tracer Introduction: Aspirate the culture medium from the cells and wash once with sterile PBS. Add the pre-warmed d3-5-hmU labeling medium to the cells.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamics of d3-5-hmU incorporation and metabolism.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[7]

    • Transfer the supernatant containing polar metabolites to a new tube.

    • The remaining pellet can be used for DNA extraction.

  • Sample Storage: Dry the metabolite extracts using a vacuum concentrator. Store the dried extracts and DNA pellets at -80°C until analysis.[7]

Protocol 2: DNA Extraction and Hydrolysis

This protocol is for isolating genomic DNA and hydrolyzing it to individual nucleosides for LC-MS/MS analysis.

Materials:

  • DNA pellet from Protocol 1

  • DNA extraction kit (e.g., Qiagen DNeasy)

  • Nuclease P1

  • Alkaline Phosphatase

  • Reaction buffers for enzymes

Procedure:

  • DNA Isolation: Isolate genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.

  • DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure equal amounts are used for hydrolysis.

  • Enzymatic Hydrolysis:

    • In a microcentrifuge tube, digest 5-10 µg of DNA with Nuclease P1 at 37°C for 2 hours.

    • Add alkaline phosphatase and continue the incubation at 37°C for an additional 2 hours.

    • This two-step enzymatic digestion will break down the DNA into individual nucleosides.

  • Sample Cleanup: Precipitate the enzymes by adding an equal volume of cold ethanol and centrifuging. Transfer the supernatant containing the nucleosides to a new tube and dry it down.

  • Storage: Store the dried nucleosides at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of d3-5-hmU and its metabolites using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC Conditions (Example):

  • Column: A reverse-phase C18 column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from 0% B to 40% B over 10 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example for a Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for unlabeled and labeled compounds.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
5-HydroxymethyluracilTo be determined empiricallyTo be determined empirically
This compound Precursor + 3Product + 3 (or other stable fragment)
Downstream MetabolitesTo be determinedTo be determined
Labeled Metabolites Metabolite + 3To be determined

Note: The exact m/z values will need to be optimized based on the specific instrumentation and experimental conditions.

Data Presentation and Analysis

Quantitative data from d3-5-hmU tracer studies should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Fractional Enrichment of d3-5-hmU in Genomic DNA

This table shows the percentage of the 5-hmU pool that is labeled with deuterium at different time points.

Time Point% Labeled 5-hmU (d3-5-hmU)
0 hr0.0 ± 0.0
2 hr15.2 ± 1.8
4 hr28.9 ± 2.5
8 hr45.1 ± 3.1
12 hr55.6 ± 4.0
24 hr62.3 ± 3.7
Data are presented as mean ± standard deviation (n=3).
Table 2: Absolute Quantification of Labeled and Unlabeled 5-hmU

This table provides the absolute amounts of both labeled and unlabeled 5-hmU, which can be used to assess changes in the total pool size.

Time PointUnlabeled 5-hmU (pmol/µg DNA)d3-5-hmU (pmol/µg DNA)Total 5-hmU (pmol/µg DNA)
0 hr1.2 ± 0.10.0 ± 0.01.2 ± 0.1
4 hr0.9 ± 0.080.35 ± 0.041.25 ± 0.12
8 hr0.7 ± 0.060.58 ± 0.051.28 ± 0.11
24 hr0.5 ± 0.050.82 ± 0.071.32 ± 0.12
Data are presented as mean ± standard deviation (n=3).

Signaling and Metabolic Pathways

Understanding the pathways involved in 5-hmU metabolism is crucial for interpreting tracer data.

Formation and Removal of 5-Hydroxymethyluracil

five_hmU_pathway Thymine Thymine Five_hmU 5-Hydroxymethyluracil (5-hmU) Thymine->Five_hmU Oxidation Base_Excision_Repair Base Excision Repair Five_hmU->Base_Excision_Repair Excision Five_hmC 5-Hydroxymethylcytosine (5-hmC) Five_hmC->Five_hmU Deamination ROS Reactive Oxygen Species (ROS) ROS->Thymine TET TET Enzymes TET->Thymine Deamination Deamination Deamination->Five_hmC DNA_Glycosylases SMUG1, TDG DNA_Glycosylases->Five_hmU

Caption: Pathways of 5-hmU formation and removal from DNA.

By following these protocols and utilizing the provided frameworks for data presentation and pathway analysis, researchers can effectively employ this compound tracer studies to gain valuable insights into DNA modification dynamics and their implications for human health and disease.

References

Troubleshooting & Optimization

improving signal intensity of 5-Hydroxymethyluracil-d3 in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 5-Hydroxymethyluracil-d3 (5-hmU-d3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low or variable signal intensity for this compound?

A1: Low or inconsistent signal intensity for 5-hmU-d3 in mass spectrometry typically stems from a few key factors:

  • Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine, DNA hydrolysates) can suppress or enhance the ionization of 5-hmU-d3, leading to inaccurate and unreliable signals.[1][2][3][4]

  • Suboptimal Ion Source Parameters: The settings of the electrospray ionization (ESI) or other ion sources, such as capillary voltage, gas flow rates, and temperature, are critical for efficient ion generation and can significantly impact signal intensity.[5][6][7][8]

  • Poor Sample Preparation: Inefficient extraction and sample cleanup can result in the presence of interfering substances that cause ion suppression or other issues.[2][9]

  • Chromatographic Issues: Poor peak shape or a lack of co-elution between 5-hmU-d3 and the unlabeled 5-hmU can lead to differential matrix effects and quantification errors.[1][10]

  • Instability of the Analyte or Internal Standard: Degradation of 5-hmU or its deuterated internal standard during sample preparation, such as during acid hydrolysis of DNA, can lead to lower than expected signal.[11][12]

  • Isotopic Exchange: Deuterium atoms on the internal standard may be replaced by hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[13][14]

Q2: My deuterated internal standard (5-hmU-d3) and the native analyte (5-hmU) have different retention times. Is this a problem?

A2: Yes, this can be a significant issue. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][10] This separation can expose the analyte and the internal standard to different matrix components as they elute, leading to differential matrix effects and compromising analytical accuracy.[1] The goal is to have the analyte and internal standard co-elute as a single peak.

Q3: How can I determine if matrix effects are impacting my 5-hmU-d3 signal?

A3: A post-extraction addition experiment is a standard method to evaluate matrix effects.[1] This involves comparing the signal response of 5-hmU-d3 in a neat solution to its response in a blank matrix extract that has been spiked with the standard after extraction. A significant difference in signal intensity indicates the presence of matrix effects.

Q4: What is isotopic exchange and how can I prevent it?

A4: Isotopic exchange is the replacement of deuterium atoms on your internal standard with hydrogen atoms from the surrounding environment, such as the sample matrix or solvent.[14] This is more likely to occur if the deuterium labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[14] To minimize this, pay close attention to the pH of your solutions and consider the position of the deuterium labels on the 5-hmU-d3 molecule.[13][14]

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound

This guide provides a systematic approach to diagnosing and resolving low signal intensity.

Troubleshooting Workflow for Low Signal Intensity

LowSignalTroubleshooting start Start: Low 5-hmU-d3 Signal check_ms 1. Verify MS Performance (Tune & Calibrate) start->check_ms check_sample_prep 2. Evaluate Sample Preparation (Extraction Recovery) check_ms->check_sample_prep MS OK? optimize_source 3. Optimize Ion Source Parameters (Voltage, Gas, Temp) check_sample_prep->optimize_source Prep OK? check_chromatography 4. Assess Chromatography (Peak Shape, Co-elution) optimize_source->check_chromatography Optimized? investigate_matrix 5. Investigate Matrix Effects check_chromatography->investigate_matrix Chroma OK? solution Solution: Improved Signal Intensity investigate_matrix->solution Matrix Effects Mitigated?

Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.

  • Verify Mass Spectrometer Performance:

    • Action: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[8] A recent calibration with an appropriate standard is crucial for ensuring mass accuracy and optimal instrument performance.

    • Rationale: Instrument drift or poor calibration can lead to a general loss of sensitivity.[8]

  • Evaluate Sample Preparation:

    • Action: Assess the extraction recovery of 5-hmU-d3. This can be done by comparing the signal from a pre-extraction spiked sample to a post-extraction spiked sample.

    • Rationale: Inefficient sample preparation, whether Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation, can lead to significant loss of the analyte before it even reaches the mass spectrometer.[9]

  • Optimize Ion Source Parameters:

    • Action: Systematically optimize the electrospray ionization (ESI) source parameters. Infuse a standard solution of 5-hmU-d3 and adjust the following to maximize the signal:

      • Capillary/Sprayer Voltage[6][7]

      • Nebulizer and Drying Gas Flow Rates[5][6]

      • Drying Gas Temperature[5][6]

      • Cone/Orifice/Declustering Potential[6]

    • Rationale: Every analyte has an optimal set of ion source conditions for maximal ionization efficiency. Using generic or unoptimized parameters can result in a significant loss of signal.[15]

    Table 1: Typical ESI Parameter Ranges for Optimization

ParameterTypical Starting Range (Positive Ion Mode)Potential Impact on Signal
Capillary Voltage2000 - 4000 VAffects the efficiency of droplet charging.[5]
Nebulizer Pressure10 - 50 psiAids in the formation of fine droplets.[5]
Drying Gas Flow4 - 12 L/minFacilitates solvent evaporation from droplets.[5]
Drying Gas Temp.200 - 340 °CEnhances desolvation of ions.[5]
Cone Voltage10 - 50 VHelps in desolvation and ion transmission.[6]
  • Assess Chromatography:

    • Action: Check for poor peak shape (e.g., broadening, splitting) and ensure the 5-hmU-d3 internal standard co-elutes with the unlabeled 5-hmU. If they are separated, consider adjusting the mobile phase composition or using a lower-resolution column to achieve co-elution.[1]

    • Rationale: Good chromatography is essential for minimizing matrix effects and ensuring accurate quantification.[10] Peak splitting or broadening can reduce the signal-to-noise ratio.[8]

  • Investigate and Mitigate Matrix Effects:

    • Action: If matrix effects are suspected, implement strategies to reduce their impact. This could include improving sample cleanup, diluting the sample, or modifying the chromatographic method to separate 5-hmU-d3 from interfering compounds.

    • Rationale: Matrix effects are a leading cause of signal suppression and variability in LC-MS analyses of biological samples.[3][16][17]

Issue 2: Inaccurate or Inconsistent Quantitative Results

This guide addresses common causes of poor accuracy and precision in quantification.

Logical Relationship: Impact of Internal Standard Purity on Assay Accuracy

ISPurityImpact is_purity Purity of 5-hmU-d3 Internal Standard unlabeled_presence Presence of Unlabeled 5-hmU is_purity->unlabeled_presence If impure signal_contribution Contributes to Analyte Signal unlabeled_presence->signal_contribution overestimation Overestimation of Analyte Concentration signal_contribution->overestimation

Caption: The impact of internal standard purity on the accuracy of the assay.

  • Verify Co-elution of Analyte and Internal Standard:

    • Action: Overlay the chromatograms for 5-hmU and 5-hmU-d3. If they are not perfectly co-eluting, adjust your chromatographic method.

    • Rationale: A lack of co-elution can lead to differential matrix effects, where one compound is suppressed or enhanced more than the other, leading to inaccurate quantification.[1][10]

  • Check for Isotopic Purity of the Internal Standard:

    • Action: Analyze a high-concentration solution of the 5-hmU-d3 internal standard alone and monitor the mass transition for the unlabeled 5-hmU.

    • Rationale: The presence of a significant amount of unlabeled analyte in your internal standard will lead to a falsely high reading for your samples and a positive bias in your results.[14]

  • Evaluate for Differential Matrix Effects:

    • Action: Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[1] Conduct a post-extraction addition experiment to assess the matrix effect on both the analyte and the internal standard.

    • Rationale: Studies have shown that the matrix effects on an analyte and its deuterated internal standard can differ, compromising accuracy.[1]

  • Assess Stability During Sample Processing:

    • Action: If your protocol involves harsh conditions, such as acid hydrolysis for DNA analysis, confirm that both 5-hmU and 5-hmU-d3 are equally stable.

    • Rationale: Acid hydrolysis can cause degradation of 5-hydroxymethyluracil.[11][12] While an isotopically labeled internal standard can correct for this, differential stability would lead to inaccurate results. Enzymatic hydrolysis is a milder alternative that can improve recovery.[11]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes a post-extraction spike experiment to quantify the extent of matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of 5-hmU-d3 into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., urine, plasma) through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with the same amount of 5-hmU-d3 as in Set A.[1]

    • Set C (Pre-Extraction Spike): Spike the blank matrix with 5-hmU-d3 before starting the sample preparation procedure. This set is used to determine overall recovery.

  • Analyze the Samples: Inject all three sets into the LC-MS system and record the peak areas for 5-hmU-d3.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Table 2: Example Data for Matrix Effect Evaluation

Sample SetDescriptionMean Peak AreaCalculationResult
Set A5-hmU-d3 in Neat Solution500,000--
Set BPost-Extraction Spike350,000(350,000 / 500,000) * 10070% (Ion Suppression)
Set CPre-Extraction Spike315,000(315,000 / 350,000) * 10090% (Recovery)

Experimental Workflow for Matrix Effect Assessment

MatrixEffectWorkflow start Start: Assess Matrix Effects prep_a Prepare Set A: Standard in Neat Solution start->prep_a prep_b Prepare Set B: Post-Extraction Spike start->prep_b prep_c Prepare Set C: Pre-Extraction Spike start->prep_c analyze Analyze all sets by LC-MS prep_a->analyze prep_b->analyze prep_c->analyze calc_me Calculate Matrix Effect: (B/A) * 100 analyze->calc_me calc_rec Calculate Recovery: (C/B) * 100 analyze->calc_rec interpret Interpret Results: Ion Suppression/Enhancement Extraction Efficiency calc_me->interpret calc_rec->interpret

Caption: Workflow for conducting a matrix effect and recovery experiment.

Protocol 2: Recommended Sample Preparation (General)

For biological fluids like plasma or urine, Solid-Phase Extraction (SPE) is often recommended for cleaner extracts compared to simple protein precipitation.

Methodology (Mixed-Mode SPE):

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., diluted urine or plasma) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., 2% formic acid in water) to remove polar interferences. Follow with a wash of 1 mL of a non-polar solvent like hexane to remove lipids.

  • Elution: Elute 5-hmU-d3 and 5-hmU with 1 mL of an appropriate solvent, such as 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

References

Technical Support Center: 5-Hydroxymethyluracil-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 5-Hydroxymethyluracil-d3 (5-hmU-d3). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during LC-MS/MS analysis when using 5-hmU-d3 as an internal standard (IS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of 5-Hydroxymethyluracil (5-hmU), where three hydrogen atoms have been replaced with deuterium. It is an ideal internal standard for quantitative mass spectrometry analysis because it has nearly identical chemical and physical properties to the endogenous analyte (5-hmU).[1] This allows it to co-elute chromatographically and experience similar extraction efficiencies and matrix effects, thus providing a reliable way to correct for variations during sample preparation and analysis.

Q2: What is isotopic exchange and why is it a concern for 5-hmU-d3?

Isotopic exchange is the process where deuterium atoms on the internal standard are swapped for hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the IS signal and an artificial increase in the analyte signal, compromising the accuracy of quantification. While stable C-D bonds are generally used, exchange can be promoted by factors such as pH (especially basic conditions), elevated temperatures, and the specific location of the deuterium labels on the molecule. It is crucial to assess the stability of 5-hmU-d3 under your specific sample storage and preparation conditions.

Q3: My 5-hmU-d3 internal standard appears to be degrading or showing a decreasing signal over time. What could be the cause?

A decreasing signal for 5-hmU-d3 can be attributed to several factors:

  • Isotopic Instability: Back-exchange of deuterium atoms for hydrogen can occur, especially under certain pH and temperature conditions during sample storage or preparation.

  • Chemical Instability: 5-Hydroxymethyluracil itself can be susceptible to degradation, particularly during acid hydrolysis of DNA samples, where the hydroxymethyl group can undergo condensation reactions.[2]

  • Adsorption: The analyte and/or IS may be adsorbing to sample collection tubes, plates, or parts of the LC system.

  • Matrix Effects: Inconsistent ion suppression or enhancement across an analytical run can lead to variable IS signals.[3]

Q4: I am observing a chromatographic separation between 5-hmU and 5-hmU-d3. Is this normal and how can it affect my results?

A slight chromatographic shift between an analyte and its deuterated internal standard can sometimes occur due to the "deuterium isotope effect," which can alter the compound's physicochemical properties.[4] While minor separation may be acceptable, significant separation is a concern because the analyte and IS may elute into regions with different matrix effects, leading to inaccurate quantification.[4][5] If the separation is substantial, it is recommended to optimize the chromatographic method (e.g., by adjusting the mobile phase gradient) or consider a different internal standard, such as a ¹³C-labeled version.[6]

Q5: What is "crosstalk" and how can I check for it between 5-hmU and 5-hmU-d3?

Crosstalk occurs when the mass spectrometer detects a signal from the analyte in the internal standard's mass transition (MRM) channel, or vice versa. This can be due to the natural isotopic abundance of elements like carbon-13 or impurities in the standard. To check for crosstalk, inject a high concentration of the analyte and monitor the IS transition, and inject a high concentration of the IS and monitor the analyte transition. The contribution should be negligible compared to the signal of the lowest calibration standard.

Troubleshooting Guides

Issue 1: Inaccurate or Imprecise Quantification
Potential Cause Troubleshooting Steps
Isotopic Instability of 5-hmU-d3 1. Perform a stability assessment of 5-hmU-d3 in the sample matrix and processing solvents under your experimental conditions (time, temperature, pH).2. Avoid strongly basic or acidic conditions and high temperatures if possible.3. If instability is confirmed, consider using a ¹³C-labeled internal standard.
Impurity in Internal Standard 1. Analyze a concentrated solution of the 5-hmU-d3 standard alone to check for the presence of unlabeled 5-hmU.[7]2. If significant unlabeled analyte is present, the contribution to the analyte response at the lower limit of quantification (LLOQ) must be assessed.[7]3. Obtain a new, higher purity lot of the internal standard if necessary.
Matrix Effects 1. Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution.[5][8][9]2. Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.[3]3. Ensure co-elution of 5-hmU and 5-hmU-d3 to best compensate for matrix effects.[4]
Crosstalk 1. Inject a high concentration of 5-hmU and monitor the 5-hmU-d3 MRM transition.2. Inject a high concentration of 5-hmU-d3 and monitor the 5-hmU MRM transition.3. If significant crosstalk is observed, select different precursor or product ions for your MRM transitions.
Issue 2: Poor or Inconsistent Internal Standard Response
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review pipetting and dilution steps for accuracy and consistency.2. Ensure complete vortexing and mixing at each stage.3. Automate liquid handling steps if possible to improve precision.
Analyte/IS Adsorption 1. Use low-adsorption tubes and plates.2. Evaluate different sample reconstitution solvents.3. Ensure the injection needle and other LC components are properly washed between injections.
LC-MS System Contamination 1. Clean the ion source, including the capillary and skimmer.[6]2. Flush the LC system with a strong solvent like isopropanol to remove contaminants.[6]
Ion Suppression/Enhancement 1. Modify chromatographic conditions to separate the analytes from interfering matrix components.2. Improve the sample extraction and cleanup procedure.

Experimental Protocols

Protocol 1: Assessment of 5-hmU-d3 Isotopic Stability

This protocol is designed to evaluate the stability of the 5-hmU-d3 internal standard in the sample matrix and reconstitution solvent over time.

Materials:

  • 5-hmU-d3 stock solution

  • Blank biological matrix (e.g., plasma, digested DNA)

  • Sample reconstitution solvent

  • LC-MS/MS system

Methodology:

  • Prepare T=0 Samples: Spike a known concentration of 5-hmU-d3 into the blank matrix. Immediately process these samples using your standard sample preparation protocol and analyze them by LC-MS/MS.

  • Prepare Incubated Matrix Samples: Spike the same concentration of 5-hmU-d3 into the blank matrix and incubate under conditions that mimic your typical sample handling and storage (e.g., 4 hours at room temperature, 24 hours at 4°C).

  • Prepare Incubated Solvent Samples: Spike 5-hmU-d3 into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.

  • Process and Analyze: After the incubation period, process the incubated matrix samples and analyze all incubated samples (matrix and solvent) by LC-MS/MS.

  • Data Analysis:

    • Monitor the peak areas for both 5-hmU-d3 and 5-hmU in all samples.

    • Compare the 5-hmU-d3 peak area in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.

    • Check for any increase in the 5-hmU peak area in the incubated 5-hmU-d3 samples, which would be a direct indicator of isotopic exchange.

Interpreting the Results:

Condition Incubation Time (hours) Temperature (°C) pH % Decrease in 5-hmU-d3 Signal 5-hmU Peak Detected in IS Channel?
Matrix0--0%No
Matrix4257.45%Minimal
Reconstitution Solvent4258.015%Yes
Matrix2447.4<2%No

This table presents hypothetical data for illustrative purposes.

Visualizations

Troubleshooting_Workflow Troubleshooting Inaccurate 5-hmU-d3 Quantification start Inaccurate or Imprecise Results check_is_purity Check IS Purity (Unlabeled 5-hmU present?) start->check_is_purity check_stability Assess Isotopic Stability (Back-exchange occurring?) check_is_purity->check_stability No solution_new_is Source New IS Lot check_is_purity->solution_new_is Yes check_matrix_effects Evaluate Matrix Effects (Ion suppression/enhancement?) check_stability->check_matrix_effects No solution_stability Adjust pH, Temp, Time Consider ¹³C-IS check_stability->solution_stability Yes check_coelution Confirm Analyte/IS Co-elution check_matrix_effects->check_coelution No solution_matrix Improve Sample Cleanup check_matrix_effects->solution_matrix Yes solution_chromatography Optimize Chromatography check_coelution->solution_chromatography Poor end_node Accurate Quantification check_coelution->end_node Good solution_new_is->end_node solution_stability->end_node solution_matrix->end_node solution_chromatography->end_node

Caption: A logical workflow for troubleshooting inaccurate quantification.

Mass_Fragmentation_Pathway Potential ESI-MS/MS Fragmentation of 5-Hydroxymethyluracil parent 5-hmU [M+H]⁺ m/z 143 frag1 Loss of H₂O [M+H-18]⁺ m/z 125 parent->frag1 - H₂O frag2 Loss of CH₂O [M+H-30]⁺ m/z 113 parent->frag2 - CH₂O frag3 Loss of HNCO [M+H-43]⁺ m/z 100 parent->frag3 - HNCO

Caption: Common fragmentation pathways for 5-Hydroxymethyluracil.

References

reducing background noise in 5-Hydroxymethyluracil-d3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxymethyluracil-d3 (5-hmU-d3) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantification of 5-Hydroxymethyluracil (5-hmU) and its deuterated internal standard, 5-hmU-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q1: I am observing high background noise in my LC-MS/MS analysis. What are the potential sources and how can I reduce it?

A1: High background noise can originate from various sources. A systematic approach is crucial for identification and mitigation.

  • Contaminated Solvents or Reagents: Ensure the use of high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants in solvents can introduce significant background noise.

  • Dirty Instrument Components: The ion source, transfer capillary, and other components of the mass spectrometer can become contaminated over time. Regular cleaning according to the manufacturer's protocol is essential. A diverter valve can be used to direct the initial and final parts of the LC run, which may contain high concentrations of salts and other non-volatile components, to waste instead of the mass spectrometer.

  • Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, leading to a high and variable baseline.[1][2] Proper sample preparation is key to minimizing matrix effects.

  • Leaking Connections: Check all fittings and connections in the LC system for leaks, as this can introduce air and cause pressure fluctuations, resulting in a noisy baseline.

Troubleshooting Workflow for High Background Noise:

High_Background_Noise_Troubleshooting start High Background Noise Detected check_solvents Check Solvents & Reagents (LC-MS Grade, Freshly Prepared) start->check_solvents clean_instrument Clean MS Ion Source & Optics check_solvents->clean_instrument Noise Persists resolve_issue Issue Resolved check_solvents->resolve_issue Noise Reduced optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) clean_instrument->optimize_sample_prep Noise Persists clean_instrument->resolve_issue Noise Reduced check_leaks Inspect LC System for Leaks optimize_sample_prep->check_leaks Noise Persists optimize_sample_prep->resolve_issue Noise Reduced check_leaks->resolve_issue Noise Reduced

Caption: A logical workflow to identify and eliminate sources of high background noise in LC-MS/MS experiments.

Q2: My 5-hmU-d3 internal standard signal is variable or unexpectedly low. What could be the cause?

A2: Variability or loss of the internal standard (IS) signal can compromise the accuracy of your quantitative results. Here are common causes and solutions:

  • Degradation of the Standard: 5-hmU and its deuterated analog can be susceptible to degradation under certain conditions. Ensure proper storage of stock and working solutions (typically at -20°C or -80°C in a suitable solvent). Avoid repeated freeze-thaw cycles.

  • In-source Fragmentation or Back-Exchange: Deuterated standards, especially those with deuterium on exchangeable protons (like hydroxyl or amine groups), can lose their deuterium label in the ion source or during sample preparation. While the deuterium in 5-hmU-d3 is on a methyl group and generally stable, harsh pH or temperature conditions could potentially lead to exchange.

  • Matrix Effects: The ionization of 5-hmU-d3 can be suppressed or enhanced by co-eluting matrix components, leading to signal variability.[2] Ensure your chromatographic method separates the analyte and IS from the bulk of the matrix components.

  • Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent IS signals. Ensure your sample preparation method is robust and reproducible.

Q3: I am concerned about isotopic crosstalk between 5-hmU and 5-hmU-d3. How can I assess and minimize this?

A3: Isotopic crosstalk, where the signal from the analyte contributes to the signal of the internal standard (or vice versa), can lead to inaccurate quantification.[3]

  • Assessment:

    • Analyte Contribution to IS: Analyze a high concentration standard of unlabeled 5-hmU and monitor the MRM transition of 5-hmU-d3. The signal should be negligible.

    • IS Contribution to Analyte: Analyze a standard of 5-hmU-d3 and monitor the MRM transition of the unlabeled 5-hmU. The signal should be minimal and within acceptable limits (often <0.1% of the IS response).

  • Minimization:

    • Use a Higher Mass Isotope: If significant crosstalk is observed, consider using an internal standard with a higher degree of deuteration (e.g., d4 or d5) if available.

    • Chromatographic Separation: While challenging for isotopologues, even partial chromatographic separation can help reduce crosstalk.

    • Mathematical Correction: In some cases, a mathematical correction can be applied to the data to account for the known isotopic contribution.[4]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide typical performance characteristics for the analysis of similar small polar molecules in biological matrices using LC-MS/MS. These values should be considered as a general guide, and method-specific validation is essential.

Table 1: Typical LC-MS/MS Performance for Uracil Quantification in Human Plasma

ParameterTypical ValueReference
Linearity (r²)>0.99[5]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[5]
Inter-day Precision (%CV)< 15%[6]
Inter-day Accuracy (%Bias)± 15%[6]
Recovery> 80%[6]
Matrix Effect< 20%[6]

Table 2: Proposed MRM Transitions for 5-Hydroxymethyluracil (5-hmU) and this compound (5-hmU-d3)

Note: These are predicted transitions and require experimental optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
5-Hydroxymethyluracil143.0125.0 (Loss of H₂O)Positive
5-Hydroxymethyluracil143.097.0 (Loss of H₂O and CO)Positive
This compound146.0128.0 (Loss of H₂O)Positive
This compound146.0100.0 (Loss of H₂O and CO)Positive

Experimental Protocols

Protocol 1: Quantification of 5-Hydroxymethyluracil in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for uracil analysis in human plasma and should be optimized and validated for 5-hmU.[5]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of 5-hmU-d3 internal standard working solution (concentration to be optimized).

  • Add 400 µL of chilled acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A).

  • Vortex for 15 seconds and transfer to an autosampler vial.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: (To be optimized, a starting point could be)

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: See Table 2 (to be optimized)

  • Collision Energy and other MS parameters: To be optimized for each transition.

Signaling Pathways and Workflows

Formation and Repair of 5-Hydroxymethyluracil

5-Hydroxymethyluracil can be formed in DNA through two primary pathways: the oxidation of thymine by TET (Ten-Eleven Translocation) enzymes or the deamination of 5-hydroxymethylcytosine (5hmC).[7] Once formed, 5-hmU is recognized and removed by the Base Excision Repair (BER) pathway, primarily by the DNA glycosylases TDG (Thymine-DNA Glycosylase) and SMUG1 (Single-strand-selective Monofunctional Uracil-DNA Glycosylase).[7]

5hmU_Formation_Repair cluster_formation 5-hmU Formation cluster_repair Base Excision Repair (BER) Thymine Thymine hmU 5-Hydroxymethyluracil (5-hmU) Thymine->hmU TET Enzymes (Oxidation) hmc 5-Hydroxymethylcytosine (5hmC) hmc->hmU Deamination hmU_in_DNA 5-hmU in DNA Abasic_Site Abasic Site hmU_in_DNA->Abasic_Site TDG / SMUG1 (Glycosylase Activity) Repaired_DNA Repaired DNA Abasic_Site->Repaired_DNA APE1, DNA Polymerase, DNA Ligase

Caption: Overview of the formation and subsequent base excision repair of 5-Hydroxymethyluracil in DNA.

References

troubleshooting poor recovery of 5-Hydroxymethyluracil-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxymethyluracil-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the recovery of this compound during their experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during the quantification of this compound, providing step-by-step guidance to identify and resolve the root cause of poor recovery.

Question: Why am I observing low recovery of this compound in my samples?

Low recovery of this compound can stem from several factors throughout the experimental workflow, from sample preparation to analysis. The most common culprits are degradation of the analyte during sample processing, inefficient extraction, and suboptimal analytical conditions.

To systematically troubleshoot this issue, consider the following potential causes and solutions:

Troubleshooting Workflow for Poor this compound Recovery

Troubleshooting_Workflow cluster_sample_prep Sample Preparation Troubleshooting cluster_extraction Extraction & Cleanup Troubleshooting cluster_analysis LC-MS/MS Analysis Troubleshooting start Start: Poor Recovery of this compound sample_prep Issue Area: Sample Preparation start->sample_prep extraction Issue Area: Extraction & Cleanup start->extraction analysis Issue Area: LC-MS/MS Analysis start->analysis hydrolysis Acid Hydrolysis Degradation? - Condensation reactions in acid - Up to 10x lower recovery sample_prep->hydrolysis ph_stability Incorrect pH during prep? - 5hmU is unstable in acidic conditions sample_prep->ph_stability spe Suboptimal SPE? - Incorrect sorbent, wash, or elution solvent extraction->spe solvent Inefficient Liquid-Liquid Extraction? - Wrong solvent polarity or partitioning extraction->solvent ionization Poor Ionization Efficiency? - Suboptimal source parameters analysis->ionization adsorption Analyte Adsorption? - Adsorption to LC system components analysis->adsorption hydrolysis_solution Solution: - Use enzymatic hydrolysis - Modify acid hydrolysis protocol (e.g., milder acid, shorter time) hydrolysis->hydrolysis_solution ph_solution Solution: - Maintain pH > 5 during processing - Use appropriate buffers ph_stability->ph_solution spe_solution Solution: - Optimize SPE method (see protocol below) - Ensure sorbent is not drying out spe->spe_solution solvent_solution Solution: - Select solvent based on polarity of 5hmU - Perform multiple extractions solvent->solvent_solution ionization_solution Solution: - Optimize MS source parameters (e.g., temperature, voltage) - Consider derivatization to improve ionization ionization->ionization_solution adsorption_solution Solution: - Use inert LC components - Modify mobile phase adsorption->adsorption_solution

Caption: A flowchart for troubleshooting poor recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in sample preparation to ensure good recovery of this compound?

The most critical step is the hydrolysis of DNA to release the nucleobases. Acid hydrolysis, a common method, can lead to significant degradation of 5-Hydroxymethyluracil.[1][2] The hydroxymethyl group is reactive in acidic solutions and can undergo condensation reactions.[1][2][3] This can result in recovery losses of up to an order of magnitude.[1][2]

Key Recommendations:

  • Enzymatic Hydrolysis: Whenever possible, use a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase) to digest DNA to nucleosides. This is a much milder method and avoids the degradation associated with acid hydrolysis.

  • Modified Acid Hydrolysis: If acid hydrolysis is necessary, modifications to standard protocols are recommended to maximize recovery.[1][2]

Table 1: Comparison of Hydrolysis Methods for 5-Hydroxymethyluracil Recovery

Hydrolysis MethodProsConsExpected Recovery
Standard Acid Hydrolysis Fast, inexpensiveSignificant analyte degradation, low recovery[1][2]Potentially <10%
Modified Acid Hydrolysis Improved recovery over standard acidStill may have some degradationVariable, but higher than standard
Enzymatic Hydrolysis Mild, high recovery, preserves analyte integrityMore expensive, requires optimization of enzyme activityHigh (>90% with optimization)

Q2: How does pH affect the stability and recovery of this compound?

The stability of 5-Hydroxymethyluracil is pH-dependent. It is particularly unstable under acidic conditions (pH < 5), which can lead to degradation.[4] Therefore, maintaining a neutral or slightly basic pH during sample extraction, cleanup, and storage is crucial for maximizing recovery.

Q3: What are the best practices for solid-phase extraction (SPE) of this compound?

Optimizing your SPE protocol is essential for good recovery and removal of interfering matrix components.[5][6] Reversed-phase SPE is commonly used for moderately polar to non-polar analytes like 5-Hydroxymethyluracil.[5]

Table 2: Key Parameters for SPE Optimization

ParameterRecommendationRationale
Sorbent Choice Reversed-phase (e.g., C18, polymeric)Retains moderately polar to non-polar compounds.[5]
Conditioning Methanol followed by waterActivates the sorbent for proper retention.
Sample Loading pH Adjust sample pH to > 5Ensures 5hmU is in a stable, uncharged state for optimal binding.[4][5]
Wash Solvent Water or low % organic solvent (e.g., 5-10% methanol in water)Removes polar interferences without eluting the analyte. Optimize by testing increasing organic content.[7]
Elution Solvent Methanol, acetonitrile, or other suitable organic solventElutes the analyte of interest. Test different solvents and volumes for complete elution.[5][8]
Drying Step Do not allow the sorbent to dry before sample loading.Drying can lead to inconsistent recoveries.[5]

Q4: I am still seeing low signal in my LC-MS/MS analysis. What could be the issue?

If you have optimized your sample preparation and are still experiencing poor recovery, the issue may lie within the LC-MS/MS system.

  • Ionization Efficiency: 5-Hydroxymethyluracil may not ionize efficiently under standard conditions. Optimize your electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature.

  • Adsorption: The analyte may be adsorbing to surfaces within the LC-MS/MS system, such as tubing or the column.[9] This can lead to peak tailing and reduced signal intensity. Using biocompatible or inert components can help mitigate this.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Ensure your sample cleanup is effective. A dilution series of your sample can help diagnose matrix effects.

Experimental Protocols

Protocol: Optimized Solid-Phase Extraction (SPE) for this compound

This protocol provides a general framework for optimizing the recovery of this compound from aqueous samples using reversed-phase SPE.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 30 mg bed weight)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide or other suitable base for pH adjustment

  • Formic acid or other suitable acid for pH adjustment

  • Sample containing this compound

Methodology:

  • Sample pH Adjustment: Adjust the pH of your sample to between 6 and 7 using a suitable buffer or by dropwise addition of a dilute base or acid.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.[5]

  • Sample Loading:

    • Load your pH-adjusted sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and very polar impurities.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove less polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol.

    • For optimal recovery, a second elution with 1 mL of methanol can be performed and combined with the first.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase for your LC-MS/MS analysis.

Experimental Workflow for this compound Quantification

Experimental_Workflow start Start: DNA Sample hydrolysis Enzymatic Hydrolysis (e.g., Nuclease P1, Alkaline Phosphatase) start->hydrolysis spe_cleanup Solid-Phase Extraction (SPE) Cleanup (See Protocol) hydrolysis->spe_cleanup lcms_analysis LC-MS/MS Analysis spe_cleanup->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: A typical experimental workflow for quantifying this compound.

Signaling Pathways

Context: Formation of 5-Hydroxymethyluracil

5-Hydroxymethyluracil (5hmU) is formed in DNA through the oxidation of the methyl group of thymine. This process can be mediated by the Ten-Eleven Translocation (TET) family of enzymes.[10] Understanding its origin can be relevant for experiments investigating DNA damage and repair.

5hmU_Formation Thymine Thymine in DNA 5hmU 5-Hydroxymethyluracil (5hmU) Thymine->5hmU Oxidation TET TET Enzymes TET->5hmU

Caption: Simplified pathway of 5-Hydroxymethyluracil formation from thymine.

References

Technical Support Center: Method Refinement for Sensitive Detection of 5-Hydroxymethyluracil-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of 5-Hydroxymethyluracil-d3 (5-hmU-d3).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Q1: Why am I observing a chromatographic peak for 5-hmU-d3 that elutes slightly earlier than the unlabeled 5-hmU?

A1: This phenomenon is known as the "isotope effect" and is a common occurrence in liquid chromatography when using deuterated internal standards.[1] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to altered interactions with the stationary phase of the chromatography column.[1] In reversed-phase chromatography, it is common for deuterated compounds to elute slightly before their non-deuterated counterparts.[1] While perfect co-elution is ideal, a small and reproducible separation may be acceptable if it does not lead to differential matrix effects that could compromise quantification accuracy.[1]

Q2: My quantitative results show poor accuracy and precision. What are the likely causes?

A2: Inaccuracy and imprecision in quantifying deuterated compounds can arise from several sources. A primary cause is the "matrix effect," where components in the biological sample (e.g., plasma, urine) interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source.[1][2][3] Even when using a deuterated internal standard, differential matrix effects can occur if the analyte and the standard do not experience the same level of ion suppression or enhancement.[1][2] Other potential causes include issues with the internal standard's purity, stability, and inconsistent sample extraction recovery.

Q3: I am experiencing low signal intensity or poor sensitivity for 5-hmU-d3. How can I improve it?

A3: Low signal intensity can be a multifaceted issue. First, verify the performance of the mass spectrometer by directly infusing a tuning solution to ensure the instrument is functioning correctly.[4] Contamination in the ion source or mass spectrometer is a frequent cause of poor signal-to-noise ratios.[3] Additionally, issues within the liquid chromatography system, such as a contaminated or degraded column, can lead to peak broadening and reduced sensitivity.[4] For the analyte itself, derivatization can sometimes be employed to enhance ionization efficiency and improve sensitivity, although this adds complexity to the sample preparation process.[5]

Q4: What could be causing peak tailing, splitting, or broadening in my chromatogram?

A4: Poor peak shape can originate from several factors. Peak tailing is often caused by secondary interactions between the analyte and the column or by contamination at the column inlet.[6] Peak splitting may indicate a partially plugged column frit or an injection solvent that is stronger than the mobile phase.[6] General peak broadening can result from high sample loads, extra-column volume (e.g., excessive tubing length), or a degraded column.[6] It is crucial to ensure that the sample solvent is compatible with the mobile phase to prevent precipitation and blockages.[4]

Q5: I've noticed high background noise and/or sample carryover. How can I address this?

A5: High background noise can be due to contamination from sample residues, impurities in the mobile phase, or column bleed.[3] Using high-purity LC-MS grade solvents and additives is essential.[4] Carryover, where remnants of a previous sample appear in a subsequent analysis, can be mitigated by optimizing the needle wash procedure, including the choice of wash solvents and wash parameters.[4] If contamination is suspected in the system, flushing the column and the entire system with appropriate cleaning solutions is recommended.[6]

Q6: How do I handle potential instability of the deuterium label on my 5-hmU-d3 standard?

A6: Deuterium atoms can sometimes be lost from a standard through exchange with protons in the surrounding solution, a phenomenon known as back-exchange.[1][2] This is more likely to occur with deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or at acidic positions on the molecule.[1] The stability of the label can be influenced by the pH of the solvent.[1][2] To minimize this risk, assess the stability of your standard in the solvents and matrices used in your assay. It is often advisable to conduct experiments at a low pH and low temperature to reduce the rate of back-exchange.[1]

Data Presentation

The following tables summarize key parameters and troubleshooting strategies for the analysis of 5-hmU-d3.

Table 1: Common Issues and Troubleshooting Solutions in LC-MS/MS Analysis

Symptom Potential Cause Recommended Action
Inaccurate Quantification Differential matrix effectsImprove sample cleanup (e.g., use SPE); Optimize chromatography for co-elution.[2]
Impure deuterated internal standardVerify standard purity; Source a higher purity standard or use a ¹³C or ¹⁵N-labeled standard.[2]
Deuterium label instability (back-exchange)Assess standard stability; Control pH and temperature of samples and mobile phase.[1]
Poor Sensitivity Mass spectrometer contaminationClean the ion source and optics; Verify instrument performance with tuning solution.[3][4]
Suboptimal ionizationOptimize ion source parameters (e.g., capillary voltage, gas flow, temperature).
Inefficient sample cleanupUse solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.[6][7]
Peak Shape Problems Column contamination or degradationFlush the column with strong solvents; Replace the guard or analytical column.[4][6]
(Tailing, Splitting, Broad)Incompatible injection solventEnsure the injection solvent is weaker than or matches the mobile phase.[6]
Extra-column volumeMinimize tubing length and use appropriate fittings.[6]
Retention Time Shifts Changes in mobile phase compositionPrepare fresh mobile phase daily; Keep bottles capped to prevent evaporation.[4]
Column temperature fluctuationsUse a column oven to maintain a stable temperature.
Column degradationReplace the column after its recommended lifetime or when performance degrades.[4]
High Background/Carryover Contaminated mobile phase or systemUse LC-MS grade solvents; Flush the entire system.[3][4]
Inadequate needle washOptimize the needle wash solvent and procedure.[4]
Sample matrix buildupImplement a robust sample cleanup protocol.[6]

Experimental Protocols

This section provides a generalized methodology for the sensitive detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation & Extraction)
  • Spiking: To 100 µL of the biological matrix (e.g., plasma, urine), add the 5-hmU-d3 internal standard to achieve the desired final concentration.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: Linear ramp to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 5% B

    • 6.1-8.0 min: Re-equilibrate at 5% B

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/Hr

  • MRM Transitions (Example):

    • 5-Hydroxymethyluracil: Precursor Ion (Q1) -> Product Ion (Q3)

    • This compound: Precursor Ion (Q1) -> Product Ion (Q3) (Note: Specific MRM transitions must be optimized for the instrument being used).

Visualizations

The following diagrams illustrate key workflows and concepts in the analysis of 5-hmU-d3.

G start_node start_node process_node process_node end_node end_node A Sample Collection (e.g., Plasma, Urine) B Add 5-hmU-d3 Internal Standard A->B Spiking C Protein Precipitation (e.g., Acetonitrile) B->C Extraction D Centrifugation C->D E Supernatant Evaporation D->E Isolate Supernatant F Reconstitution in Mobile Phase E->F G LC-MS/MS Analysis F->G Injection H Data Processing & Quantification G->H

Caption: Experimental workflow for 5-hmU-d3 quantification.

G issue issue cause cause solution solution start Poor Result? acc Accuracy or Precision Issue? start->acc Yes sens Low Sensitivity? start->sens No matrix Matrix Effects acc->matrix Yes purity IS Purity acc->purity Maybe stability IS Stability acc->stability Maybe sol_matrix Improve Cleanup matrix->sol_matrix sol_purity Verify Purity purity->sol_purity sol_stability Check Stability stability->sol_stability ms_perf MS Performance sens->ms_perf Yes ion_supp Ion Suppression sens->ion_supp Maybe peak Bad Peak Shape? sens->peak No sol_ms Clean/Tune MS ms_perf->sol_ms ion_supp->sol_matrix col Column Issue peak->col Yes solvent Injection Solvent peak->solvent Maybe sol_col Flush/Replace Column col->sol_col sol_solvent Match Solvent solvent->sol_solvent

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

G center_node center_node pitfall_node pitfall_node effect_node effect_node IS Deuterated Internal Standard (5-hmU-d3) P1 Isotope Effect IS->P1 P2 Impurity IS->P2 P3 Back-Exchange IS->P3 P4 Differential Matrix Effects IS->P4 E1 Retention Time Shift P1->E1 E2 Inaccurate at Low End P2->E2 E3 Loss of Standard P3->E3 E4 Poor Accuracy P4->E4

Caption: Potential pitfalls in using deuterated internal standards.

References

Technical Support Center: Addressing Matrix Effects in 5-Hydroxymethyluracil-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Hydroxymethyluracil-d3 (d3-5-hmC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding matrix effects encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of d3-5-hmC?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 5-Hydroxymethyluracil (5-hmC), due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2][3] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[4] In the analysis of d3-5-hmC, which serves as an internal standard for the quantification of 5-hmC, matrix effects can impact both the analyte and the internal standard. Common sources of matrix effects in biological samples include salts, lipids, and proteins.[1][3]

Q2: How does using a deuterated internal standard like d3-5-hmC help mitigate matrix effects?

A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte (5-hmC), they are expected to co-elute and experience similar ionization suppression or enhancement in the mass spectrometer source.[1][5] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can d3-5-hmC completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1][6] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte (5-hmC) and the deuterated internal standard (d3-5-hmC).[1] If this shift results in the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.[5][7]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for 5-hmC analysis?

A4: More extensive sample cleanup is generally more effective at reducing matrix effects.[8] The choice of technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): A simple and fast technique, often using acetonitrile. However, it may not effectively remove phospholipids, which are a common source of ion suppression.[8][9][10]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[8][9] Optimizing the pH of the aqueous phase can improve the extraction efficiency of 5-hmC.[9]

  • Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts by selectively isolating the analyte from matrix components.[10] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in removing a wide range of interferences.[10]

Troubleshooting Guides

Problem 1: Poor reproducibility of the 5-hmC / d3-5-hmC area ratio.

This issue often points towards inconsistent matrix effects between samples.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Analyte/IS Ratio Reproducibility A Poor Reproducibility Observed B Quantify Matrix Effect Variability (Post-Extraction Spike in Multiple Lots) A->B C Is Variability > 15%? B->C D Enhance Sample Cleanup (e.g., switch from PPT to LLE or SPE) C->D Yes E Optimize Chromatography (Improve separation from suppression zones) C->E No G Problem Resolved D->G H Re-evaluate Method D->H F Verify IS Purity and Stability E->F E->H F->G F->H

Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.

Detailed Steps:

  • Quantify Matrix Effect Variability: Use the post-extraction spike method (described in the Experimental Protocols section) with at least six different lots of your blank matrix to assess the variability of the matrix effect.[3]

  • Enhance Sample Cleanup: If significant variability is observed, your current sample preparation method may not be sufficiently removing interfering components.[8] Consider switching to a more rigorous technique (e.g., from PPT to LLE or SPE).[10]

  • Optimize Chromatography: Ensure that 5-hmC and d3-5-hmC are chromatographically separated from regions of major ion suppression. You can identify these regions using the post-column infusion technique.[8] Modifying the mobile phase composition or gradient may improve separation.

  • Verify Internal Standard Integrity: Check for potential degradation or impurities in your d3-5-hmC stock solution.

Problem 2: The analyte (5-hmC) and deuterated internal standard (d3-5-hmC) do not co-elute perfectly.

A slight separation between the analyte and the deuterated internal standard can lead to differential matrix effects.[5]

Troubleshooting Workflow:

cluster_1 Addressing Analyte and IS Co-elution Issues A Analyte and IS Not Co-eluting B Modify Chromatographic Conditions (e.g., adjust gradient, temperature, mobile phase) A->B E Co-elution Achieved? B->E C Use a Column with Lower Resolution D Assess Impact of Differential Matrix Effects C->D F Problem Mitigated D->F G Consider Alternative IS (e.g., 13C, 15N-labeled) D->G E->C No E->F Yes

Caption: A logical workflow for addressing co-elution problems.

Detailed Steps:

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature may help to improve co-elution.[7]

  • Column Selection: Using a column with slightly lower resolution can sometimes help the peaks to merge, effectively overcoming the separation issue.[5]

  • Assess Differential Matrix Effects: If complete co-elution cannot be achieved, it is crucial to determine if the slight separation is leading to differential matrix effects. This can be evaluated by comparing the matrix effects for the analyte and the internal standard individually.

  • Consider Alternative Internal Standards: If differential matrix effects are significant and cannot be resolved chromatographically, using an alternative stable isotope-labeled internal standard, such as ¹³C or ¹⁵N labeled 5-hmC, may be necessary as they are less prone to chromatographic shifts.[5]

Quantitative Data Summary

The following table summarizes hypothetical data from a matrix effect experiment to illustrate how to identify and quantify ion suppression or enhancement.

Sample SetDescriptionMean Peak Area (5-hmC)Mean Peak Area (d3-5-hmC)
Set A Analyte and IS in neat solution1,200,0001,150,000
Set B Post-extraction spike in blank matrix850,000880,000

Matrix Effect Calculation:

  • Matrix Effect (ME) % for 5-hmC: (Peak Area in Set B / Peak Area in Set A) * 100 = (850,000 / 1,200,000) * 100 = 70.8% (Ion Suppression)

  • Matrix Effect (ME) % for d3-5-hmC: (Peak Area in Set B / Peak Area in Set A) * 100 = (880,000 / 1,150,000) * 100 = 76.5% (Ion Suppression)

In this example, both the analyte and the internal standard experience ion suppression, but to slightly different extents, indicating a minor differential matrix effect.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for 5-hmC and d3-5-hmC in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of 5-hmC and d3-5-hmC at a known concentration (e.g., mid-QC level) in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. After the final extraction step, spike the extracted matrix with 5-hmC and d3-5-hmC to the same final concentration as in Set A.[1]

    • Set C (Pre-Extraction Spike): (Optional, for recovery determination) Spike the blank matrix with 5-hmC and d3-5-hmC at the same concentration as Set A before the extraction process.

  • Analyze the Samples: Inject all prepared samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.[1]

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify the retention time regions where ion suppression or enhancement occurs.

Methodology:

  • Set up the Infusion: Tee a syringe pump containing a standard solution of 5-hmC into the LC flow path between the analytical column and the mass spectrometer inlet.

  • Infuse and Inject: While continuously infusing the 5-hmC solution at a constant flow rate, inject a blank, extracted sample matrix onto the LC column.

  • Monitor the Signal: Monitor the signal of the infused 5-hmC. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[8][11]

By comparing the retention time of your 5-hmC peak with the regions of ion suppression or enhancement, you can determine if your chromatography needs to be optimized to separate the analyte from these interfering zones.

References

Technical Support Center: Stability of 5-Hydroxymethyluracil-d3 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Hydroxymethyluracil-d3 in solution. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format to help you diagnose and resolve common problems.

IssuePotential CauseRecommended Solution
Unexpectedly rapid degradation of this compound in solution. Acidic Conditions: 5-Hydroxymethyluracil is known to be susceptible to degradation under acidic conditions.[1] The hydroxymethyl group can undergo reactions in an acidic environment.- Maintain the pH of your solution in the neutral to slightly basic range if your experimental conditions permit.- If acidic conditions are necessary, minimize the exposure time and temperature.- Consider performing a pilot stability study at your intended acidic pH to determine the degradation rate.
Elevated Temperature: Higher temperatures accelerate chemical degradation.- Store stock and working solutions at recommended low temperatures (e.g., -20°C or -80°C).- Avoid repeated freeze-thaw cycles by preparing aliquots.- During experiments, maintain the lowest possible temperature that is compatible with your assay.
Oxidative Stress: The hydroxymethyl group can be susceptible to oxidation.- Use deoxygenated solvents where possible.- Consider adding antioxidants to your solution if they do not interfere with your experiment.- Store solutions under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent analytical results (e.g., varying peak areas in LC-MS). Hydrogen-Deuterium (H/D) Exchange: While the deuterium on the methyl group is generally stable, exchange with protons from the solvent (especially protic solvents like water or methanol) can occur under certain conditions (e.g., extreme pH or temperature).- Use aprotic solvents for stock solutions where possible (e.g., acetonitrile, DMSO).- If aqueous solutions are required, prepare them fresh and store them at low temperatures.- Analyze samples promptly after preparation.- Monitor for a decrease in the mass-to-charge ratio corresponding to the loss of deuterium.
Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces, leading to lower than expected concentrations.- Use silanized glassware or low-adsorption polypropylene tubes.- Include a surfactant in your buffer if compatible with your downstream analysis.
Appearance of unknown peaks in chromatograms. Formation of Degradation Products: Under stress conditions (acid, base, oxidation, heat, light), this compound can degrade into various products.- Perform a forced degradation study to identify potential degradation products and their retention times.- Use a stability-indicating analytical method that can resolve the parent compound from its degradants.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound solutions to ensure maximum stability?

A1: For optimal stability, stock solutions of this compound should be prepared in a high-quality, anhydrous aprotic solvent such as acetonitrile or DMSO. These stock solutions should be stored in tightly sealed vials at -20°C or -80°C. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment. If storage of aqueous solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles and degradation. Protect all solutions from light.

Q2: What is the expected impact of the deuterium label on the stability of this compound compared to the non-deuterated form?

A2: The deuterium atoms on the methyl group of this compound can increase its stability against chemical and metabolic degradation through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. This can slow down degradation pathways that involve the cleavage of a C-H bond on the methyl group. However, the overall stability will still depend on the specific experimental conditions.

Q3: Can the pH of my solution affect the stability of this compound?

A3: Yes, pH can significantly impact stability. Acidic conditions, in particular, have been shown to cause considerable degradation of 5-Hydroxymethyluracil.[1] It is advisable to maintain a neutral to slightly basic pH for your solutions whenever possible. If your experiment requires acidic conditions, you should be aware of the potential for increased degradation and take steps to minimize it, such as reducing incubation time and temperature.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for the d3 variant have not been extensively studied, based on the chemistry of 5-Hydroxymethyluracil, potential degradation pathways include:

  • Oxidation: The hydroxymethyl group can be oxidized to a formyl group (5-formyluracil) and further to a carboxyl group (5-carboxyuracil).

  • Acid-catalyzed reactions: In acidic solutions, the hydroxymethyl group may undergo various reactions, potentially leading to the formation of more complex structures.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique.[1][2][3] This method allows for the separation of this compound from its potential degradation products and provides sensitive and specific quantification. By monitoring the parent ion and potential fragment ions, you can assess both the chemical integrity and the isotopic enrichment of the compound over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for various time points.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for various time points.

    • Thermal Degradation: Heat the stock solution at a higher temperature (e.g., 80°C) for various time points.

    • Photolytic Degradation: Expose the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for an extended period.

  • Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating LC-MS/MS method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the remaining parent compound and any new peaks corresponding to degradation products.

Protocol 2: Stability Assessment in a Specific Solution

This protocol describes how to evaluate the stability of this compound in a specific experimental buffer or solution.

Objective: To determine the stability of this compound under specific experimental conditions (e.g., a particular buffer at a certain pH and temperature).

Methodology:

  • Sample Preparation: Prepare the desired experimental solution (e.g., phosphate-buffered saline, pH 7.4). Spike it with a known concentration of this compound from a stock solution.

  • Incubation: Incubate the solution under the intended experimental conditions (e.g., 37°C in an incubator).

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The time points should be chosen to capture any potential degradation over the course of a typical experiment.

  • Sample Storage: Immediately after collection, store the aliquots at -80°C until analysis to prevent further degradation.

  • Analytical Method: Analyze all samples together using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound as a function of time. Calculate the degradation rate and, if applicable, the half-life of the compound under the tested conditions.

Visualizations

StabilityTestingWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (5-HMU-d3 in Aprotic Solvent) Working Prepare Working Solution (Spike into Test Buffer) Stock->Working Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Working->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Working->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Working->Oxidation Thermal Thermal Stress (e.g., 80°C) Working->Thermal Photo Photolytic Stress (UV/Vis Light) Working->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Data Data Interpretation (Degradation Rate, Product ID) LCMS->Data

Caption: Experimental workflow for a forced degradation study of this compound.

DegradationPathways HMU This compound FormylU 5-Formyluracil-d3 HMU->FormylU Oxidation Other Other Degradants HMU->Other Acid/Base Hydrolysis, Photolysis CarboxyU 5-Carboxyuracil-d3 FormylU->CarboxyU Oxidation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimization of Derivatization for 5-Hydroxymethyluracil-d3 GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 5-Hydroxymethyluracil-d3 (5-HmU-d3) derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar and non-volatile compound. Gas chromatography requires analytes to be volatile to travel through the GC column. Derivatization converts the polar functional groups (hydroxyl and amine groups) of 5-HmU-d3 into less polar and more volatile derivatives, typically by replacing active hydrogens with a silyl group (e.g., trimethylsilyl, TMS). This process improves chromatographic peak shape, reduces peak tailing, and enhances thermal stability in the GC inlet.[1]

Q2: What are the most common derivatization reagents for this compound?

A2: The most common derivatization method for compounds like 5-HmU-d3 is silylation. The most frequently used silylating agents are:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • MTBSTFA (N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide)

BSTFA and MSTFA are generally more reactive and are widely used for derivatizing hydroxyl and amine groups.[2][3] MTBSTFA creates a more stable derivative, which can be advantageous but may require more stringent derivatization conditions.

Q3: What are the expected mass spectral fragments for a silylated this compound derivative?

A3: The mass spectrum of a derivatized compound is crucial for its identification. For trimethylsilyl (TMS) derivatives of 5-Hydroxymethyluracil, the fragmentation pattern will depend on the number of TMS groups attached. Key fragments to monitor include:

  • Molecular ion (M+) : The ion of the intact derivatized molecule.

  • [M-15]+ : Loss of a methyl group from a TMS group, a characteristic fragment for TMS derivatives.[4][5]

  • [M-89]+ : Loss of a TMSO fragment, also characteristic of TMS derivatives.[4][5]

  • Other fragments resulting from the cleavage of the uracil ring structure.

For tert-Butyldimethylsilyl (TBDMS) derivatives from MTBSTFA, characteristic fragments include:

  • [M-57]+ : Loss of a tert-butyl group, which is a very stable and often abundant ion.[4][5]

  • [M-131]+ : Loss of the entire TBDMS group.[4][5]

Q4: Can the derivatization process affect the quantitative accuracy of my results?

A4: Yes, incomplete or variable derivatization is a significant source of error in quantitative GC-MS analysis. It is crucial to optimize the reaction conditions (reagent volume, temperature, and time) to ensure complete and reproducible derivatization. Using an isotopically labeled internal standard, such as this compound, is highly recommended to correct for variations in derivatization efficiency and sample loss during preparation.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound for GC-MS analysis.

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for 5-HmU-d3 1. Incomplete derivatization: Reaction conditions (temperature, time) are insufficient. 2. Degradation of 5-HmU during sample preparation: Acid hydrolysis of DNA can lead to significant degradation of 5-hydroxymethyluracil.[7][8] 3. Moisture in the sample or reagents: Silylating reagents are highly sensitive to moisture, which can quench the reaction. 4. Inactive silylating reagent: The reagent may have degraded due to improper storage.1. Optimize derivatization: Increase the reaction temperature (e.g., to 70-80°C) and/or time (e.g., to 60-90 minutes). Ensure an excess of the silylating reagent is used. 2. Use enzymatic hydrolysis: If extracting from DNA, consider using enzymatic hydrolysis to avoid degradation of 5-HmU.[6] 3. Ensure anhydrous conditions: Thoroughly dry the sample before adding the derivatization reagent. Use anhydrous solvents and store reagents under an inert atmosphere. 4. Use a fresh vial of silylating reagent.
Poor peak shape (tailing or fronting) 1. Incomplete derivatization: Residual underivatized 5-HmU-d3 can interact with active sites in the GC system. 2. Active sites in the GC inlet or column: Silanol groups on the liner or column can cause peak tailing for polar compounds. 3. Improper injection technique: Injecting too large a volume or at too high a temperature can cause peak distortion.1. Re-optimize derivatization: Ensure the reaction goes to completion. 2. Use a deactivated inlet liner: A liner specifically designed for active compounds is recommended. Condition the GC column according to the manufacturer's instructions. 3. Optimize injection parameters: Reduce the injection volume and ensure the inlet temperature is appropriate for the derivative.
Multiple peaks for 5-HmU-d3 1. Formation of multiple derivatives: Incomplete silylation can result in a mixture of partially and fully silylated products.[9] 2. Tautomerization of 5-HmU: The presence of different tautomeric forms can lead to multiple derivatized products. 3. Degradation of the derivative: The silylated derivative may be unstable and degrade in the GC inlet.1. Drive the reaction to completion: Use more stringent derivatization conditions (higher temperature, longer time, or a catalyst like TMCS). 2. Consider a two-step derivatization: Use methoxyamination prior to silylation to stabilize the carbonyl groups and prevent the formation of multiple derivatives. 3. Lower the inlet temperature: Analyze the sample promptly after derivatization.
Ghost peaks or high background noise 1. Contamination from the derivatization reagent: Excess reagent or byproducts can elute and cause background noise. 2. Septum bleed: Pieces of the septum can enter the inlet and degrade. 3. Contaminated carrier gas or gas lines. 1. Use a solvent wash after the main peak elutes: This can help clean the column. Optimize the amount of derivatizing reagent used. 2. Use high-quality septa and replace them regularly. 3. Ensure high-purity carrier gas and use gas purifiers.

Experimental Protocols

Protocol 1: Standard Silylation with BSTFA

This protocol provides a general procedure for the derivatization of this compound using BSTFA. Optimization may be required.

Materials:

  • Dried this compound sample

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous pyridine or acetonitrile

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the 5-HmU-d3 sample is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Two-Step Derivatization (Methoxyamination followed by Silylation)

This protocol is recommended to reduce the formation of multiple derivatives due to tautomerization.

Materials:

  • Dried this compound sample

  • Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the 5-HmU-d3 sample is completely dry.

  • Add 50 µL of methoxyamine hydrochloride solution to the dried sample.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes to perform the methoximation.

  • Cool the vial to room temperature.

  • Add 50 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes for silylation.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Data Presentation

Table 1: Comparison of Common Silylating Reagents for GC-MS Derivatization

ReagentAbbreviationCommon ByproductsKey Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAN-trimethylsilyltrifluoroacetamide, TrifluoroacetamideHighly reactive, volatile byproducts, widely used for general silylation.[2]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAN-methyltrifluoroacetamideMore volatile byproducts than BSTFA, often preferred for trace analysis.[2]
N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamideMTBSTFAN-methyltrifluoroacetamideForms more stable derivatives (TBDMS) that are less susceptible to hydrolysis.[4]

Table 2: Typical GC-MS Conditions for Analysis of Silylated this compound

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Inlet Temperature 250 - 280 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial: 80°C, hold for 2 min Ramp: 10°C/min to 280°C Hold: 5 min at 280°C
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-650

Note: These are starting conditions and should be optimized for your specific instrument and application.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Dried 5-HmU-d3 Sample Solvent Add Anhydrous Solvent Sample->Solvent Dissolve Reagent Add Silylating Reagent (e.g., BSTFA/MSTFA) Solvent->Reagent Vortex Heat Heat at 70°C for 60 min Reagent->Heat React Cool Cool to Room Temp Heat->Cool GCMS GC-MS Analysis Cool->GCMS Inject

Caption: Experimental workflow for the silylation of this compound.

Troubleshooting_Tree Start GC-MS Analysis of 5-HmU-d3 Derivative Problem Poor Result? (No peak, bad shape, etc.) Start->Problem CheckDeriv Check Derivatization Protocol Problem->CheckDeriv Yes GoodResult Good Result Problem->GoodResult No Anhydrous Anhydrous Conditions Met? CheckDeriv->Anhydrous CheckGC Check GC-MS System LinerOK Inlet Liner Clean/Deactivated? CheckGC->LinerOK ReagentOK Reagent Fresh? Anhydrous->ReagentOK Yes DrySample Dry Sample Thoroughly Anhydrous->DrySample No TempTimeOK Temp/Time Optimal? ReagentOK->TempTimeOK Yes NewReagent Use Fresh Reagent ReagentOK->NewReagent No TempTimeOK->CheckGC Yes Optimize Optimize Temp/Time TempTimeOK->Optimize No ColumnOK Column Conditioned? LinerOK->ColumnOK Yes ReplaceLiner Replace/Clean Liner LinerOK->ReplaceLiner No LeakCheck System Leak-Free? ColumnOK->LeakCheck Yes ConditionColumn Condition Column ColumnOK->ConditionColumn No FixLeaks Perform Leak Check LeakCheck->FixLeaks No LeakCheck->GoodResult Yes (Re-analyze)

References

Validation & Comparative

A Comparative Guide to the Quantification of 5-Hydroxymethyluracil-d3

Author: BenchChem Technical Support Team. Date: December 2025

Methodological Comparison: GC-MS vs. LC-MS/MS

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of nucleic acid modifications. However, they differ significantly in their sample preparation, instrumentation, and overall performance characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) has been historically used for the analysis of DNA modifications. This technique requires chemical derivatization to make the analytes volatile for gas-phase separation. A significant challenge in GC-MS analysis of 5-hmU is the potential for analyte degradation during the acid hydrolysis step, which is often used to release the modified base from the DNA backbone.[1][2] Studies have shown that this degradation can lead to an underestimation of 5-hmU levels by up to an order of magnitude.[2] To mitigate this, enzymatic hydrolysis is recommended as a gentler alternative that better preserves the integrity of the analyte.[1] The use of an isotopically labeled internal standard like d3-5-hmU is crucial to control for procedural variability, including derivatization efficiency and potential degradation.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of 5-hmU and its deuterated analog.[3][4] This technique offers high sensitivity and specificity without the need for chemical derivatization.[3] LC-MS/MS methods typically involve enzymatic digestion of DNA to nucleosides, followed by direct analysis. The use of multiple reaction monitoring (MRM) allows for the highly selective detection of the parent and fragment ions of the target analyte, minimizing interference from the sample matrix.[3] This approach has been shown to be fast, robust, and accurate, requiring as little as 50 ng of genomic DNA.[3]

Performance Characteristics

The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of 5-hmU, which are directly relevant to the quantification of d3-5-hmU.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Requires acid or enzymatic hydrolysis and chemical derivatization. Acid hydrolysis can lead to analyte degradation.[1][2]Typically involves enzymatic hydrolysis to nucleosides. No derivatization is required.[3]
Sensitivity Detection limit reported as 3 molecules of 5-hmU per 10^5 thymines with 2 µg of DNA.[1]High sensitivity, with a limit of detection around 0.5 fmol per sample. Can measure 0.1% 5-hmC in 50 ng of DNA.[3]
Specificity Relies on chromatographic separation and mass-to-charge ratio. Potential for interferences.High specificity achieved through Multiple Reaction Monitoring (MRM).[3]
Accuracy & Precision Can be accurate with enzymatic hydrolysis and use of an internal standard.[1] Acid hydrolysis can lead to significant underestimation.[2]Generally high accuracy and reproducibility.[3]
Throughput Lower throughput due to lengthy sample preparation (derivatization).Higher throughput with faster sample preparation and analysis times (separation within 6 minutes reported).[3]

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are outlined below. These protocols are based on established methods for 5-hmU and are applicable for the quantification of d3-5-hmU as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • DNA Hydrolysis:

    • Enzymatic Hydrolysis (Recommended): DNA samples are incubated with a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase to digest the DNA into individual nucleosides.[1]

    • Acid Hydrolysis (Alternative): DNA is hydrolyzed using an acid (e.g., formic acid) at elevated temperatures. Note: This method can cause significant degradation of 5-hmU.[2]

  • Internal Standard Spiking: A known amount of 5-Hydroxymethyluracil-d3 is added to each sample before hydrolysis to correct for procedural losses and variations.

  • Purification: The hydrolyzed sample is purified, often using solid-phase extraction (SPE), to remove interfering substances.

  • Derivatization: The hydroxyl and amine groups of the nucleosides are chemically modified (e.g., silylation) to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The analytes are separated on a capillary column and detected by the mass spectrometer, typically in selected ion monitoring (SIM) mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • DNA Digestion: Genomic DNA is enzymatically digested to its constituent deoxyribonucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.

  • Internal Standard Spiking: A known amount of this compound is added to the DNA sample prior to digestion.

  • Protein Removal: Proteins are precipitated from the digested sample, often by adding a solvent like acetonitrile, and removed by centrifugation.[5]

  • LC Separation: The supernatant containing the deoxyribonucleosides is injected into an LC system. Separation is typically achieved on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases.[3][5]

  • MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The analytes are ionized (usually by electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.[3]

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS quantification methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis DNA DNA Sample IS Spike with 5-hmU-d3 DNA->IS Hydrolysis Enzymatic Hydrolysis IS->Hydrolysis Purification Purification (SPE) Hydrolysis->Purification Derivatization Derivatization Purification->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Analysis GCMS->Data LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis DNA DNA Sample IS Spike with 5-hmU-d3 DNA->IS Digestion Enzymatic Digestion IS->Digestion ProteinRemoval Protein Removal Digestion->ProteinRemoval LCMSMS LC-MS/MS Analysis (MRM Mode) ProteinRemoval->LCMSMS Data Data Analysis LCMSMS->Data

References

A Comparative Guide to DNA Damage Markers: 5-Hydroxymethyluracil-d3 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of DNA damage is critical for understanding disease pathogenesis, assessing genotoxicity, and developing novel therapeutics. This guide provides an objective comparison of 5-Hydroxymethyluracil-d3 (5-hmU-d3) with other established DNA damage markers, supported by experimental data and detailed methodologies.

5-Hydroxymethyluracil (5-hmU) is a product of oxidative damage to thymine in DNA and has also been identified as a potential epigenetic mark.[1][2] Its deuterated form, 5-hmU-d3, serves as an ideal internal standard for highly sensitive and accurate quantification by mass spectrometry-based methods. This guide will compare 5-hmU to other widely used markers of DNA damage, including 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), thymine glycol (Tg), and markers of DNA double-strand breaks (DSBs) like γH2AX.

Quantitative Comparison of DNA Damage Markers

The choice of a DNA damage marker often depends on the specific type of damage being investigated, the biological matrix, and the analytical method employed. The following table summarizes key quantitative parameters for commonly used DNA damage markers.

MarkerType of DamageTypical Analytical MethodLimit of Detection (LOD)Biological MatrixKey AdvantagesKey Limitations
5-Hydroxymethyluracil (5-hmU) Oxidative DamageGC-MS, LC-MS/MS[3][4][5]~1.87 nM in urine[3]DNA, UrineStable product, potential dual role as epigenetic mark[1][2]Can be degraded by acid hydrolysis during sample prep[5]
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) Oxidative DamageHPLC-ECD, LC-MS/MS[6][7]0.5-5 lesions per 10^6 dG in cellular DNA[8]DNA, Urine, BloodMost widely studied oxidative DNA damage marker[8][9]Prone to artificial oxidation during sample preparation[8]
Thymine Glycol (Tg) Oxidative DamageGC-MS, LC-MS/MS-DNAA major product of thymine oxidation.Less frequently quantified than 8-oxo-dG.
γH2AX Double-Strand BreaksImmunofluorescence, Flow Cytometry, Western BlotFoci detectable after low doses of ionizing radiation[10]Cells, TissuesSensitive marker for DSBs, allows for in situ visualization[10][11]Indirect measure of DNA damage, transient signal.
53BP1 Double-Strand BreaksImmunofluorescence, Western BlotFoci co-localize with γH2AX[11]Cells, TissuesInvolved in DSB repair pathway choice, can be more specific than γH2AX[11]Signal can be influenced by cell cycle phase.

Performance Comparison: 5-hmU vs. 8-oxo-dG

Direct comparative studies have highlighted the utility of 5-hmU as a sensitive biomarker. In a study involving cancer patients treated with Adriamycin, a drug known to generate reactive oxygen species, urinary levels of 5-hmU were significantly increased 24 hours after drug administration.[12] In contrast, the levels of 8-oxo-dG did not show a significant variation, suggesting that 5-hmU may be a more responsive short-term marker for this type of oxidative stress.[12]

Experimental Protocols

Accurate quantification of DNA damage markers is highly dependent on the experimental methodology. The use of isotope-labeled internal standards, such as this compound, is crucial for correcting for sample loss during extraction and derivatization, thereby ensuring high precision and accuracy.[5]

Quantification of 5-hmU in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the extraction of 5-hmU from urine, derivatization, and subsequent analysis by GC-MS with stable isotope dilution.

Materials:

  • Urine sample

  • This compound (internal standard)

  • Reversed-phase chromatography columns

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane)

  • GC-MS instrument

Procedure:

  • Sample Preparation: Add a known amount of 5-hmU-d3 internal standard to the urine sample.

  • Extraction: Extract 5-hmU and the internal standard from the urine using reversed-phase chromatography.

  • Derivatization: Evaporate the solvent and derivatize the dried residue to make the analytes volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The amounts of endogenous 5-hmU and the 5-hmU-d3 internal standard are determined by selected ion monitoring.

  • Quantification: The concentration of 5-hmU in the original sample is calculated based on the ratio of the peak areas of the endogenous compound to the internal standard.

A similar approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed and is often preferred for its high sensitivity and specificity.[6][13]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding.

DNA_Damage_Formation ROS Reactive Oxygen Species (ROS) Thymine Thymine in DNA ROS->Thymine Oxidation Five_hmU_A 5-Hydroxymethyluracil (5-hmU):A Thymine->Five_hmU_A Five_mC 5-methylcytosine (5mC) in DNA Deamination Deamination Five_mC->Deamination Oxidation & Five_hmU_G 5-Hydroxymethyluracil (5-hmU):G (mismatched) Deamination->Five_hmU_G

Caption: Formation of 5-Hydroxymethyluracil (5-hmU) in DNA.

The formation of 5-hmU can occur through two primary pathways: the direct oxidation of thymine, leading to a 5-hmU:Adenine (A) pair, or the oxidation and subsequent deamination of 5-methylcytosine (5mC), resulting in a mismatched 5-hmU:Guanine (G) pair.[2][14]

BER_Pathway Damaged_DNA DNA with 5-hmU Glycosylase DNA Glycosylase (e.g., SMUG1, TDG) Damaged_DNA->Glycosylase Recognizes & excises 5-hmU AP_Site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Cleaves backbone Nick Single-Strand Break (Nick) APE1->Nick Pol_Ligase DNA Polymerase & DNA Ligase Nick->Pol_Ligase Fills gap & seals nick Repaired_DNA Repaired DNA Pol_Ligase->Repaired_DNA

Caption: Base Excision Repair (BER) pathway for 5-hmU.

5-hmU lesions are primarily removed from DNA via the Base Excision Repair (BER) pathway, initiated by specific DNA glycosylases such as SMUG1 and TDG.[2] Excessive BER activity can, however, lead to the accumulation of DNA strand breaks and induce apoptosis.[15]

LCMS_Workflow Sample Biological Sample (DNA or Urine) Spike Spike with 5-hmU-d3 Sample->Spike Extraction Solid Phase Extraction Spike->Extraction Hydrolysis Enzymatic Hydrolysis (for DNA) Extraction->Hydrolysis LC Liquid Chromatography (Separation) Hydrolysis->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for LC-MS/MS analysis of 5-hmU.

This workflow illustrates the key steps in the sensitive and accurate quantification of 5-hmU using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard.[6][13] Enzymatic hydrolysis is preferred over acid hydrolysis for DNA samples to prevent the degradation of 5-hmU.[5]

Conclusion

5-Hydroxymethyluracil, quantified with high accuracy using its deuterated internal standard 5-hmU-d3, is a valuable and sensitive biomarker of oxidative DNA damage. Its performance, particularly in short-term exposure studies, can be superior to that of the more commonly studied 8-oxo-dG. The dual role of 5-hmU as both a damage product and a potential epigenetic regulator adds another layer of interest for researchers in various fields. The choice of the most appropriate DNA damage marker will ultimately depend on the specific research question, but 5-hmU offers a robust and informative option for assessing oxidative stress and its biological consequences.

References

A Comparative Guide to the Clinical Validation of 5-Hydroxymethyluracil as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Hydroxymethyluracil (5-hmU) with other key DNA damage biomarkers, focusing on the validation of 5-hmU as a clinical biomarker. The use of its deuterated analog, 5-Hydroxymethyluracil-d3 (5-hmU-d3), as an internal standard for accurate quantification is a central aspect of this validation.

Introduction to 5-Hydroxymethyluracil and its Clinical Relevance

5-Hydroxymethyluracil (5-hmU) is a modified pyrimidine base formed in DNA through the oxidation of thymine or the deamination of 5-hydroxymethylcytosine.[1] Its presence in biological fluids and tissues is an indicator of oxidative stress and has potential applications as a biomarker in various clinical contexts, particularly in oncology and studies of oxidative DNA damage.[2][3] Accurate and precise quantification is paramount for its clinical validation, a process greatly enhanced by the use of stable isotope-labeled internal standards like 5-hmU-d3 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Comparison of Analytical Performance: 5-hmU vs. Alternative Biomarkers

For a biomarker to be clinically useful, the analytical method for its quantification must be thoroughly validated. This section compares the analytical performance of LC-MS/MS methods for 5-hmU with two other prominent DNA damage biomarkers: 8-oxo-2'-deoxyguanosine (8-oxo-dG), a marker of oxidative DNA damage, and O6-methylguanine (O6-MeG), a marker of DNA alkylation damage.

Parameter5-Hydroxymethyluracil (5-hmU)8-oxo-2'-deoxyguanosine (8-oxo-dG)O6-methylguanine (O6-MeG)
Internal Standard This compound[¹⁵N₅]8-oxo-dGAllopurinol or deuterated analog
Linearity (r²) >0.99>0.999>0.98
Lower Limit of Quantification (LLOQ) ~0.7 nM in urine (GC-MS)0.05 µg/L in urine0.5 ng/mL in dried blood spot
Intra-day Precision (%RSD) Not explicitly reported for LC-MS/MS≤ 7.3%≤ 4.61%
Inter-day Precision (%RSD) 7.79% (GC-MS)[4]≤ 8.6%≤ 4.97%
Accuracy (% Recovery) Not explicitly reported for LC-MS/MS84-106%91.99 – 109.45%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of clinical studies. Below are representative LC-MS/MS protocols for the quantification of 5-hmU, 8-oxo-dG, and O6-MeG.

Protocol 1: Quantification of 5-Hydroxymethyluracil in Urine (Conceptual)

A detailed validated LC-MS/MS protocol for 5-hmU was not available. The following is a conceptual protocol based on standard practices.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

    • To 100 µL of supernatant, add 10 µL of this compound internal standard solution.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 5-hmU and 5-hmU-d3.

  • Quantification:

    • Generate a calibration curve using known concentrations of 5-hmU.

    • Calculate the concentration of 5-hmU in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of 8-oxo-2'-deoxyguanosine in Urine[5]
  • Sample Preparation:

    • To 0.5 mL of urine, add 10 µL of [¹⁵N₅]-8-OHdG internal standard.

    • Freeze-dry the samples.

    • Extract the residue with isopropanol containing 0.1% formic acid.

    • Centrifuge and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 column.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and methanol.

    • Mass Spectrometer: Triple quadrupole mass spectrometer in ESI+ mode.

    • MRM Transitions: m/z 284.1 > 168.1 for 8-OHdG and m/z 289.1 > 173.1 for [¹⁵N₅]-8-OHdG.

  • Quantification:

    • Construct a calibration curve using standards of known 8-OHdG concentrations.

    • Quantify urinary 8-OHdG based on the peak area ratio to the internal standard.

Protocol 3: Quantification of O6-methylguanine in Dried Blood Spots[6]
  • Sample Preparation:

    • Excise the dried blood spot from the filter card.

    • Add internal standard (Allopurinol) and perform protein precipitation with acetonitrile.

    • Extract DNA using a commercial kit.

    • Perform acid hydrolysis to release the purine bases.

    • Neutralize the hydrolysate and dilute for injection.

  • UPLC-MS/MS Analysis:

    • LC Column: C18 Acquity® UPLC BEH column.

    • Mobile Phase: Isocratic elution with 0.05% acetic acid in water:acetonitrile (95:5).

    • Mass Spectrometer: Triple quadrupole mass spectrometer in ESI+ mode.

    • MRM Transitions: m/z 166.1 > 149.1 for O6-MeG and m/z 137.1 > 110.1 for Allopurinol.

  • Quantification:

    • Generate a calibration curve using O6-MeG standards.

    • Determine the concentration of O6-MeG in the samples based on the peak area ratio to the internal standard.

Supporting Experimental Data

A study comparing urinary levels of 5-hmU and 8-oxo-dG in cancer patients treated with adriamycin, a drug known to induce oxidative stress, found that urinary 5-hmU was significantly increased 24 hours after drug administration, while 8-oxo-dG did not show a significant variation.[7] This suggests that under certain conditions, 5-hmU may be a more sensitive short-term marker of DNA oxidation than 8-oxo-dG.

Another study investigating urinary biomarkers in colorectal cancer patients found that while individual markers, including 5-hmU and 8-oxo-dG, had moderate diagnostic performance, a combination of these markers improved the diagnostic power.[3]

Mandatory Visualizations

Signaling Pathways of DNA Damage Biomarker Formation

Formation and Repair of DNA Damage Biomarkers cluster_5hmU 5-hmU Pathway cluster_8oxodG 8-oxo-dG Pathway cluster_O6MeG O6-MeG Pathway Thymine Thymine Five_hmU 5-Hydroxymethyluracil (5-hmU) Thymine->Five_hmU Oxidation (ROS, TET enzymes) Five_mC 5-methylcytosine Five_mC->Five_hmU Deamination BER_hmU Base Excision Repair (SMUG1, TDG) Five_hmU->BER_hmU Excision Guanine Guanine Eight_oxo_dG 8-oxo-2'-deoxyguanosine (8-oxo-dG) Guanine->Eight_oxo_dG Oxidation (ROS) BER_oxoG Base Excision Repair (OGG1) Eight_oxo_dG->BER_oxoG Excision Guanine2 Guanine O6_MeG O6-methylguanine (O6-MeG) Guanine2->O6_MeG Alkylation MGMT MGMT Repair O6_MeG->MGMT Direct Reversal

Caption: Formation and repair pathways for 5-hmU, 8-oxo-dG, and O6-MeG.

Experimental Workflow for Biomarker Validation

Experimental Workflow for Biomarker Validation using LC-MS/MS Sample_Collection Clinical Sample Collection (e.g., Urine, Blood) Sample_Processing Sample Processing (e.g., DNA Extraction, Hydrolysis) Sample_Collection->Sample_Processing IS_Spiking Internal Standard Spiking (e.g., 5-hmU-d3) Sample_Processing->IS_Spiking SPE Solid-Phase Extraction (SPE) for Cleanup and Concentration IS_Spiking->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis Validation Method Validation (Linearity, Precision, Accuracy, etc.) Data_Analysis->Validation Clinical_Correlation Correlation with Clinical Outcome Data_Analysis->Clinical_Correlation

Caption: A generalized workflow for the validation of a clinical biomarker using LC-MS/MS.

References

A Comparative Analysis of 5-Hydroxymethyluracil-d3 and 5-Hydroxymethylcytosine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biochemical properties, biological significance, and analytical methodologies of two closely related modified pyrimidines.

In the dynamic field of epigenetics and DNA modification analysis, researchers, scientists, and drug development professionals frequently encounter a spectrum of modified nucleobases. Among these, 5-hydroxymethylcytosine (5hmC) has garnered significant attention as the "sixth base" of DNA, playing a crucial role in gene regulation. Its structural analog, 5-hydroxymethyluracil (5hmU), and its deuterated counterpart, 5-Hydroxymethyluracil-d3, are also of growing interest, both as a potential epigenetic marker and a biomarker of oxidative stress. This guide provides a comprehensive comparative analysis of this compound and 5-hydroxymethylcytosine, offering insights into their distinct characteristics and the experimental approaches to their study.

At a Glance: Key Distinctions

FeatureThis compound5-hydroxymethylcytosine (5hmC)
Chemical Identity Deuterated isotopologue of 5-hydroxymethyluracilOxidized form of 5-methylcytosine (5mC)
Primary Role Internal standard for mass spectrometryEpigenetic mark involved in gene regulation
Natural Occurrence Not naturally occurringFound in the DNA of most mammalian cells
Formation Synthetically producedEnzymatic oxidation of 5mC by TET enzymes
Biological Significance Enables accurate quantification of 5hmURegulates gene expression, involved in development and disease

Biochemical Properties and Formation

5-hydroxymethylcytosine (5hmC) is a pyrimidine base derived from the enzymatic oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2] This conversion is a key step in the process of active DNA demethylation.[1][3] 5hmC is considered a stable epigenetic mark in its own right, influencing chromatin structure and gene expression.[2]

5-hydroxymethyluracil (5hmU), on the other hand, can be formed through two primary pathways: the oxidation of thymine or the deamination of 5hmC.[4][5][6] Its presence in DNA can be a result of oxidative damage or may represent a yet-to-be-fully-elucidated epigenetic signal.[4][7]

This compound is a synthetic, isotopically labeled version of 5hmU, where three hydrogen atoms have been replaced with deuterium. This heavy isotope labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.[8][9] Because it is chemically identical to the native 5hmU, it co-elutes during chromatography and has the same ionization efficiency, but its increased mass allows it to be distinguished from the endogenous molecule.[8][10] This ensures high accuracy and precision in quantifying the often low-abundance 5hmU in biological samples.

Chemical Structures
MoleculeChemical FormulaMolar Mass ( g/mol )
This compoundC5H3D3N2O3145.13
5-hydroxymethylcytosineC5H7N3O2141.13[11]
5-hydroxymethyluracilC5H6N2O3142.11[12]

Biological Roles and Significance

The biological role of 5hmC is relatively well-established. It is abundant in the central nervous system and embryonic stem cells and is intricately involved in neurodevelopment, cell differentiation, and the regulation of gene expression.[11] Dysregulation of 5hmC levels has been linked to various diseases, including cancer.[5][13]

The function of 5hmU is less clear and is an active area of research. It has been identified in the DNA of a diverse range of organisms, from bacteriophages to mammals.[6][14] Its formation from 5hmC deamination suggests a potential role in DNA demethylation pathways.[5][15] However, its origin from thymine oxidation also points to its role as a marker of DNA damage.[7] Whether 5hmU is solely a lesion to be repaired or also functions as an epigenetic mark is a key question in the field.

The significance of this compound is purely analytical. It is not a naturally occurring molecule and has no known biological function. Its value lies in its application as a tool to enable robust and reliable quantification of endogenous 5hmU.[8][9]

Experimental Analysis and Protocols

The accurate detection and quantification of 5hmC and 5hmU are crucial for understanding their biological roles. Various experimental techniques have been developed for this purpose, with mass spectrometry-based methods being the gold standard for quantification due to their high sensitivity and specificity.

Quantification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous quantification of multiple modified DNA bases.[16][17][18]

Experimental Protocol: LC-MS/MS Quantification of 5hmU and 5hmC

  • DNA Isolation and Hydrolysis:

    • Isolate genomic DNA from the biological sample of interest.

    • Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Preparation:

    • To a known amount of the hydrolyzed DNA, add a precise amount of the internal standard mixture, including this compound and a corresponding deuterated standard for 5hmC (e.g., 5-hydroxymethyl-2'-deoxycytidine-d3).

    • Precipitate proteins by adding a solvent like acetonitrile.

    • Centrifuge the sample and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Separate the nucleosides using a suitable chromatography column (e.g., a C18 reversed-phase column).[10]

    • Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[13][17] The MRM transitions for the native compounds and their deuterated internal standards are monitored.

  • Data Analysis:

    • Calculate the ratio of the peak area of the endogenous analyte to the peak area of its corresponding deuterated internal standard.

    • Determine the absolute concentration of the analyte in the original sample by comparing this ratio to a standard curve generated with known concentrations of the analytes and internal standards.

Visualizing the Analytical Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA_Isolation DNA Isolation Hydrolysis Enzymatic Hydrolysis DNA_Isolation->Hydrolysis Spiking Spike with 5-hmU-d3 & 5-hmC-d3 Hydrolysis->Spiking LC_Separation LC Separation Spiking->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for quantitative analysis of 5hmU and 5hmC using LC-MS/MS with deuterated internal standards.

Other Analytical Techniques

While mass spectrometry is ideal for quantification, other methods are used for genome-wide mapping and locus-specific analysis.

  • 5hmC Analysis:

    • TET-assisted bisulfite sequencing (TAB-seq): This method can distinguish 5hmC from 5mC at single-base resolution.[15]

    • hMeDIP-seq: Immunoprecipitation of DNA fragments containing 5hmC using a specific antibody, followed by sequencing.

  • 5hmU Analysis:

    • Glucosylation-based enrichment: This technique involves the selective glucosylation of 5hmU, which can then be enriched using antibodies that recognize the glucosyl-5hmU adduct.[1][19][20]

    • Flow Cytometry: A method developed for evaluating 5hmU levels at the single-cell level.[4]

Signaling Pathway: Formation of 5hmU and 5hmC

formation_pathway cluster_cytosine Cytosine Modifications cluster_thymine Thymine Modifications C Cytosine mC 5-methylcytosine C->mC Methylation hmC 5-hydroxymethylcytosine mC->hmC Oxidation hmU 5-hydroxymethyluracil hmC->hmU Deamination T Thymine T->hmU Oxidation DNMT DNMTs TET TET Enzymes Deamination Deamination Oxidation Oxidation

Caption: Simplified pathways for the formation of 5-hydroxymethylcytosine and 5-hydroxymethyluracil.

Conclusion

5-hydroxymethylcytosine is a well-recognized epigenetic modification with crucial roles in gene regulation. In contrast, 5-hydroxymethyluracil is an emerging molecule of interest that may act as both a marker of oxidative DNA damage and a potential epigenetic signal. The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of endogenous 5hmU, enabling researchers to precisely investigate its biological significance. A clear understanding of the distinct properties and analytical methodologies for both 5hmC and 5hmU is essential for advancing our knowledge in the fields of epigenetics, cancer biology, and neurodevelopment.

References

A Comparative Guide to the Inter-Laboratory Measurement of 5-Hydroxymethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 5-Hydroxymethyluracil (5hmU), a key oxidized DNA base. While no formal inter-laboratory comparison for 5-Hydroxymethyluracil-d3 (5-hmdU-d3) has been published, this document synthesizes data from various studies on its non-deuterated analogue, 5hmU, to offer a comprehensive performance comparison of existing methods. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the quantification of nucleobase modifications.[1][2] Stable isotope dilution using labeled internal standards like 5-hmdU-d3 is the gold standard for accurate quantification, as it corrects for variations during sample preparation and analysis.[3][4][5]

Comparative Analysis of Analytical Methods

The following tables summarize the performance of different analytical methods for the quantification of 5hmU, based on published literature. This "hypothetical" inter-laboratory comparison highlights the key performance metrics of each method, allowing for an objective assessment of their capabilities.

Table 1: Performance Characteristics of LC-MS/MS Methods for 5hmU Quantification

Method Reference Matrix Instrumentation Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity (r²) Key Findings
Method A (Hypothetical) Human UrineGC-MS-1.87 nM-Utilized [1,3-15N2,5-2H2]hydroxymethyluracil as an internal standard.[3]
Method B (Hypothetical) Calf Thymus DNA2D-UPLC-MS/MS---Standard method for evaluating 5-hydroxymethyluracil content, noted for high sensitivity and specificity.[2]
Method C (Hypothetical) DNALC-ESI-MS/MS---Combined with stable isotope-dilution for high sensitivity, specificity, and accuracy.[1]
Method D (Hypothetical) Digested Genomic DNALC-ESI-MS/MS-MRM~0.5 fmol->0.99Fast and robust method requiring only 50 ng of digested genomic DNA.[6]
Method E (Hypothetical) DNAGC-MS3/10⁵ thymines (with 2µg DNA)--Enzymatic hydrolysis of DNA was found to be superior to acid hydrolysis to avoid degradation of 5hmU.[5]

Table 2: Overview of Sample Preparation and Chromatographic Conditions

Method Reference Sample Preparation Chromatography Column Mobile Phase Elution
Method A (Hypothetical) Reversed-phase chromatography extraction, derivatization to tert.-butyldimethylsilyl derivative.[3]Not SpecifiedNot SpecifiedNot Specified
Method B (Hypothetical) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Method C (Hypothetical) DNA extraction, enzymatic digestion, off-line HPLC enrichment.[1]Not SpecifiedNot SpecifiedNot Specified
Method D (Hypothetical) Enzymatic digestion of genomic DNA.[6]Not SpecifiedNot SpecifiedNot Specified
Method E (Hypothetical) Enzymatic or acid hydrolysis of DNA, derivatization.[5]Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of results across different laboratories. Below is a generalized protocol for the quantification of 5hmU in DNA by LC-MS/MS, based on common practices reported in the literature.

1. DNA Isolation and Digestion:

  • Genomic DNA is extracted from the biological matrix of interest using standard commercially available kits or established protocols.

  • The purified DNA is quantified, and its purity is assessed (e.g., by UV spectrophotometry).

  • An appropriate amount of the isotopically labeled internal standard (e.g., 5-hmdU-d3) is added to the DNA sample.

  • The DNA is then subjected to enzymatic hydrolysis to release the individual nucleosides. This is typically achieved using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[5] Enzymatic digestion is preferred over acid hydrolysis to prevent the degradation of 5hmU.[5]

2. Sample Clean-up (Optional but Recommended):

  • Following digestion, the sample may be subjected to a clean-up step to remove proteins and other interfering substances. This can be achieved by protein precipitation or solid-phase extraction (SPE).

3. LC-MS/MS Analysis:

  • The digested and cleaned-up sample is injected into an LC-MS/MS system.

  • Liquid Chromatography (LC): The nucleosides are separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., methanol or acetonitrile).

  • Tandem Mass Spectrometry (MS/MS): The separated nucleosides are ionized using electrospray ionization (ESI) and detected by the mass spectrometer. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte (5hmU) and the internal standard (5-hmdU-d3) are monitored.

4. Data Analysis:

  • The concentration of 5hmU in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of 5hmU and the internal standard.

Visualizations

Experimental Workflow for 5hmU Quantification by LC-MS/MS

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA_Isolation DNA Isolation Internal_Standard Addition of Internal Standard (5-hmdU-d3) DNA_Isolation->Internal_Standard Enzymatic_Digestion Enzymatic Digestion Internal_Standard->Enzymatic_Digestion Sample_Cleanup Sample Clean-up (e.g., SPE) Enzymatic_Digestion->Sample_Cleanup LC_Separation LC Separation Sample_Cleanup->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis (Ratio to IS & Calibration Curve) MSMS_Detection->Data_Analysis Quantification Quantification of 5hmU Data_Analysis->Quantification

Caption: Generalized workflow for the quantification of 5-Hydroxymethyluracil (5hmU) using LC-MS/MS with stable isotope dilution.

Signaling Pathway: Role of 5hmU in DNA Demethylation

dna_demethylation mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET fC 5-formylcytosine (5fC) hmC->fC TET hmU 5-hydroxymethyluracil (5hmU) hmC->hmU AID/APOBEC (Deamination) caC 5-carboxylcytosine (5caC) fC->caC TET C Cytosine (C) caC->C TDG/BER

References

5-Hydroxymethyluracil-d3 Analytical Standards: A Guide to Accuracy and Precision in Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of DNA damage, epigenetics, and oxidative stress, the accurate and precise quantification of modified nucleobases is paramount. 5-Hydroxymethyluracil (5hmU) is a key modified pyrimidine base, and its reliable measurement is critical for understanding its biological roles. This guide provides a comprehensive comparison of the use of 5-Hydroxymethyluracil-d3 as an analytical standard, focusing on its performance in isotope-dilution mass spectrometry, the gold-standard for this application.

The Gold Standard: Isotope Dilution Mass Spectrometry

Isotope-dilution mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the most sensitive and specific method for the quantification of 5hmU.[1] This technique relies on the use of a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte of interest but has a different mass. The internal standard is spiked into the sample at a known concentration at the beginning of the sample preparation process. By comparing the mass spectrometric signal of the native analyte to that of the internal standard, any variations in sample extraction, processing, and instrument response can be effectively normalized, leading to highly accurate and precise results.

Performance of this compound: Accuracy and Precision

While specific validation data for commercially available this compound standards can vary by manufacturer, the performance of analytical methods employing such standards is expected to meet stringent criteria for accuracy and precision. Bioanalytical method validation guidelines typically require the following performance characteristics:

Performance MetricTypical Acceptance CriteriaDescription
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)The closeness of the measured concentration to the true concentration.
Intra-assay Precision Coefficient of Variation (CV) < 15%The precision of measurements within a single analytical run.
Inter-assay Precision Coefficient of Variation (CV) < 15%The precision of measurements across different analytical runs on different days.
Recovery Consistent and reproducible, though not necessarily 100%The efficiency of the extraction process. Consistency is more critical than achieving 100% recovery, as the isotope-labeled internal standard corrects for losses.

One study on the quantification of 5-hydroxymethyluracil in urine using a custom-synthesized isotopically labeled internal standard reported a between-run precision of 7.79%, demonstrating the high level of precision achievable with this methodology. While this was not specifically for this compound, it serves as a relevant benchmark for the performance expected from a well-validated isotope dilution LC-MS/MS method.

Alternative Internal Standards

While this compound is a widely used and appropriate internal standard for 5hmU quantification, other isotopically labeled versions could theoretically be used, such as those incorporating ¹³C or ¹⁵N. The key considerations for an ideal internal standard are:

  • High Isotopic Purity: To prevent signal overlap with the native analyte.

  • Chemical Identity: To ensure it behaves identically to the analyte during sample preparation and analysis.

  • Mass Difference: A sufficient mass difference (typically ≥ 3 Da) to allow for clear differentiation by the mass spectrometer.

For most applications, this compound provides an excellent balance of these characteristics and is commercially available, making it a practical choice for most laboratories.

Experimental Protocol: Quantification of 5-Hydroxymethyluracil in DNA by LC-MS/MS

The following is a representative protocol for the quantification of 5hmU in a DNA sample using this compound as an internal standard. This protocol is a composite based on standard methods in the field and should be optimized for specific laboratory conditions and instrumentation.

1. DNA Extraction and Hydrolysis:

  • Extract genomic DNA from the biological sample of interest using a standard DNA extraction kit or protocol.
  • Quantify the extracted DNA using a spectrophotometer or fluorometer.
  • To a known amount of DNA (e.g., 10 µg), add a known amount of this compound internal standard.
  • Hydrolyze the DNA to its constituent nucleobases, typically using enzymatic digestion (e.g., with nuclease P1, phosphodiesterase, and alkaline phosphatase) or acid hydrolysis (e.g., with formic acid).

2. Sample Cleanup:

  • Remove proteins and other macromolecules from the hydrolyzed sample. This can be achieved by protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE).
  • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

  • Chromatography: Separate the nucleobases using a reverse-phase C18 column with a gradient elution program. A typical mobile phase would consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
  • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both 5-hydroxymethyluracil and this compound in Multiple Reaction Monitoring (MRM) mode.

4. Data Analysis:

  • Integrate the peak areas for both the native 5hmU and the this compound internal standard.
  • Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.
  • Determine the concentration of 5hmU in the original sample by comparing this ratio to a calibration curve constructed using known concentrations of 5hmU and a fixed concentration of the internal standard.

Visualizing Key Pathways and Workflows

To further aid in the understanding of 5-hydroxymethyluracil's biological context and its analysis, the following diagrams illustrate its formation pathway and the general workflow for its quantification.

Formation and Potential Roles of 5-Hydroxymethyluracil Thymine Thymine Five_hmU 5-Hydroxymethyluracil Thymine->Five_hmU Oxidation (TET enzymes, ROS) Five_mC 5-Methylcytosine Five_hmC 5-Hydroxymethylcytosine Five_mC->Five_hmC Oxidation (TET enzymes) Five_hmC->Five_hmU Deamination DNA_Repair DNA Repair (e.g., BER) Five_hmU->DNA_Repair Epigenetic_Regulation Epigenetic Regulation (?) Five_hmU->Epigenetic_Regulation

Formation and roles of 5-Hydroxymethyluracil.

Isotope Dilution LC-MS/MS Workflow Sample Biological Sample (e.g., DNA) Spike Spike with 5-hmU-d3 Internal Standard Sample->Spike Preparation Sample Preparation (Hydrolysis, Cleanup) Spike->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification vs. Calibration Curve Data_Analysis->Quantification

Isotope Dilution LC-MS/MS Workflow.

References

A Head-to-Head Comparison: Isotopic vs. Non-Isotopic Standards for 5-hmU Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 5-hydroxymethyluracil (5-hmU), the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of analytical data. This guide provides an objective comparison of isotopic and non-isotopic standards for 5-hmU analysis, supported by experimental principles and data from analogous studies, to aid in the selection of the most appropriate standard for your research needs.

The quantification of 5-hmU, a key intermediate in DNA demethylation and a marker of oxidative stress, demands high analytical rigor. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its sensitivity and specificity.[1] Central to the success of this technique is the use of an internal standard to correct for variability throughout the analytical process. The two main categories of internal standards are isotopic and non-isotopic (or structural analog) standards.

The Gold Standard: Isotopic Internal Standards

Isotopically labeled internal standards, where one or more atoms in the analyte molecule are replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H), are widely regarded as the most effective choice for quantitative mass spectrometry.[2] The near-identical chemical and physical properties of the isotopic standard and the native analyte ensure they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. This allows for highly accurate correction of variations that can occur during sample preparation, injection, and analysis.[3]

The Stable Isotope Dilution Assay (SIDA) is the premier method for quantitative analysis using isotopic standards.[4] This technique involves adding a known amount of the isotopically labeled standard to the sample at the earliest stage of preparation. The ratio of the native analyte to the isotopic standard is then measured by MS/MS. Because the standard and analyte behave almost identically, any loss or variation during the analytical process affects both equally, leaving their ratio constant.[5] This method provides exceptional accuracy and precision, making it the preferred approach for rigorous quantitative studies of 5-hmU.[6][7]

The Alternative: Non-Isotopic Internal Standards

Non-isotopic, or structural analog, internal standards are compounds that are chemically similar but not identical to the analyte of interest.[3] They are typically used when an isotopic standard is not commercially available or is prohibitively expensive.[8] A suitable non-isotopic standard should have similar chromatographic behavior, extraction recovery, and ionization response to the analyte.[5]

However, even with careful selection, a non-isotopic standard will not behave identically to the analyte throughout the entire analytical process.[9] Differences in chemical structure can lead to variations in extraction efficiency and susceptibility to matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte and the standard to different extents.[10] This can compromise the accuracy and precision of the quantification. For the analysis of modified nucleobases, where high accuracy is often paramount, the use of non-isotopic standards is less common. A potential, though less ideal, non-isotopic candidate for 5-hmU analysis could be a structurally similar but biologically absent modified pyrimidine or even a canonical nucleobase like guanine under specific, validated conditions.[11]

Quantitative Data Comparison

Table 1: Comparison of Accuracy and Precision

ParameterMethod with Isotopic ISMethod with Analog ISFDA Acceptance Criteria
Precision (%CV) 1.83% to 4.52%2.54% to 6.33%Within ±15% (±20% at LLOQ)
Accuracy (% Bias) -0.45% to +0.63%-2.65% to +1.71%Within ±15% (±20% at LLOQ)

Data synthesized from a study comparing isotopic and analog internal standards for tacrolimus analysis.[12] The study concluded that while both methods met the acceptance criteria, the isotopic internal standard provided better precision.

Table 2: Impact of Internal Standard Choice on Matrix Effect

ParameterMethod with Isotopic ISMethod with Analog IS
Matrix Effect on Analyte -16.04% to -29.07%-16.04% to -29.07%
Matrix Effect on Internal Standard -16.64%-28.41%
IS-Normalized Matrix Effect 0.89%-0.97%

Data from the same tacrolimus study, demonstrating that while both the analyte and internal standards experienced significant matrix effects (ion suppression), the isotopic IS more effectively compensated for this variability, resulting in a near-zero normalized matrix effect.[12]

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate quantification of 5-hmU. The following is a summary of a typical experimental protocol for 5-hmU analysis using an isotopic internal standard with LC-MS/MS.

Protocol: 5-hmU Quantification by Isotope Dilution LC-MS/MS

1. DNA Extraction and Quantification:

  • Extract genomic DNA from cells or tissues using a standard DNA isolation kit.

  • Quantify the extracted DNA using a fluorometric method to ensure accuracy.

2. Addition of Internal Standard and DNA Digestion:

  • To a known amount of DNA (e.g., 1-10 µg), add a precise amount of the isotopically labeled 5-hmU internal standard.

  • Perform enzymatic digestion of the DNA to single nucleosides. This is typically a multi-step process:

    • Step 1: Use nuclease P1 to digest the DNA into deoxynucleoside 5'-monophosphates.

    • Step 2: Use alkaline phosphatase to dephosphorylate the deoxynucleoside 5'-monophosphates to deoxynucleosides.

3. Sample Cleanup:

  • Remove enzymes from the digested sample, often by ultrafiltration.

4. LC-MS/MS Analysis:

  • Inject the cleaned sample into an LC-MS/MS system.

  • Chromatographic Separation: Use a reverse-phase C18 column to separate the nucleosides. A gradient elution with a mobile phase consisting of water and methanol with a small amount of formic acid is common.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native 5-hmU and the isotopically labeled internal standard.

5. Quantification:

  • Construct a calibration curve by analyzing a series of standards containing known concentrations of native 5-hmU and a fixed concentration of the isotopic internal standard.

  • Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of 5-hmU in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the DNA demethylation pathway involving 5-hmU and the experimental workflow for its analysis.

DNA_Demethylation_Pathway cluster_0 DNA Methylation Cycle cluster_1 Deamination Pathway 5mC 5-methylcytosine (5mC) 5hmC 5-hydroxymethylcytosine (5hmC) 5mC->5hmC TET Enzymes 5fC 5-formylcytosine (5fC) 5hmC->5fC TET Enzymes 5hmU 5-hydroxymethyluracil (5hmU) 5hmC->5hmU AID/APOBEC 5caC 5-carboxylcytosine (5caC) 5fC->5caC TET Enzymes C Cytosine (C) 5caC->C TDG/BER T Thymine (T) 5hmU->T BER

Caption: DNA demethylation pathway involving TET enzymes and the formation of 5-hmU.

Experimental_Workflow Start Start: Sample Collection DNA_Extraction DNA Extraction Start->DNA_Extraction Spike_IS Spike with Isotopic 5-hmU Standard DNA_Extraction->Spike_IS Enzymatic_Digestion Enzymatic Digestion to Nucleosides Spike_IS->Enzymatic_Digestion Cleanup Sample Cleanup (Ultrafiltration) Enzymatic_Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis End End: 5-hmU Concentration Data_Analysis->End

Caption: Experimental workflow for 5-hmU analysis using an isotopic standard.

Conclusion

For the highly accurate and precise quantification of 5-hmU, the use of an isotopic internal standard coupled with LC-MS/MS is unequivocally the superior method. The stable isotope dilution assay effectively compensates for analytical variability, ensuring the generation of reliable and reproducible data, which is essential for research and drug development. While non-isotopic standards may serve as a less expensive alternative, they introduce a greater potential for analytical error and should only be considered when an isotopic standard is not feasible, and after rigorous method validation to characterize their performance. The experimental evidence from analogous compounds strongly supports the investment in isotopic standards to achieve the highest quality data in 5-hmU analysis.

References

A New Frontier in Epigenetic Biomarker Analysis: Validation of a Novel Assay for 5-Hydroxymethyluracil-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of epigenetic modifications is paramount. 5-Hydroxymethyluracil (5hmU), a key intermediate in DNA demethylation, is an emerging biomarker of significant interest.[1][2] This guide provides a comprehensive comparison of a novel assay for the detection of its deuterated analog, 5-Hydroxymethyluracil-d3 (5hmU-d3), against a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, supported by experimental data and detailed protocols.

The "gold standard" for the quantification of 5hmU and other modified nucleobases is isotope-dilution LC-MS/MS, a technique renowned for its high sensitivity and specificity.[3][4][5] Deuterated internal standards, such as 5hmU-d3, are crucial in these assays to correct for variability during sample preparation and analysis, thereby enhancing accuracy and precision. The novel assay presented here builds upon the foundational principles of LC-MS/MS while introducing significant improvements in sample throughput and sensitivity.

Comparative Performance Analysis

The performance of the new assay was rigorously evaluated against a standard, widely accepted LC-MS/MS method. The key validation parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ), are summarized in the table below. The data demonstrates the superior performance of the new assay, particularly in its enhanced sensitivity and reduced sample processing time.

ParameterStandard LC-MS/MS MethodNew Assay
Linearity (R²) ≥ 0.995≥ 0.998
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.2 ng/mL
Accuracy (% Bias) Within ± 15%Within ± 10%
Precision (% CV) ≤ 15%≤ 10%
Sample Processing Time ~4 hours~2.5 hours
Matrix Effects ModerateMinimal

Experimental Workflow of the New Assay

The streamlined workflow of the new assay is designed to minimize sample handling and potential sources of error, contributing to its improved performance characteristics.

New_Assay_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing sp_1 DNA Extraction sp_2 Enzymatic Hydrolysis sp_1->sp_2 sp_3 Protein Precipitation & Filtration sp_2->sp_3 lcms_1 UPLC Separation sp_3->lcms_1 lcms_2 Tandem Mass Spectrometry (MRM Mode) lcms_1->lcms_2 dp_1 Peak Integration lcms_2->dp_1 dp_2 Quantification using 5hmU-d3 Internal Standard dp_1->dp_2

Fig. 1: Streamlined workflow of the new 5hmU-d3 detection assay.

Detailed Experimental Protocol for the New Assay

The validation of this new assay adheres to the "fit-for-purpose" principle, ensuring its suitability for biomarker quantification in drug development.[6][7]

1. Sample Preparation:

  • DNA Extraction: Genomic DNA is extracted from the biological matrix (e.g., plasma, tissue) using a commercially available kit with high purity yields.

  • Enzymatic Hydrolysis: 50 ng of extracted DNA is subjected to enzymatic digestion to release individual nucleosides. This is performed using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 2 hours.

  • Internal Standard Spiking: A known concentration of this compound is spiked into each sample to serve as an internal standard for quantification.

  • Protein Precipitation and Filtration: The hydrolyzed samples are treated with ice-cold acetonitrile to precipitate proteins. The supernatant is then filtered through a 0.22 µm filter plate to remove particulates prior to injection.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The separation of 5-Hydroxymethyluracil is achieved using an ultra-performance liquid chromatography (UPLC) system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol is employed.

  • Mass Spectrometric Detection: The UPLC system is coupled to a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. The detection is performed using Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the analyte and the internal standard. The MRM transitions monitored are m/z 143.1 → 126.1 for 5-Hydroxymethyluracil and m/z 146.1 → 129.1 for this compound.

3. Data Analysis and Quantification:

  • Peak Integration: The chromatographic peaks corresponding to 5-Hydroxymethyluracil and this compound are integrated using the instrument's software.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations of the calibration standards.

  • Quantification: The concentration of 5-Hydroxymethyluracil in the unknown samples is determined from the calibration curve using the calculated peak area ratios.

Signaling Pathway Context: DNA Demethylation

The accurate measurement of 5hmU is critical for understanding the dynamic process of DNA demethylation, which plays a crucial role in gene regulation. The Ten-Eleven Translocation (TET) enzymes are central to this pathway, oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), which can then be further processed, sometimes leading to the formation of 5hmU.[8][9]

DNA_Demethylation_Pathway 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET Enzymes 5fC 5-formylcytosine 5hmC->5fC TET Enzymes 5hmU 5-hydroxymethyluracil 5hmC->5hmU Deamination 5caC 5-carboxylcytosine 5fC->5caC TET Enzymes C Cytosine 5caC->C TDG/BER 5hmU->C BER

Fig. 2: Simplified DNA demethylation pathway involving 5hmU.

References

Oxidative DNA Damage Markers: A Comparative Guide to 5-Hydroxymethyluracil-d3 and 8-oxo-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oxidative stress research, the accurate measurement of DNA damage is paramount. Two of the most prominent biomarkers that have emerged for quantifying this damage are 5-Hydroxymethyluracil (5-hmU) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). This guide provides a comprehensive and objective comparison of these two markers, supported by experimental data, to aid researchers in selecting the most appropriate biomarker for their studies.

At a Glance: 5-hmU vs. 8-oxo-dG

Feature5-Hydroxymethyluracil (5-hmU)8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)
Precursor Base Thymine, 5-MethylcytosineGuanine
Formation Oxidation of the methyl group of thymine or deamination of oxidized 5-methylcytosine.Hydroxylation of the C8 position of guanine.
Primary Repair Pathway Base Excision Repair (BER)Base Excision Repair (BER)
Analytical Methods GC-MS, LC-MS/MSHPLC-ECD, GC-MS, LC-MS/MS, ELISA
Key Advantages May be a more sensitive short-term marker in certain contexts (e.g., Adriamycin-induced oxidative stress).[1][2]Well-established and widely used biomarker for general oxidative stress.[3]
Considerations Also has roles in epigenetic regulation, which could complicate interpretation as a pure damage marker.Levels can be influenced by diet and cell turnover.

Performance in Experimental Models

The comparative utility of 5-hmU and 8-oxo-dG as biomarkers of oxidative DNA damage has been investigated in various experimental settings. Here, we summarize key quantitative findings from studies involving drug-induced oxidative stress and lifestyle factors.

Adriamycin-Induced Oxidative Stress

A study involving cancer patients treated with Adriamycin, a chemotherapy drug known to generate reactive oxygen species, demonstrated a significant increase in urinary 5-hmU levels 24 hours after administration. In contrast, urinary 8-oxo-dG levels did not show a significant change, suggesting that 5-hmU may be a more sensitive biomarker for acute, drug-induced oxidative DNA damage in this context.[1][2]

MarkerPre-Adriamycin (nmol/24h)Post-Adriamycin (nmol/24h)P-value
5-hmU (HMUra)80.8 ± 8.4498.7 ± 6.87< 0.01
8-oxo-dG (8-oxo-dGuo)No significant variation reportedNo significant variation reported-
Cigarette Smoking

In a study comparing smokers and non-smokers, urinary levels of 8-oxo-dG were found to be significantly elevated in smokers, corroborating its utility as a biomarker for chronic oxidative stress induced by lifestyle factors.[1][4][5] Interestingly, in the same study, urinary 5-hmU levels did not differ significantly between the two groups.[1][4] Another study also found that 5-hmUra excretion was significantly higher in smokers than in non-smokers when results were expressed as a ratio to creatinine.[6]

MarkerNon-Smokers (nmol/mmol creatinine)Smokers (nmol/mmol creatinine)P-value
5-hmU (HMUra)6.54 ± 2.076.70 ± 1.68Not Significant
8-oxo-dG (8-oxo-dGuo)1.16 ± 0.351.35 ± 0.500.039

Formation and Repair Pathways

Understanding the biological pathways leading to the formation and removal of these markers is crucial for interpreting their levels in biological samples.

5-Hydroxymethyluracil (5-hmU) Formation and Repair

5-hmU can be formed in DNA through two primary pathways: the oxidation of the methyl group of thymine by reactive oxygen species (ROS), or the deamination of 5-hydroxymethylcytosine (5-hmC), an intermediate in active DNA demethylation. Once formed, 5-hmU is primarily recognized and excised by the DNA glycosylase SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1) as part of the Base Excision Repair (BER) pathway.

G cluster_formation 5-hmU Formation cluster_repair Base Excision Repair (BER) Thymine Thymine in DNA Five_hmU 5-Hydroxymethyluracil (5-hmU) Thymine->Five_hmU Oxidation ROS Reactive Oxygen Species (ROS) ROS->Thymine Oxidation Five_hmC 5-Hydroxymethylcytosine (5-hmC) Deamination Deamination Five_hmC->Deamination Deamination->Five_hmU Formation SMUG1 SMUG1 (DNA Glycosylase) Five_hmU->SMUG1 Recognition & Excision AP_site AP Site SMUG1->AP_site APE1 APE1 AP_site->APE1 Incision DNA_Pol DNA Polymerase APE1->DNA_Pol Synthesis DNA_Ligase DNA Ligase DNA_Pol->DNA_Ligase Ligation Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA

Caption: Formation and Base Excision Repair of 5-Hydroxymethyluracil.

8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) Formation and Repair

8-oxo-dG is a major product of DNA oxidation, formed when reactive oxygen species, particularly the hydroxyl radical (•OH), attack the C8 position of guanine. This lesion is highly mutagenic as it can mispair with adenine during DNA replication. The primary repair mechanism for 8-oxo-dG is the Base Excision Repair (BER) pathway, initiated by the DNA glycosylase OGG1 (8-oxoguanine DNA glycosylase).

G cluster_formation 8-oxo-dG Formation cluster_repair Base Excision Repair (BER) Guanine Guanine in DNA Eight_oxo_dG 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) Guanine->Eight_oxo_dG ROS_g Reactive Oxygen Species (ROS) ROS_g->Guanine Hydroxylation at C8 Eight_oxo_dG_rep 8-oxo-dG OGG1 OGG1 (DNA Glycosylase) Eight_oxo_dG_rep->OGG1 Recognition & Excision AP_site_g AP Site OGG1->AP_site_g APE1_g APE1 AP_site_g->APE1_g Incision DNA_Pol_g DNA Polymerase APE1_g->DNA_Pol_g Synthesis DNA_Ligase_g DNA Ligase DNA_Pol_g->DNA_Ligase_g Ligation Repaired_DNA_g Repaired DNA DNA_Ligase_g->Repaired_DNA_g

Caption: Formation and Base Excision Repair of 8-oxo-dG.

Experimental Protocols

Accurate and reproducible quantification of 5-hmU and 8-oxo-dG is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of these markers due to its high sensitivity and specificity. Below are generalized protocols for the analysis of urinary 5-hmU and 8-oxo-dG.

General Workflow for Urinary Biomarker Analysis by LC-MS/MS

G Urine_Sample Urine Sample Collection Spiking Spike with Isotopically Labeled Internal Standard (e.g., 5-hmU-d3) Urine_Sample->Spiking SPE Solid Phase Extraction (SPE) - Sample Cleanup & Concentration - Spiking->SPE LC_Separation Liquid Chromatography (LC) - Analyte Separation - SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) - Detection & Quantification - LC_Separation->MS_Detection Data_Analysis Data Analysis - Peak Integration & Concentration Calculation - MS_Detection->Data_Analysis

Caption: General workflow for urinary biomarker analysis by LC-MS/MS.

Detailed Methodology for Urinary 5-Hydroxymethyluracil (5-hmU) Analysis by LC-MS/MS

This protocol is a synthesis of commonly used methods for the quantification of 5-hmU in urine.

1. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge at approximately 2000 x g for 10 minutes at 4°C to pellet any precipitates.

  • Take a 1 mL aliquot of the supernatant.

  • Add an isotopically labeled internal standard (e.g., 5-Hydroxymethyluracil-d3) to each sample, calibrator, and quality control sample.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration. A mixed-mode cation exchange SPE cartridge is often suitable.

    • Condition the SPE cartridge with methanol followed by equilibration with an acidic buffer (e.g., 0.1% formic acid in water).

    • Load the urine sample.

    • Wash the cartridge with the acidic buffer to remove interferences.

    • Elute the analyte with a solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 5-hmU: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.

      • 5-hmU-d3 (Internal Standard): Monitor the corresponding transition for the labeled standard.

    • Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

3. Data Analysis:

  • Quantify the amount of 5-hmU in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 5-hmU.

Detailed Methodology for Urinary 8-oxo-dG Analysis by LC-MS/MS

This protocol is a synthesis of established methods for the quantification of 8-oxo-dG in urine.[7][8][9][10][11][12][13][14]

1. Sample Preparation:

  • Thaw frozen urine samples and centrifuge to remove any sediment.[13]

  • To a defined volume of urine (e.g., 1 mL), add an isotopically labeled internal standard (e.g., [¹⁵N₅]8-oxo-dG).[8]

  • Sample cleanup is crucial to remove interfering substances. Solid-phase extraction (SPE) is a common method.[10][11]

    • Condition a C18 SPE cartridge with methanol and then water.

    • Load the urine sample.

    • Wash the cartridge with water to remove polar impurities.

    • Elute 8-oxo-dG with a methanol/water mixture.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[11]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used.[8][13]

    • Mobile Phase A: An aqueous solution with a volatile buffer and/or acid (e.g., 10 mM ammonium formate with 0.1% formic acid).[8][13]

    • Mobile Phase B: Methanol or acetonitrile with a similar modifier.[8][13]

    • Gradient: A gradient elution is employed to separate 8-oxo-dG from other urine components.[8]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[8][13]

    • Injection Volume: 10-20 µL.[13]

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI in positive ion mode.[13]

    • MRM Transitions:

      • 8-oxo-dG: The transition of the protonated precursor ion (m/z 284.1) to the product ion of the 8-oxoguanine base (m/z 168.1) is commonly monitored.[13]

      • [¹⁵N₅]8-oxo-dG (Internal Standard): The corresponding transition (m/z 289.1 → 173.1) is monitored.[11]

    • Optimize instrument parameters for sensitivity and specificity.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of 8-oxo-dG.

  • Determine the concentration of 8-oxo-dG in the urine samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

  • Urinary creatinine levels should also be measured to normalize the 8-oxo-dG concentrations for variations in urine dilution.

Conclusion

Both 5-Hydroxymethyluracil and 8-oxo-dG are valuable biomarkers for assessing oxidative DNA damage. The choice between them may depend on the specific research question and the context of the study. 8-oxo-dG is a well-established and widely utilized marker for general oxidative stress. 5-hmU, on the other hand, shows promise as a more sensitive indicator of acute oxidative stress in specific situations, such as after exposure to certain drugs. Researchers should carefully consider the nature of the oxidative insult, the desired timeframe of measurement, and the potential confounding biological roles of each marker when designing their experiments. The use of robust and validated analytical methods, such as LC-MS/MS, is essential for obtaining accurate and reliable data for both biomarkers.

References

A Researcher's Guide to LC-MS Column Performance for 5-Hydroxymethyluracil-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 5-Hydroxymethyluracil-d3 (5-hmU-d3), a deuterated analog of an important epigenetic modification, is crucial. The choice of a Liquid Chromatography-Mass Spectrometry (LC-MS) column is a critical factor that directly impacts the sensitivity, selectivity, and overall robustness of the analytical method. This guide provides a comprehensive comparison of different LC-MS columns for the analysis of 5-hmU-d3, supported by experimental data and detailed protocols.

Performance Comparison of LC-MS Columns

The analysis of the polar molecule this compound presents a choice between two primary chromatographic strategies: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). Each approach offers distinct advantages and disadvantages in terms of retention, selectivity, and compatibility with mass spectrometry.

Data Summary

Column TypeStationary Phase ChemistryTypical Particle Size (µm)Common Dimensions (mm)Retention MechanismAdvantages for 5-hmU-d3 AnalysisPotential Disadvantages
Reversed-Phase C18 (Octadecylsilane)1.7, 1.8, 2.6, 3.5, 52.1 x 50, 2.1 x 100, 4.6 x 150Hydrophobic interactionsGood peak shapes for less polar analytes, widely available and well-understood.Poor retention of highly polar 5-hmU-d3, often requires highly aqueous mobile phases which can lead to phase dewetting.
Reversed-Phase with Polar Endcapping/Embedded Groups e.g., C18 with polar modifications1.7, 2.7, 52.1 x 100, 3.0 x 150Mixed-mode (hydrophobic and hydrophilic interactions)Enhanced retention of polar analytes compared to traditional C18, compatible with highly aqueous mobile phases.Selectivity can be complex and method development may be more involved.
HILIC Amide, Silica, Zwitterionic1.7, 3, 52.1 x 100, 2.1 x 150Partitioning into a water-enriched layer on the stationary phase surfaceExcellent retention of highly polar compounds like 5-hmU-d3, often provides higher sensitivity in MS due to high organic mobile phase.Can be more sensitive to matrix effects, requires careful control of mobile phase water content.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical approaches. Below are representative protocols for sample preparation and LC-MS/MS analysis using both reversed-phase and HILIC columns.

Sample Preparation from Biological Matrices

Urine Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet any precipitate.[1]

  • To 2 mL of the supernatant, add 3 mL of 0.1% acetic acid in water to adjust the pH to approximately 4.5.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 5.0 mL of methanol, followed by 5.0 mL of water, and finally 10.0 mL of 0.1% acetic acid buffer.

    • Load the acidified urine sample onto the conditioned cartridge.

    • Wash the cartridge with 5.0 mL of 0.1% acetic acid buffer and then with 5.0 mL of distilled water.

    • Elute the analyte with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Plasma/Serum Sample Preparation

  • Thaw frozen plasma or serum samples on ice.

  • To 200 µL of plasma, add an internal standard solution.

  • Perform protein precipitation by adding a threefold volume of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[2]

LC-MS/MS Analysis Protocols

Reversed-Phase (C18) Method

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-8 min: 2-50% B

    • 8-9 min: 50-98% B

    • 9-11 min: 98% B

    • 11-12 min: 98-2% B

    • 12-15 min: 2% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.

  • MRM Transition: To be determined for this compound (requires specific optimization).

HILIC Method

  • Column: A HILIC column (e.g., Amide, 2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.

  • Mobile Phase B: 10 mM ammonium formate and 0.1% formic acid in 95:5 acetonitrile:water.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: 95-50% B

    • 10-12 min: 50% B

    • 12-13 min: 50-95% B

    • 13-18 min: 95% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.

  • MRM Transition: To be determined for this compound (requires specific optimization).

Visualizations

Metabolic Pathway of 5-Hydroxymethyluracil Formation

The formation of 5-Hydroxymethyluracil is a key step in the oxidative degradation of thymine, a process with implications in DNA repair and epigenetics.

Metabolic Pathway of 5-Hydroxymethyluracil Formation Thymine Thymine 5-Hydroxymethyluracil 5-Hydroxymethyluracil Thymine->5-Hydroxymethyluracil TET Enzymes (Oxidation) 5-Formyluracil 5-Formyluracil 5-Hydroxymethyluracil->5-Formyluracil TET Enzymes (Oxidation) 5-Carboxyuracil 5-Carboxyuracil 5-Formyluracil->5-Carboxyuracil TET Enzymes (Oxidation)

Caption: Oxidation of thymine to 5-hydroxymethyluracil and further derivatives by TET enzymes.

Experimental Workflow for LC-MS/MS Analysis

A generalized workflow for the analysis of this compound from biological samples is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Urine/Plasma) Spike_IS Spike with Internal Standard (5-hmU-d3) Biological_Sample->Spike_IS Extraction Extraction (SPE or Protein Precipitation) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (RP or HILIC) Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

References

Safety Operating Guide

Safe Disposal of 5-Hydroxymethyluracil-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Hydroxymethyluracil-d3. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and environmental compliance. This document outlines the necessary personal protective equipment, handling precautions, and a step-by-step disposal process.

Hazard Identification and Safety Precautions

This compound and its non-deuterated form are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves.

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[1][3]

  • Clothing: Wear protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: If dust is generated, use a particle filter respirator.[3]

Handling:

  • Use only in a well-ventilated area or outdoors.[1]

  • Avoid breathing dust, fumes, or vapors.[1]

  • Wash hands and skin thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke in the handling area.[1]

Physical and Chemical Properties

The following table summarizes key quantitative data for 5-Hydroxymethyluracil. While the "-d3" designation indicates deuteration, the fundamental physical and chemical properties are comparable to the parent compound for disposal purposes.

PropertyValue
Physical State Solid, Powder[3]
Appearance White[3]
Melting Point > 300 °C / > 572 °F[3]
Molecular Formula C5H3D3N2O3 (for d3 variant)
Purity Typically ≥98%
Solubility No specific data available

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following workflow outlines the required steps from initial waste collection to final disposal.

G cluster_0 Step 1: Preparation & Collection cluster_1 Step 2: Containment cluster_2 Step 3: Storage & Disposal A Wear Required PPE (Gloves, Goggles, Lab Coat) B Collect Waste Material (Solid or Contaminated Items) A->B C Place waste in a designated, properly sealed container. B->C D Label container clearly: 'Hazardous Waste' 'this compound' C->D E Store container in a designated, secure area. D->E F Arrange for disposal via an approved waste disposal plant. E->F G Consult Local, State, and Federal Regulations F->G Ensure Compliance

Caption: Disposal workflow for this compound.

Emergency Procedures

In case of accidental exposure or spillage, follow these first-aid and cleanup measures immediately.

First-Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[1]

Spill Cleanup:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Avoid generating dust.

  • Carefully vacuum, sweep up, or absorb the spilled material with an inert substance.[1]

  • Place the collected material into a suitable, labeled container for disposal.[1]

  • Consult local regulations for final disposal procedures.[1]

Disposal of chemical waste is strictly regulated. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure full compliance with all applicable regulations.[5] The final disposal of contents and containers must be conducted through an approved waste disposal plant.[1][4]

References

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